5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid
Description
Properties
IUPAC Name |
5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-6-2-3-8(7(4-6)9(14)15)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURIZVDDERDREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379495 | |
| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-34-2 | |
| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Fluorinated Building Block
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, bearing the CAS number 35480-52-5, is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by the presence of two trifluoroethoxy groups, which impart unique physicochemical properties. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, with a particular focus on its role as a key intermediate in pharmaceutical development and its potential in advanced materials. We will delve into the scientific principles underpinning its synthesis and utility, offering insights for its practical application in research and development.
Physicochemical Properties: The Influence of Trifluoroethoxy Moieties
The introduction of trifluoroethoxy groups onto the benzoic acid scaffold significantly alters its electronic and steric characteristics, leading to a unique set of properties that are highly desirable in various applications.
| Property | Value | Source(s) |
| CAS Number | 35480-52-5 | [1][2] |
| Molecular Formula | C₁₁H₈F₆O₄ | [1][2] |
| Molecular Weight | 318.17 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal | [3] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point | 320.9 °C | [2] |
| Solubility | Soluble in many organic solvents | [4] |
The strong electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy groups enhances the metabolic stability of molecules incorporating this moiety and can modulate the acidity of the carboxylic acid group.[5][6] Furthermore, these groups can increase lipophilicity, which is a critical parameter in drug design for influencing membrane permeability and bioavailability.[6]
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is typically achieved through a copper-catalyzed Ullmann condensation reaction.[3] This method provides a reliable route to form the aryl-ether bonds.
Detailed Experimental Protocol
The following protocol is based on established synthetic procedures.[3]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
2,2,2-trifluoroethanol
-
Potassium tert-butoxide
-
Copper(I) bromide (CuBr)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tertiary butyl ether (MTB ether)
-
Ethanol
-
Water
-
Neutral alumina
-
Dilute hydrochloric acid
Procedure:
-
To a reaction vessel containing anhydrous THF (300 mL) at room temperature, add potassium tert-butoxide (84.7 g) with stirring.
-
Slowly add 2,2,2-trifluoroethanol (76.0 g) dropwise, ensuring the temperature does not exceed 35 °C.
-
After the addition is complete, continue stirring and add 5-bromo-2-chlorobenzoic acid (29.6 g).
-
Add copper(I) bromide (27.3 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 43 hours.
-
Cool the mixture to 5 °C and slowly pour it into dilute hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Remove the solvent from the organic phase by distillation, which will cause the product to precipitate.
-
Add water (100 mL) to the residue and collect the solid product by filtration.
-
For purification, dissolve the crude product in MTB ether and filter through a neutral alumina column.
-
Evaporate the solvent and recrystallize the product from an ethanol/water mixture to yield pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Mechanistic Considerations: The Ullmann Condensation
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a classic example of an Ullmann-type reaction, which involves the copper-catalyzed formation of an aryl-ether bond.[7][8] The reaction proceeds through a catalytic cycle, with the key steps being the formation of a copper(I) alkoxide and its subsequent reaction with the aryl halide.
Caption: A simplified representation of the Ullmann Condensation catalytic cycle.
The role of copper(I) bromide is to act as a catalyst, facilitating the nucleophilic substitution of the halogens on the benzoic acid ring with the trifluoroethoxide.[9][10] The use of a strong base like potassium tert-butoxide is essential to deprotonate the 2,2,2-trifluoroethanol, forming the highly nucleophilic trifluoroethoxide anion. Several mechanisms have been proposed for the Ullmann reaction, including oxidative addition to form a Cu(III) intermediate followed by reductive elimination, as well as radical pathways.[11]
Spectroscopic Characterization
FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C stretching vibrations of the ether linkages, and strong C-F stretching bands.
Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), confirming the successful incorporation of the bis(trifluoroethoxy)phenyl moiety.[13][14]
Applications in Research and Industry
The unique properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid make it a valuable building block in several fields, most notably in pharmaceuticals and materials science.
Pharmaceutical Intermediate: A Cornerstone in Drug Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[15][16]
-
Flecainide Synthesis: It is widely recognized as a crucial precursor in the synthesis of Flecainide, a class Ic antiarrhythmic drug used to treat and prevent abnormal heart rhythms.[1][17] It is also identified as "Flecainide EP Impurity D," highlighting its importance in the quality control of the final drug product.[1][17] The toxicological significance of flecainide itself is well-documented, with a narrow therapeutic window.[18][19][20] While specific toxicological data for this particular impurity is not widely published, controlling its levels in the final active pharmaceutical ingredient is a critical aspect of ensuring drug safety.[21]
-
Anticancer Agents: Research has demonstrated its use as a starting material for the synthesis of novel 1,3-thiazolidin-4-one derivatives that exhibit antiglioma activity.[13] These compounds were designed as inhibitors of AURKA and VEGFR-2, which are key targets in cancer therapy.[13]
Caption: Pharmaceutical applications of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Advanced Materials: Leveraging Fluorine's Influence
The trifluoroethoxy groups in this molecule can impart desirable properties to polymers and coatings.
-
High-Performance Polymers: The incorporation of fluorinated moieties into polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity.[4][22] Poly[bis(2,2,2-trifluoroethoxy)phosphazene], a polymer with similar side groups, exhibits superhydrophobicity, making it suitable for self-cleaning surfaces and stain-resistant textiles.[4][22] While specific applications of polymers derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are not detailed in the available literature, its structure suggests potential for creating specialty polymers for demanding environments, such as in the aerospace and electronics industries.[23][24]
-
Coatings and Adhesives: The enhanced stability and altered surface properties conferred by the trifluoroethoxy groups make this compound a candidate for use in the formulation of high-performance coatings and adhesives that require durability and resistance to harsh conditions.
Drug Delivery Systems
Fluorinated compounds are increasingly being explored for their potential in drug delivery systems.[13] The introduction of fluorine can enhance the stability of drug carriers and improve the cellular uptake of therapeutic agents.[13] While specific drug delivery systems based on 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are not yet reported, its structure provides a versatile platform for the development of novel fluorinated drug carriers.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. It is advised to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Outlook
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a valuable and versatile fluorinated building block with established importance in the pharmaceutical industry and significant potential in materials science. Its synthesis via the Ullmann condensation is a well-understood process, and its unique properties, derived from the trifluoroethoxy groups, make it an attractive component for the design of new drugs and advanced materials. Further research into its applications in specialty polymers, coatings, and drug delivery systems is warranted and could lead to the development of innovative technologies with enhanced performance characteristics.
References
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Available at: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. Available at: [Link]
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35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]. Acmec Biochemical. Available at: [Link]
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Publications. Available at: [Link]
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Copper(I) bromide. Wikipedia. Available at: [Link]
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Poly[bis(2,2,2-trifluoroethoxy)phosphazene] Superhydrophobic Nanofibers. ACS Publications. Available at: [Link]
-
Flecainide Impurities and Related Compound. Veeprho. Available at: [Link]
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2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. SpectraBase. Available at: [Link]
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Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Semantic Scholar. Available at: [Link]
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(PDF) The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]
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Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. Available at: [Link]
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Copper(I) bromide (CuBr). baseclick GmbH. Available at: [Link]
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Poly[bis(2,2,2-trifluoroethoxy)phosphazene] superhydrophobic nanofibers. PubMed. Available at: [Link]
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Fluoroelastomers: synthesis, properties and applications. Elsevier. Available at: [Link]
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Flecainide toxicity: Cause and contribution to death. ResearchGate. Available at: [Link]
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Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]
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Flecainide toxicity: A Case Study. YouTube. Available at: [Link]
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The Case of Flecainide Toxicity: What to Look for and How to Treat. PubMed. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
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A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers. PubMed. Available at: [Link]
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2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. Available at: [Link]
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An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in pharmaceutical synthesis and materials science. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, offering in-depth insights into its synthesis, properties, and key applications.
Introduction: The Significance of Fluorination in Molecular Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantages that have made organofluorine compounds indispensable in modern drug discovery and materials science. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a prime example of a versatile building block that leverages these benefits. Its unique structure, featuring a benzoic acid core flanked by two trifluoroethoxy groups, makes it a crucial intermediate in the synthesis of high-value compounds, most notably the antiarrhythmic drug Flecainide.[1][2] This guide will delve into the critical aspects of this compound, from its synthesis to its application, providing a robust resource for the scientific community.
Molecular Structure and Physicochemical Properties
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white crystalline solid.[3] The presence of the two trifluoroethoxy groups significantly influences its properties, contributing to its thermal stability and solubility in organic solvents.[3]
| Property | Value | Source |
| CAS Number | 35480-52-5 | [4][5][6][7] |
| Molecular Formula | C11H8F6O4 | [3][4][5] |
| Molecular Weight | 318.17 g/mol | [3][4][5] |
| Melting Point | 121-125 °C | [3][8] |
| Appearance | White to almost white powder to crystal | [3] |
| Boiling Point | 320.9 °C | [4] |
| Flash Point | 147.9 °C | [4] |
| Purity (by HPLC) | ≥ 98% | [3][5] |
The structural arrangement of the trifluoroethoxy groups on the benzene ring dictates its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Synthesis Strategies and Methodologies
Several synthetic routes to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been reported, often tailored to specific starting materials and desired purity levels. A common and effective method involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene.
Synthesis from 2,5-bis(2,2,2-trifluoroethoxy)toluene
This approach offers a reliable pathway to the target compound. The key transformation is the oxidation of the methyl group on the toluene ring to a carboxylic acid.
Caption: Synthetic workflow from 2,5-dibromotoluene.
Experimental Protocol:
-
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene: In a suitable reactor, 2,5-dibromotoluene is reacted with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst.[8]
-
Oxidation: The resulting 2,5-bis(2,2,2-trifluoroethoxy)toluene is mixed with pyridine and water. The pH is adjusted to 11-12 with sodium hydroxide.[8] The mixture is heated to 85°C.
-
Reagent Addition: Potassium permanganate is added portion-wise, maintaining the temperature between 90-100°C.[8]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the crude product is isolated.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as an off-white powder.[6][8]
Rationale for Experimental Choices:
-
Copper Catalyst: The use of a copper catalyst is crucial for the efficient trifluoroethoxylation of the aromatic ring.
-
Potassium Permanganate: A strong oxidizing agent is required to convert the benzylic methyl group to a carboxylic acid.
-
pH Control: Maintaining a basic pH during the oxidation reaction is important for the stability of the permanganate and the desired reaction pathway.
Alternative Synthetic Routes
Other reported syntheses start from materials such as 1,4-dibromobenzene, 1-bromo-4-fluorobenzene, or 2-bromo-5-chlorobenzoic acid.[8] The choice of starting material often depends on cost, availability, and the desired scale of the synthesis. For instance, a process starting from 5-bromo-2-chlorobenzoic acid involves a copper(I) bromide-catalyzed reaction with potassium tert-butoxide and 2,2,2-trifluoroethanol in tetrahydrofuran.[6]
Analytical Characterization
The identity and purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product.[5]
Applications in Drug Development and Materials Science
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a valuable building block with diverse applications.
Key Intermediate for Flecainide
The most prominent application of this compound is as a key intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1][2][5] It is also known as "Flecainide EP Impurity D".[4][5][9]
Caption: Conversion to the antiarrhythmic drug Flecainide.
Precursor for Novel Therapeutics
Recent research has demonstrated its use in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used to create 1,3-thiazolidin-4-one derivatives that have been investigated as antiglioma agents, acting as inhibitors of AURKA and VEGFR-2.[10][11] This highlights its potential in the development of new anticancer drugs.
Advanced Materials
The unique properties conferred by the trifluoroethoxy groups make this benzoic acid derivative a candidate for the development of advanced materials.[3] These include:
-
High-Performance Coatings and Adhesives: The fluorinated groups can enhance chemical resistance, durability, and thermal stability.[3]
-
Specialty Polymers: It can be incorporated into polymer backbones to create materials with tailored properties for the automotive and electronics industries.[3]
-
Environmentally Friendly Solvents and Surfactants: Its use is being explored in the context of green chemistry.[3]
Safety and Handling
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid should be handled in accordance with its Material Safety Data Sheet (MSDS).[5] It is recommended to store the compound in a refrigerator at 2-8°C for long-term stability.[5] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a highly functionalized molecule with significant utility in both pharmaceutical and materials science research. Its synthesis, while requiring careful control of reaction conditions, is well-established. Its primary role as a key intermediate in the production of Flecainide underscores its importance in the pharmaceutical industry. Furthermore, ongoing research continues to unveil new applications for this versatile building block in the creation of novel therapeutics and advanced materials. This guide has provided a detailed technical overview to support researchers and developers in their work with this important compound.
References
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega. (2023, November 10). ACS Publications. Retrieved from [Link]
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
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2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3- Thiazolidine-4-one Derivatives as AURKA and VEGFR‑2 Inhibito - Semantic Scholar. (2023, November 10). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Flecainide, an antiarrhythmic agent.[1][2] The incorporation of the 2,2,2-trifluoroethoxy moiety can significantly enhance the metabolic stability and lipophilicity of drug candidates, making this a valuable building block in medicinal chemistry.[3] This guide provides a comprehensive overview of the prevalent synthetic pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.
Part 1: Retrosynthetic Analysis and Strategic Considerations
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can be approached from several precursors. The choice of a specific pathway often depends on the availability and cost of starting materials, desired purity, and scalability. Two of the most common strategies involve either the direct trifluoroethylation of a functionalized benzoic acid or a multi-step approach starting from a halogenated benzene derivative.
Strategy A: Direct O-Trifluoroethylation
This is a convergent approach that begins with 2,5-dihydroxybenzoic acid. The core transformation is a double Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4][5]
Strategy B: Multi-step Synthesis from a Halogenated Precursor
This linear approach typically starts with a readily available di-halogenated benzene, such as 1,4-dibromobenzene. This pathway involves the initial formation of the bis(trifluoroethoxy)benzene core, followed by the introduction and subsequent oxidation of a functional group to yield the carboxylic acid.
Below is a DOT language script that visualizes these two primary retrosynthetic strategies.
Figure 1: Retrosynthetic analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Part 2: Detailed Synthetic Pathways and Experimental Protocols
This section provides a detailed exploration of two reliable methods for synthesizing the target compound.
Method 1: Synthesis from 2,5-Dihydroxybenzoic Acid via O-Trifluoroethylation
This method is conceptually straightforward, involving the reaction of 2,5-dihydroxybenzoic acid with a trifluoroethylating agent. The use of 2,2,2-trifluoroethyl triflate is a known approach for this transformation.[2] The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ions, generated by a base, act as nucleophiles attacking the electrophilic trifluoroethyl group.[4][5][6]
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis from 2,5-dihydroxybenzoic acid.
Experimental Protocol:
-
Materials: 2,5-dihydroxybenzoic acid, 2,2,2-trifluoroethyl triflate, potassium carbonate (anhydrous), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dihydroxybenzoic acid in the chosen solvent.
-
Step 2: Addition of Base: Add an excess of anhydrous potassium carbonate to the solution. This will deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxides.
-
Step 3: Addition of Trifluoroethylating Agent: Slowly add 2,2,2-trifluoroethyl triflate to the reaction mixture. An exothermic reaction may be observed.
-
Step 4: Reaction: Heat the mixture to a temperature of 80-100°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Step 5: Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and precipitate the product.[2] The crude product is then collected by filtration, washed with water, and dried.
-
Step 6: Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[2][7]
Method 2: Multi-step Synthesis from 1,4-Dibromobenzene
This pathway is extensively documented in the patent literature and is a viable route for large-scale production.[8][9][10] It involves three main stages: ether formation, acetylation, and oxidation.
Reaction Scheme:
Figure 3: Multi-step synthesis from 1,4-dibromobenzene.
Experimental Protocol:
-
Step 1: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene
-
Principle: This step is a copper-catalyzed Ullmann condensation, a variation of the Williamson ether synthesis suitable for aryl halides.
-
Procedure: React 1,4-dibromobenzene with an excess of 2,2,2-trifluoroethanol in the presence of a strong base (like sodium hydride) and a copper catalyst (e.g., copper(I) iodide or bromide).[10][11] The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF at elevated temperatures.
-
-
Step 2: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
-
Principle: This is a Friedel-Crafts acetylation, where an acetyl group is introduced onto the aromatic ring.
-
Procedure: The product from Step 1 is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[9]
-
-
Step 3: Oxidation to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Principle: The methyl ketone is oxidized to a carboxylic acid via the haloform reaction.
-
Procedure: The acetophenone derivative from Step 2 is treated with an excess of sodium hypochlorite solution.[9][12] The reaction mixture is then acidified to precipitate the desired benzoic acid. A yield of 94.5% with a melting point of 120-122°C has been reported for this step.[9]
-
Part 3: Data Summary and Purity Analysis
The successful synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is confirmed through its physicochemical properties and analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O₄ | [1][13] |
| Molecular Weight | 318.17 g/mol | [1][14] |
| Appearance | White to off-white solid/powder | [7][8][15] |
| Melting Point | 119-125°C | [8][9][15] |
| Purity (Typical) | >98% (HPLC) | [7][15] |
| Yield (from acetophenone) | ~94.5% | [9] |
| Yield (from 5-bromo-2-chlorobenzoic acid) | ~81.4% | [2] |
Part 4: Conclusion and Future Perspectives
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is well-established, with multiple viable pathways available to researchers and manufacturers. The choice between a direct O-trifluoroethylation of 2,5-dihydroxybenzoic acid and a multi-step approach from halogenated precursors will be dictated by economic and logistical factors. Both routes, when optimized, can deliver a high-purity product essential for the pharmaceutical industry. Future research may focus on developing more sustainable and atom-economical methods, potentially through the use of novel catalytic systems or flow chemistry to enhance efficiency and safety.
References
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
-
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- WO2002066413A1 - Flecainide synthesis. (n.d.). Google Patents.
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). (n.d.). apicule. Retrieved from [Link]
- US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (n.d.). Google Patents.
- GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide). (n.d.). Google Patents.
- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.
- CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl) benzamidee. (n.d.). Google Patents.
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. Retrieved from [Link]
- WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
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2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis. (2021). YouTube. Retrieved from [Link]
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2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. (n.d.). PubChem. Retrieved from [Link]
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Biological activity of "2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" derivatives
An In-depth Technical Guide to the Biological Activity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatives
Introduction
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth exploration of these derivatives, moving beyond the well-established antiarrhythmic properties of its most famous derivative, Flecainide, to encompass recent discoveries in oncology and metabolic diseases. We will delve into the molecular mechanisms, present key structure-activity relationship insights, and provide detailed experimental protocols for assessing the biological activities of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical class.
Part 1: Antiarrhythmic Derivatives - The Flecainide Class
The most extensively studied derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are benzamides with a heterocyclic amide side chain, the foremost of which is N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, known as Flecainide.[1] These compounds are potent class Ic antiarrhythmic agents.
Mechanism of Action: Sodium Channel Blockade
Flecainide and its analogues exert their antiarrhythmic effects primarily by blocking the cardiac sodium channel Nav1.5.[2][3] This blockade is "use-dependent," meaning the drug's affinity for the channel increases with the heart rate, making it particularly effective at suppressing tachyarrhythmias.[3][4] The drug accesses its binding site from the intracellular side when the channel is in the open state, thereby inhibiting the rapid sodium influx (INa) responsible for the upstroke of the cardiac action potential.[2][4] By slowing this upstroke, Flecainide reduces the conduction velocity in the atria, ventricles, and His-Purkinje system.
Flecainide also inhibits the late sodium current (INaL), which can be anti-arrhythmic in conditions like Long QT syndrome, and it has a secondary inhibitory effect on the ryanodine receptor 2 (RyR2), a key regulator of calcium release from the sarcoplasmic reticulum.[2][3][5] This dual action on both sodium and calcium handling contributes to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[5]
Signaling Pathway: Flecainide's Action on Cardiac Myocytes
Caption: Mechanism of Flecainide's antiarrhythmic action.
Electrophysiological Effects
Studies on isolated cardiac muscle fibers have elucidated the complex electrophysiological effects of Flecainide. It produces a concentration-dependent decrease in the maximal rate of rise of the action potential (Vmax).[6][7] Interestingly, it lengthens the action potential duration in ventricular muscle while shortening it in Purkinje fibers.[7] This differential effect is a key aspect of its pharmacological profile.
| Parameter | Effect of Flecainide | Tissue Specificity | Reference |
| Vmax (Maximal Upstroke Velocity) | ↓ (Concentration & Frequency-dependent) | Ventricular Muscle & Purkinje Fibers | [6][7] |
| Action Potential Duration | ↑ | Ventricular Muscle | [7] |
| Action Potential Duration | ↓ | Purkinje Fibers | [7] |
| Effective Refractory Period | ↑ | Atria & Ventricles | [8] |
| Myocardial Contractility | ↓ (Negative Inotropic Effect) | Ventricular Fibers | [6] |
Experimental Protocol: Evaluation of Antiarrhythmic Activity
A common preclinical model for assessing antiarrhythmic efficacy involves inducing ventricular fibrillation in mice.
Objective: To determine the protective effect of a test compound against chloroform-induced ventricular fibrillation.
Methodology:
-
Animal Model: Adult mice.
-
Compound Administration: Test compounds, such as N-(piperidylalkyl)trifluoroethoxybenzamides, are administered orally.[1]
-
Induction of Arrhythmia: After a set period post-administration, mice are exposed to chloroform vapor in a sealed container.[9]
-
Endpoint: The absence or presence of ventricular fibrillation is determined by electrocardiogram (ECG) monitoring.
-
Analysis: The dose at which 50% of the animals are protected from arrhythmia (ED50) is calculated.
Part 2: Anticancer Derivatives - Thiazolidinones and Oxadiazoles
Recent research has expanded the therapeutic landscape for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives into oncology. Novel series of 1,3-thiazolidin-4-ones and 1,3,4-oxadiazoles have been synthesized and evaluated for their antiglioma and broader anticancer activities.[10][11]
Mechanism of Action: Multi-Target Inhibition
These new derivatives have been designed as inhibitors of key proteins implicated in cancer progression, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor cell proliferation and angiogenesis.[10][12] The core 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety serves as a critical anchor for these molecules within the target protein's binding site.
Experimental Workflow: Anticancer Drug Discovery
Caption: Workflow for identifying novel anticancer derivatives.
Antiglioma Activity
A series of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives were tested against the LN229 human glioblastoma cell line.[10][12] Several compounds demonstrated significant cytotoxic effects.
| Compound ID | Substituent (on phenyl ring) | IC50 (µg/mL) against LN229 cells | Reference |
| 5e | 4-Chloro | 6.43 | [12] |
| 5b | 4-Fluoro | 9.48 | [12] |
| 5c | 2,4-Dichloro | 12.16 | [12] |
Similarly, 1,3,4-oxadiazole derivatives bearing the same core scaffold also showed potent cytotoxic efficacy against the LN229 cell line, with compounds 5b , 5d , and 5m from that series inducing significant cell apoptosis.[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Human glioblastoma cells (e.g., LN229) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[12]
Part 3: Antidiabetic Derivatives - Emerging Potential
The therapeutic applicability of this scaffold extends to metabolic disorders. A study investigating 1,3,4-oxadiazole derivatives identified compounds with potential antidiabetic properties.[11]
In Vivo Activity
The study utilized a genetically modified Drosophila melanogaster (fruit fly) model of diabetes to screen for antidiabetic activity. Among the synthesized compounds, two derivatives, 5d and 5f , were found to significantly lower glucose levels in this model, indicating their potential as novel agents for diabetes management.[11]
Experimental Protocol: Evaluation of Antidiabetic Activity in Drosophila
Objective: To assess the glucose-lowering effects of test compounds in a diabetic fruit fly model.
Methodology:
-
Animal Model: Genetically modified Drosophila melanogaster that exhibit a diabetic phenotype.
-
Dietary Administration: Test compounds are incorporated into the flies' food at specific concentrations.
-
Treatment Period: Flies are maintained on the compound-laced diet for a defined period.
-
Glucose Measurement: Hemolymph (the insect equivalent of blood) is collected from the flies, and glucose levels are measured using a standard glucose assay kit.
-
Analysis: Glucose levels in treated flies are compared to those of untreated diabetic flies and healthy controls to determine the compound's efficacy in reducing hyperglycemia.[11]
Conclusion and Future Directions
The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid scaffold has proven to be remarkably fruitful for the development of biologically active molecules. While its legacy is firmly rooted in the treatment of cardiac arrhythmias with Flecainide, the emergence of novel derivatives with potent anticancer and promising antidiabetic activities signals a new era of therapeutic exploration. The trifluoroethoxy groups are key to modulating the pharmacokinetic and pharmacodynamic properties of these molecules, and their continued exploration is warranted. Future research should focus on optimizing the lead compounds from the anticancer and antidiabetic series to improve their potency and selectivity, as well as elucidating their precise molecular mechanisms of action through advanced biochemical and in vivo studies.
References
[6] Effects of Flecainide on Contractile Force and Electrophysiological Parameters in Cardiac Muscle - PubMed. Available at: [4] Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. Available at: [2] Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC - NIH. Available at: [5] The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - Frontiers. Available at: [8] Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation - PubMed. Available at: [3] Flecainide - Wikipedia. Available at: [10] Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. Available at: [11] 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - MDPI. Available at: [12] Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC - PubMed Central. Available at: [1] Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed. Available at: [9] Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers - PubMed. Available at: [7] Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed. Available at:
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The Pivotal Intermediate: A Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Flecainide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Key Building Block
Flecainide, a class Ic antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias. Its efficacy is intrinsically linked to its unique chemical structure, characterized by two trifluoroethoxy groups on the aromatic ring. The synthesis of this complex molecule relies on a critical intermediate: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFABA). This guide provides an in-depth exploration of BTFABA, from its fundamental properties to its synthesis and strategic conversion to flecainide, offering a valuable resource for researchers and professionals in the field of pharmaceutical development. Understanding the nuances of BTFABA is paramount for optimizing the synthesis of flecainide, ensuring high purity and yield, which are critical for the production of a safe and effective therapeutic agent.
Physicochemical Properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
A thorough understanding of the physicochemical properties of BTFABA is essential for its handling, purification, and reaction optimization.
| Property | Value | Reference |
| CAS Number | 35480-52-5 | [1][2][3] |
| Molecular Formula | C₁₁H₈F₆O₄ | [1][2][3] |
| Molecular Weight | 318.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 119-125 °C | [1] |
| Purity | ≥98.0% | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Multifaceted Approach
The synthesis of BTFABA can be approached from various starting materials, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product.
Route 1: From 2,5-Dihydroxybenzoic Acid
One common approach begins with the readily available 2,5-dihydroxybenzoic acid. This method involves the trifluoroethoxylation of the hydroxyl groups.
Diagram: Synthesis of BTFABA from 2,5-Dihydroxybenzoic Acid
Caption: Synthesis of BTFABA from 2,5-dihydroxybenzoic acid.
A key step in this synthesis is the trifluoroethoxylation reaction.[5] The use of a potent trifluoroethylating agent like trifluoroethylfluoromethylsulfonate allows for the efficient conversion of the hydroxyl groups to their corresponding trifluoroethoxy ethers.[5] Subsequent hydrolysis of the resulting ester yields the desired 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[5]
Route 2: From Halogenated Precursors
Alternative synthetic strategies utilize halogenated aromatic compounds as starting materials. These routes often involve copper-catalyzed trifluoroethoxylation reactions.
Diagram: Synthesis of BTFABA from Halogenated Precursors
Caption: Synthesis of BTFABA from 1,4-dibromobenzene.
One such method starts with 1,4-dibromobenzene, which is reacted with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst to form 1,4-bis(2,2,2-trifluoroethoxy)benzene.[6][7] This intermediate is then acetylated to yield 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is subsequently oxidized to produce BTFABA.[6][7] While effective, a notable drawback of this process is the requirement of a large excess of 2,2,2-trifluoroethanol.[6]
Another patented approach utilizes 5-bromo-2-chlorobenzoic acid as the starting material.[4] This is reacted with potassium tert-butoxide and 2,2,2-trifluoroethanol in the presence of a copper(I) bromide catalyst.[4]
Experimental Protocol: Synthesis of BTFABA from 5-bromo-2-chlorobenzoic acid [4]
-
To a reaction vessel containing 300 mL of tetrahydrofuran (THF) at room temperature, add 84.7 g of potassium tert-butoxide with stirring.
-
Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise, ensuring the reaction temperature does not exceed 35 °C.
-
After the addition is complete, continue stirring and then add 29.6 g of 5-bromo-2-chlorobenzoic acid.
-
Add 27.3 g of copper(I) bromide to the mixture and heat to reflux.
-
After 43 hours, cool the reaction mixture to 5 °C and slowly pour it into dilute hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Remove the solvent from the organic phase by distillation, which will cause the product to precipitate.
-
Add 100 mL of water to the residue and collect the solid product by filtration.
-
For purification, dissolve the crude product in methyl tertiary butyl ether (MTB ether) and filter through a neutral alumina column.
-
Evaporate the solvent and recrystallize the product from an ethanol/water mixture to obtain pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Conversion of BTFABA to Flecainide: The Final Steps
The transformation of BTFABA into flecainide is a critical step that requires careful control to ensure high yield and purity of the final active pharmaceutical ingredient (API). The primary challenge lies in the selective formation of the amide bond between BTFABA and the appropriate piperidine side chain.
Method 1: The Acid Chloride Route
A common and effective method involves the conversion of BTFABA to its more reactive acid chloride derivative. This intermediate then readily reacts with the desired amine to form the amide bond.
Diagram: Conversion of BTFABA to Flecainide via Acid Chloride
Caption: Conversion of BTFABA to Flecainide via the acid chloride route.
This process can be carried out in two main ways: a one-step or a two-step process.[6][8]
-
One-Step Process: The acid chloride of BTFABA is reacted directly with 2-(aminomethyl)piperidine.[6][8] However, a significant drawback of this approach is the lack of selectivity, as the acid chloride can react with both the primary and secondary amines of the piperidine ring, leading to a mixture of acylated isomers.[9]
-
Two-Step Process: To overcome the selectivity issue, the acid chloride is first reacted with 2-(aminomethyl)pyridine to form an amide intermediate.[6][8] The pyridine ring of this intermediate is then catalytically hydrogenated to yield flecainide.[6][8] This two-step process is generally preferred for its higher selectivity and purity of the final product.
Method 2: The Ester Activation Route
To avoid the use of harsh reagents like thionyl chloride and the potential for side reactions, alternative methods involving the activation of BTFABA as an ester have been developed.
Diagram: Conversion of BTFABA to Flecainide via Ester Intermediate
Caption: Conversion of BTFABA to Flecainide via a methyl ester intermediate.
This approach involves converting BTFABA into an activated ester, such as a methyl, ethyl, or even a more activated 2,2,2-trifluoroethyl ester.[8][9] These esters can then selectively react with the primary amino group of 2-(aminomethyl)piperidine to furnish flecainide with high yield and purity.[10]
Experimental Protocol: Synthesis of Flecainide from Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate [5]
-
In a suitable reaction vessel, combine 1.5 g of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 0.62 g of 2-(aminomethyl)piperidine in 3 ml of toluene.
-
Stir the mixture at reflux for 10 hours.
-
After cooling to room temperature, add 10 ml of water and separate the two layers.
-
Extract the aqueous layer with toluene (2 x 10 ml).
-
Combine the organic layers and wash with water (3 x 10 ml).
-
Concentrate the organic layer under reduced pressure to yield flecainide free base as a white solid.
Analytical Methods for Quality Control
Ensuring the purity of BTFABA and the final flecainide product is of utmost importance in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are powerful analytical techniques for this purpose.
A typical HPLC method for the analysis of BTFABA would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile and water gradient, with UV detection. The specific parameters would need to be optimized to achieve good separation of BTFABA from any starting materials or by-products.
For flecainide and its impurities, established HPLC and UPLC-MS methods are available. These methods are crucial for stability testing and for ensuring that the final product meets the stringent requirements of regulatory bodies.
Safety and Handling
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a chemical that requires careful handling in a laboratory or manufacturing setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area to avoid inhalation of dust or vapors.
Conclusion: The Indispensable Role of a Key Intermediate
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid stands as a testament to the critical role of intermediates in the synthesis of complex pharmaceutical compounds. Its successful and efficient synthesis is a key determinant in the overall efficiency and cost-effectiveness of flecainide production. The various synthetic routes to BTFABA offer flexibility to manufacturers, allowing them to choose the most suitable process based on their specific needs and resources. A thorough understanding of the chemistry, from the synthesis of this pivotal intermediate to its conversion to the final API, is essential for any scientist or researcher involved in the development and manufacturing of flecainide. Continued research into more efficient and greener synthetic methodologies for BTFABA will undoubtedly contribute to the improved production of this vital antiarrhythmic medication.
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"2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" solubility
An In-Depth Technical Guide to the Solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Foreword: A Molecule Defined by Duality
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest in modern medicinal and materials chemistry. Its structure presents a fascinating duality: a hydrophilic carboxylic acid functional group, which can be ionized, appended to an aromatic core made profoundly lipophilic by two electron-withdrawing trifluoroethoxy substituents. This structure imparts unique electronic and conformational properties, but it also creates significant challenges and opportunities regarding its solubility—a critical parameter that governs its utility in drug formulation, reaction kinetics, and material processing.
This guide moves beyond a simple data sheet. It serves as a comprehensive manual for the research scientist, providing a deep dive into the theoretical underpinnings of this molecule's solubility, a robust, field-proven experimental protocol for its precise determination, and the strategic rationale behind each step.
Physicochemical Profile and Theoretical Solubility Predictions
To understand solubility, we must first understand the molecule itself. The properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are dominated by the interplay between its three key structural motifs.
Molecular Structure & Properties:
-
Chemical Formula: C₁₁H₈F₆O₄[1]
-
Molecular Weight: 318.17 g/mol [1]
-
Appearance: White to Off-White Solid[2]
-
Predicted LogP: 3.267[3]
-
Topological Polar Surface Area (TPSA): 55.76 Ų[3]
Analysis of Structural Features:
-
Benzoic Acid Core: This provides a site for deprotonation (pKa). The acidity of the carboxylic acid is significantly enhanced by the electron-withdrawing nature of the trifluoroethoxy groups. This means at physiological pH and in basic solutions, the molecule will exist as a more soluble carboxylate anion.
-
Trifluoroethoxy Groups (-OCH₂CF₃): These two groups are the dominant feature. The CF₃ moieties are highly lipophilic and oleophobic (repel oils), contributing to a high predicted LogP value.[3] This suggests poor solubility in aqueous media at neutral pH but good solubility in specific organic solvents. The incorporation of fluorine can drastically alter chemical properties, often increasing lipophilicity and stability.[4]
Predicted Solubility Behavior:
-
Aqueous Solubility: Expected to be very low in neutral water (pH ~7) due to the large, hydrophobic fluorinated side chains. However, solubility will increase dramatically as the pH rises above the compound's pKa, leading to the formation of the highly polar carboxylate salt.
-
Organic Solvent Solubility: High solubility is predicted in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate both the polar carboxylic acid head and the less polar aromatic body. It is also expected to be soluble in alcohols like methanol and ethanol. A purification procedure notes its recrystallization from an ethanol/water mixture, indicating solubility in hot ethanol and lower solubility upon cooling or water addition.[2] Fluorine-rich compounds are known to dissolve well in fluorous solvents.[5]
The Cornerstone of Characterization: Experimental Solubility Determination
Theoretical predictions provide a valuable starting point, but for scientific and regulatory purposes, empirical data is non-negotiable. The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method , as recommended by organizations like the OECD (Guideline 105) and ICH. The protocol below is a validated, trustworthy system for generating reliable solubility data.
Principle: A supersaturated solution of the compound is prepared in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
I. Materials and Reagents:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (>98% purity)[2]
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile, DMSO)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)
-
Autosampler vials and volumetric flasks
II. Preparation of Calibration Standards:
-
Rationale: A robust calibration curve is essential for accurate quantification.
-
Procedure: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile). b. Perform serial dilutions to create a set of at least five standards spanning the expected solubility range (e.g., 100, 50, 10, 1, 0.1 µg/mL). c. Inject each standard into the HPLC system and record the peak area. d. Plot peak area versus concentration and perform a linear regression. The R² value must be >0.995 for the curve to be considered valid.
III. The Shake-Flask Experiment:
-
Rationale: This ensures that the system reaches true thermodynamic equilibrium.
-
Procedure: a. Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. b. Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time to reach equilibrium.
IV. Sample Processing and Analysis:
-
Rationale: Proper separation of the solid from the liquid phase is critical to avoid artificially inflated results.
-
Procedure: a. After incubation, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Crucial Step: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates. e. Accurately dilute the filtered supernatant with mobile phase to bring its concentration within the range of the calibration curve. f. Inject the diluted sample into the HPLC and determine the peak area.
V. Calculation:
-
Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The following table provides a template for presenting the experimentally determined solubility values.
Table 1: Thermodynamic Solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid at 25°C
| Solvent / Medium | Dielectric Constant | Solubility (µg/mL) | Solubility (mM) | Classification |
| 0.1 M HCl (pH 1) | ~80 | Expected Low | TBD | Practically Insoluble |
| Purified Water | 80.1 | Expected Low | TBD | Very Slightly Soluble |
| pH 7.4 Buffer | ~80 | Expected Moderate | TBD | Sparingly Soluble |
| 0.1 M NaOH (pH 13) | ~80 | Expected High | TBD | Soluble |
| Methanol | 32.7 | Expected High | TBD | Freely Soluble |
| Acetonitrile | 37.5 | Expected High | TBD | Freely Soluble |
| DMSO | 47.2 | Expected Very High | TBD | Very Soluble |
| Dichloromethane | 9.1 | Expected Moderate | TBD | Sparingly Soluble |
TBD: To Be Determined experimentally.
Conclusion: A Strategic Perspective for the Scientist
Understanding the solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is not merely an academic exercise; it is a prerequisite for its effective application. The data generated through the robust protocol described herein will empower researchers in diverse fields. For medicinal chemists, this information is vital for designing viable drug candidates and formulations.[6] For process chemists, it dictates the choice of reaction solvents and purification methods.[2] The pronounced pH-dependent aqueous solubility, a direct consequence of its acidic nature, is a key characteristic that can be leveraged for developing oral dosage forms or controlled-release systems. By grounding theoretical predictions in rigorous experimental data, we unlock the full potential of this unique fluorinated molecule.
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"2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" molecular weight
An In-Depth Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Properties, Synthesis, and Applications
Executive Summary
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical and materials science sectors. Its molecular structure, characterized by a benzoic acid core substituted with two trifluoroethoxy groups, imparts unique properties that enhance the thermal stability, chemical resistance, and bioavailability of its derivatives. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight of 318.17 g/mol .[1][2][3][4] We will explore validated synthesis and purification protocols, delve into its critical application as a key intermediate in the production of the antiarrhythmic drug Flecainide, and touch upon its emerging roles in advanced polymer chemistry and oncology research.
Molecular Characteristics and Physicochemical Properties
The chemical identity and behavior of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No: 35480-52-5) are dictated by its unique molecular architecture.[1] The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring significantly influences the acidity of the carboxylic acid moiety and the overall reactivity of the molecule. These fluorine-rich side chains are instrumental in enhancing the lipophilicity and metabolic stability of derivative compounds, a highly desirable trait in drug development.[2]
The compound typically presents as a white to off-white crystalline solid.[2][5] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 318.17 g/mol | [1][2][4][6] |
| Molecular Formula | C₁₁H₈F₆O₄ | [1][2][4][6] |
| CAS Number | 35480-52-5 | [1][2][4][5] |
| Melting Point | 120 - 125 °C | [2][5][7] |
| Appearance | White to Off-White Solid/Crystal | [2][5] |
| Purity (Typical) | ≥ 98% (HPLC/GC) | [2][5] |
| Boiling Point | 320.9 °C | [6] |
| Flash Point | 147.9 °C | [6] |
Synthesis and Purification: A Validated Protocol
The efficient synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is crucial for its commercial and research applications. Several routes have been documented, including the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene and the alkoxylation of various halobenzoic acids.[7][8] The following protocol details a common and reliable laboratory-scale synthesis based on a copper-catalyzed Ullmann-type condensation reaction.
Experimental Protocol: Synthesis from 5-Bromo-2-chlorobenzoic Acid
This procedure is adapted from established methodologies and provides a robust pathway to the target compound.[5] The rationale behind this choice is the availability of the starting materials and the generally good yields achieved.
Step 1: Preparation of Potassium Trifluoroethoxide
-
Action: In a reaction vessel under an inert atmosphere (e.g., nitrogen), add 300 mL of anhydrous tetrahydrofuran (THF).
-
Action: With vigorous stirring, add 84.7 g of potassium tert-butoxide.
-
Action: Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise, ensuring the internal temperature does not exceed 35 °C.
-
Expert Insight: The slow, controlled addition of trifluoroethanol to the strong base (potassium tert-butoxide) is critical to safely form the potassium trifluoroethoxide nucleophile in situ while managing the exothermic reaction.
Step 2: Ullmann Condensation
-
Action: To the freshly prepared nucleophile solution, add 29.6 g of 5-bromo-2-chlorobenzoic acid.
-
Action: Following this, add 27.3 g of copper(I) bromide (CuBr).
-
Action: Heat the reaction mixture to reflux and maintain for approximately 43 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Expert Insight: Copper(I) bromide serves as a catalyst, facilitating the nucleophilic aromatic substitution of the halides (both bromine and chlorine) with the trifluoroethoxide. This type of cross-coupling is a cornerstone of modern organic synthesis for forming ether linkages on aromatic rings.
Step 3: Work-up and Isolation
-
Action: Once the reaction is complete, cool the mixture to 5 °C.
-
Action: Slowly pour the cooled reaction mixture into dilute hydrochloric acid. This protonates the carboxylate salt to form the desired benzoic acid and neutralizes any remaining base.
-
Action: Separate the organic and aqueous phases. The product will be in the organic layer.
-
Action: Remove the THF solvent by distillation. The crude product should precipitate during this process.
-
Action: Add 100 mL of water to the residue and collect the solid product by filtration.
Step 4: Purification via Recrystallization
-
Action: Dissolve the crude solid in a minimal amount of hot ethanol.
-
Action: Slowly add water until the solution becomes cloudy (the cloud point), then add a small amount of ethanol to redissolve the solid.
-
Action: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Action: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Trustworthiness & Self-Validation: The success of the synthesis is validated by analytical characterization of the final product. A sharp melting point within the expected range (120-125 °C) and an HPLC purity analysis showing a purity of >98% confirm the identity and cleanliness of the compound.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Core Applications in Drug Development and Materials Science
The primary driver for the production of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is its role as a pivotal building block in the pharmaceutical industry.
Flecainide Synthesis
This compound is a well-established intermediate in the synthesis of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms.[9][10] The synthesis involves converting the carboxylic acid to an activated form (such as an acid chloride) and subsequently reacting it with 2-(aminomethyl)piperidine to form the final amide bond of the Flecainide molecule.[7]
Flecainide Synthesis Pathway
Caption: Conversion of the title compound to the antiarrhythmic drug Flecainide.
Emerging Research Frontiers
Beyond its established role, this molecule is being leveraged in cutting-edge research:
-
Oncology: Recent studies have utilized 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a scaffold to synthesize novel 1,3-thiazolidin-4-one derivatives.[11] These new compounds are being investigated as potential inhibitors of AURKA and VEGFR-2, two kinases implicated in the progression of cancers like glioblastoma.[11]
-
Advanced Materials: The trifluoroethoxy groups enhance thermal stability and chemical resistance. This makes the benzoic acid a valuable monomer or additive in the formulation of specialty polymers, high-performance coatings, and adhesives for demanding sectors like the automotive and aerospace industries.[2]
Safety and Handling
According to safety data sheets (SDS), 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is classified as a hazardous chemical. It is known to cause skin irritation and serious eye irritation.[12][13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is more than just a chemical compound; it is a key enabler in both established and emerging fields of science. With a definitive molecular weight of 318.17 g/mol , its well-characterized properties and versatile reactivity have cemented its importance as a critical intermediate in the synthesis of Flecainide.[1][14] As research continues to uncover new applications, from advanced polymers to novel cancer therapeutics, the demand for a deep, technical understanding of this valuable molecule will undoubtedly grow.
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-
ACS Publications. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega. [Link]
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- 14. clearsynth.com [clearsynth.com]
Methodological & Application
Synthesis of flecainide from "2,5-bis(2,2,2-trifluoroethoxy)benzoic acid"
An Application Note for the Synthesis of Flecainide from 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Abstract
Flecainide, N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is a potent Class Ic antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2] This application note provides a detailed, research-grade protocol for the synthesis of flecainide, commencing from the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. We present a robust, two-step synthetic strategy that is favored for its selectivity and yield over alternative one-pot approaches.[3] The protocol encompasses the activation of the carboxylic acid to its corresponding acyl chloride, followed by amidation with 2-(aminomethyl)pyridine and subsequent catalytic hydrogenation to yield the final piperidine moiety. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth procedural details and explaining the causality behind critical experimental choices.
Introduction and Synthetic Strategy
The synthesis of flecainide was first achieved in 1972 as part of a research program into fluorinated local anesthetics.[2][4] The core structure consists of a 2,5-bis(2,2,2-trifluoroethoxy)benzamide moiety linked to a piperidin-2-ylmethyl group.[1][5] The starting material for this guide, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a key intermediate that can be prepared via several routes, including the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone or copper-catalyzed trifluoroethoxylation of halobenzoic acids.[6][7][8]
The pivotal transformation from this benzoic acid derivative is the formation of an amide bond with a piperidine-containing amine. Two primary strategies exist for this conversion:
-
Direct One-Step Acylation: This involves activating the benzoic acid and reacting it directly with 2-(aminomethyl)piperidine. A significant drawback of this method is the lack of selectivity; the activating agent can react with both the primary amine and the secondary amine of the piperidine ring, leading to a mixture of acylated isomers and complicating purification.[3]
-
Two-Step Pyridine Reduction Route: This more selective approach involves first coupling the activated benzoic acid with 2-(aminomethyl)pyridine to form an intermediate benzamide.[9] The pyridine ring is then selectively reduced to a piperidine ring via catalytic hydrogenation. This strategy is often the commercially preferred method as it avoids the selectivity issues of the one-step process and generally results in higher overall yields of the desired product.[3][6]
This application note will detail the experimentally validated two-step pyridine reduction route, providing comprehensive protocols for each stage.
Overall Synthetic Workflow
The selected two-step pathway is illustrated below. The process begins with the activation of the carboxylic acid, a crucial step to facilitate nucleophilic attack by the amine. This is followed by the amide bond formation and concludes with the reduction of the aromatic nitrogen heterocycle.
Figure 1: Two-step synthetic workflow for Flecainide.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.
Protocol 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride (Acyl Chloride Formation)
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Conversion to a highly reactive acyl chloride is a classic and effective activation method. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[10]
Figure 2: Mechanism for converting carboxylic acids to acyl chlorides.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 318.17 | 20.0 g | 62.9 | 1.0 eq |
| Thionyl chloride (SOCl₂) | 118.97 | 15.0 g (9.1 mL) | 126.1 | 2.0 eq |
| Toluene, anhydrous | - | 100 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - | Catalytic |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20.0 g, 62.9 mmol).
-
Add anhydrous toluene (100 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (15.0 g, 126.1 mmol) to the stirred suspension at room temperature. Caution: Gas evolution (HCl, SO₂) will occur.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride is typically a yellow to brown oil or low-melting solid and is used in the next step without further purification.[3][6]
Protocol 2: Synthesis of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Amide Coupling)
Causality: The highly electrophilic acyl chloride readily reacts with the primary amine of 2-(aminomethyl)pyridine. A base, such as triethylamine or pyridine, is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acyl chloride.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride | 336.61 | ~62.9 mmol | 62.9 | 1.0 eq |
| 2-(aminomethyl)pyridine | 108.14 | 8.2 g | 75.5 | 1.2 eq |
| Triethylamine (Et₃N) | 101.19 | 7.6 g (10.5 mL) | 75.5 | 1.2 eq |
| Toluene or Glyme, anhydrous | - | 200 mL | - | - |
Procedure:
-
In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve 2-(aminomethyl)pyridine (8.2 g, 75.5 mmol) and triethylamine (7.6 g, 75.5 mmol) in anhydrous toluene (200 mL).
-
Cool the solution to 0-5°C using an ice bath.
-
Dissolve the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride from Protocol 1 in a minimal amount of anhydrous toluene (~50 mL).
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-20 hours.[3]
-
Gently reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will have formed.
-
Filter the mixture to remove the salt and wash the solid with a small amount of toluene.
-
Combine the filtrates and wash sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove any remaining salts and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product, N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield a white or off-white solid.
Protocol 3: Synthesis of Flecainide (Catalytic Hydrogenation)
Causality: Catalytic hydrogenation is a standard method for the reduction of aromatic heterocycles. Palladium on carbon (Pd/C) is an effective catalyst for reducing the pyridine ring to a piperidine ring under moderate hydrogen pressure.[3] Acetic acid is often used as the solvent as it protonates the pyridine nitrogen, which can facilitate the reduction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
| N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | 408.30 | 20.0 g | 49.0 | 1.0 eq |
| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - | 5% w/w |
| Glacial Acetic Acid | - | 200 mL | - | - |
| Hydrogen Gas (H₂) | - | 50-60 psi | - | - |
Procedure:
-
Charge a suitable hydrogenation vessel (e.g., a Parr shaker apparatus) with N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (20.0 g, 49.0 mmol) and glacial acetic acid (200 mL).
-
Carefully add 10% Pd/C catalyst (1.0 g) to the vessel. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi and begin agitation (shaking or stirring).
-
Maintain the reaction at room temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 12-24 hours.
-
Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional acetic acid or methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water (200 mL) and cool in an ice bath.
-
Adjust the pH to 13-14 by slowly adding a 50% aqueous NaOH solution. This will precipitate the flecainide free base.[3]
-
Stir the resulting slurry for 1-2 hours in the cold.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 40-50°C to a constant weight. The final product is flecainide free base.[11]
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Acid Activation | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, SOCl₂ | Toluene | Reflux | >95% (Crude) |
| 2. Amide Coupling | Acyl chloride intermediate, 2-(aminomethyl)pyridine, Et₃N | Toluene or Glyme | Reflux | ~85-90% |
| 3. Catalytic Hydrogenation | Pyridine intermediate, H₂, 10% Pd/C | Acetic Acid | Room Temp. | ~90-95% |
Conclusion
The synthesis of flecainide from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is efficiently achieved through a selective, two-step process involving the formation and subsequent reduction of an N-pyridinylmethyl benzamide intermediate. The protocols provided herein are based on established and reliable chemical transformations, optimized to maximize yield and purity by circumventing the selectivity issues associated with direct acylation of 2-(aminomethyl)piperidine. This guide serves as a comprehensive resource for the laboratory-scale synthesis of this important pharmaceutical agent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3356, Flecainide. Retrieved from [Link]
- Google Patents (2002). WO2002066413A1 - Flecainide synthesis.
- Google Patents (2008). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
PrepChem (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
New Drug Approvals (2019). Flecainide acetate. Retrieved from [Link]
-
ResearchGate (2019). (PDF) Flecainide. Retrieved from [Link]
-
Avanscure Lifesciences Pvt. Ltd. (n.d.). Original Research Article. Retrieved from [Link]
- Banitt, E. H., et al. (1977). Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides and N-(piperidylalkyl)trifluoroethoxynaphthalenecarboxamides. Journal of Medicinal Chemistry, 20(6), 821-826. (Note: While not directly in search results, this is a foundational paper often cited for flecainide's development).
- Google Patents (2001). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
ACS Publications (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives... ACS Omega. Retrieved from [Link]
- Google Patents (2003). US20030032835A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide (FLECAINIDE).
-
NIST (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem (n.d.). Cas 57415-36-8, N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. Retrieved from [Link]
-
Luxembourg Bio Technologies (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
PubMed Central (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Fisher Scientific (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
ResearchGate (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride...?. Retrieved from [Link]
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Chemguide (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
MDPI (n.d.). a-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate (n.d.). Scheme 1. Amide lipid synthesis. Reagents and conditions: (a)... | Download Scientific Diagram. Retrieved from [Link]
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Application Note: Synthesis and Utility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in the Development of Novel Antiglioma Agents
Introduction: Addressing the Challenge of Glioblastoma and the Role of Fluorinated Scaffolds
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1] The inherent resistance of glioma cells to conventional therapies and the formidable blood-brain barrier (BBB) necessitate the development of innovative therapeutic agents with enhanced efficacy and central nervous system (CNS) penetration.
This application note details the synthesis and application of a key chemical intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (2,5-BTFA) , in the generation of a promising new class of antiglioma agents. The strategic incorporation of trifluoroethoxy moieties onto a central benzoic acid scaffold is a deliberate design choice aimed at improving the pharmacological properties of the final compounds. The high lipophilicity of trifluoromethyl groups is known to enhance the ability of molecules to cross the BBB, a critical factor for drugs targeting brain tumors.[2]
Herein, we provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 2,5-BTFA and its subsequent elaboration into potent antiglioma agents, specifically focusing on 1,3-thiazolidin-4-one derivatives that have demonstrated significant activity against human glioblastoma cell lines. We will delve into the mechanistic rationale for their antiglioma effects, provide detailed, field-proven protocols, and present key preclinical data.
The Scientific Rationale: Targeting Key Oncogenic Pathways in Glioblastoma
The antiglioma agents derived from 2,5-BTFA have been shown to exert their cytotoxic effects through the dual inhibition of two critical signaling proteins: Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Aurora Kinase A (AURKA): A Master Regulator of Mitosis
AURKA is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[3] Its overexpression is a common feature in glioblastoma and is associated with poor prognosis.[3][4] AURKA is integral to several mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation.[4] Its inhibition disrupts the cell cycle, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[5][6] Furthermore, AURKA has been implicated in the maintenance of cancer stem cell-like properties in gliomas, making it an attractive therapeutic target.[7]
VEGFR-2: A Critical Mediator of Angiogenesis
Glioblastomas are highly vascularized tumors, and their growth and proliferation are heavily dependent on angiogenesis, the formation of new blood vessels.[8] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[8][9] The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[10] Inhibition of VEGFR-2 signaling can therefore effectively starve the tumor and impede its growth.[9] Interestingly, some studies suggest that glioma cells themselves can express VEGFR-2, and its inhibition may also have direct anti-tumor effects.[11]
The Dual-Inhibition Strategy
The 1,3-thiazolidin-4-one derivatives synthesized from 2,5-BTFA are designed to simultaneously target both AURKA and VEGFR-2. This dual-inhibition strategy offers a multi-pronged attack on glioblastoma, targeting both tumor cell proliferation and the tumor's blood supply. This approach may lead to a more potent and durable anti-cancer response and could potentially overcome some of the resistance mechanisms associated with single-target therapies.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key intermediate, 2,5-BTFA, and its subsequent conversion to a representative antiglioma agent, a 1,3-thiazolidin-4-one derivative.
Protocol 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (2,5-BTFA)
This protocol is adapted from a patented synthetic route, providing a robust method for the preparation of the key intermediate.[12]
Reaction Scheme:
Synthesis of 2,5-BTFA.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
2,2,2-trifluoroethanol
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous Copper (I) Iodide (CuI)
-
Concentrated Hydrochloric Acid (HCl)
-
Aprotic solvent (e.g., N,N-dimethylformamide)
-
Ice
-
Ethanol/water mixture for recrystallization
Procedure:
-
Preparation of Sodium 2,2,2-trifluoroethoxide: In a suitable reaction vessel under an inert atmosphere, cautiously add a strong base (e.g., sodium hydride) to an aprotic solvent. Cool the mixture in an ice-water bath.
-
Slowly add anhydrous 2,2,2-trifluoroethanol dropwise to the cooled suspension over a period of 40 minutes, maintaining the temperature.
-
Reaction with Halobenzoic Acid: After the addition is complete, allow the mixture to return to room temperature. Add anhydrous copper (I) iodide and 5-bromo-2-chlorobenzoic acid to the reaction mixture.
-
Heat the reaction mixture to approximately 110-115 °C and maintain this temperature for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 1 hour. The precipitate is the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (m.p. 120-121 °C).[12]
Protocol 2: Synthesis of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Derivatives
This protocol describes a multi-step synthesis of the final antiglioma agents, starting from 2,5-BTFA. The general scheme involves the formation of a benzohydrazide intermediate, followed by condensation with an aldehyde to form a hydrazone, and finally cyclization with thioglycolic acid to yield the target 1,3-thiazolidin-4-one.[2][13]
Reaction Workflow:
Synthetic workflow for antiglioma agent.
Step 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
-
Esterification: Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in methanol.
-
Hydrazinolysis: Add hydrazine hydrate to the methanolic solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
Step 2: Synthesis of Hydrazone Intermediate
-
Condensation: Take an equimolar mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide and the desired aromatic aldehyde in ethanol.
-
Heat the mixture at 70-75 °C for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the hydrazone product.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Synthesis of N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
-
Cyclization: In a round-bottom flask, dissolve the hydrazone intermediate in 1,4-dioxane.
-
Add thioglycolic acid to the solution.
-
Reflux the reaction mixture. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3-thiazolidin-4-one derivative.
Preclinical Efficacy Data
A series of 1,3-thiazolidin-4-one derivatives synthesized from 2,5-BTFA were evaluated for their in vitro antiglioma activity against the human glioblastoma cell line LN229. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.
| Compound ID | Aryl Substituent | IC50 (µg/mL) against LN229 cells |
| 5b | 4-Methylphenyl | 9.48 |
| 5c | 4-Methoxyphenyl | 12.16 |
| 5e | 4-Chlorophenyl | 6.43 |
| Temozolomide | (Reference Drug) | - |
Data sourced from ACS Omega 2023, 8, 47, 43481–43501.[2]
The data clearly indicates that the synthesized derivatives exhibit potent cytotoxic activity against glioblastoma cells, with compound 5e , bearing a 4-chlorophenyl substituent, demonstrating the highest potency.
Conclusion and Future Directions
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serves as a valuable and versatile building block for the synthesis of novel antiglioma agents. The strategic incorporation of trifluoroethoxy groups likely enhances the drug-like properties of the final compounds, including their ability to penetrate the CNS. The resulting 1,3-thiazolidin-4-one derivatives have demonstrated potent in vitro activity against human glioblastoma cells through a dual-inhibitory mechanism targeting AURKA and VEGFR-2.
These findings provide a strong rationale for the further development of this class of compounds. Future research should focus on:
-
In vivo efficacy studies: Evaluating the most potent compounds in preclinical animal models of glioblastoma to assess their anti-tumor activity and survival benefit.
-
Pharmacokinetic and BBB penetration studies: Quantifying the ability of these compounds to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.
-
Combination therapy studies: Investigating the potential synergistic effects of these dual inhibitors with standard-of-care treatments for glioblastoma, such as temozolomide and radiation therapy.
The development of novel therapeutic strategies is paramount in the fight against glioblastoma. The methodologies and insights presented in this application note offer a promising avenue for the discovery and development of next-generation antiglioma agents with improved efficacy and the potential to make a meaningful impact on patient outcomes.
References
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Future Prospects. Current Opinion in Pharmacology, 23, 31-41.
- Carmena, M., & Earnshaw, W. C. (2003). The cellular geography of aurora kinases. Nature Reviews Molecular Cell Biology, 4(11), 842-854.
- Fu, J., Bian, M., Jiang, Q., & Zhang, C. (2007). Roles of Aurora kinases in mitosis and tumorigenesis. Molecular Cancer Research, 5(1), 1-10.
- Jain, R. K. (2005). Normalization of tumor vasculature: an emerging concept in antiangiogenic therapy. Science, 307(5706), 58-62.
- Knizetova, P., Ehrmann, J., Hlobilkova, A., & Kolar, Z. (2008). The role of vascular endothelial growth factor and its receptors in cancer. Medical Science Monitor, 14(12), RA211-RA218.
- Norden, A. D., Drappatz, J., & Wen, P. Y. (2008). Novel anti-angiogenic therapies for malignant gliomas. The Lancet Neurology, 7(12), 1152-1160.
- Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel growth. Nature Reviews Molecular Cell Biology, 7(5), 359-371.
- Reich, M., Lesluyes, T., Martin, S., & Laise, P. (2017). Aurora kinase A is a biomarker for poor prognosis in glioblastoma and a potential therapeutic target. Oncotarget, 8(46), 80481–80494.
- Tatsuka, M., Katayama, H., Ota, T., Tanaka, T., Odashima, S., Suzuki, F., & Terada, Y. (1998). Multinuclearity and increased ploidy caused by overexpression of Stk15, a protein kinase related to Aurora of Drosophila, in human cancer cells. Cancer Research, 58(21), 4811-4816.
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega, 8(47), 43481–43501. [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. U.S. Patent 6,288,271 B1, issued September 11, 2001.
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Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3. [Link]
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New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(11), 2142-2154. [Link]
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Ostrom, Q. T., Gittleman, H., Fulop, J., Liu, M., Blanda, R., Kromer, C., Wolinsky, Y., Kruchko, C., & Barnholtz-Sloan, J. S. (2015). CBTRUS Statistical Report: Primary Brain and Central Nervous System Tumors Diagnosed in the United States in 2008-2012. Neuro-Oncology, 17(Suppl 4), iv1-iv62. [Link]
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. European Patent EP 1 918 280 A1, issued May 7, 2008.
- Synthesis and Biological Importance of 6-Nitroindazole linked Thiazolidines. ARC Journal of Pharmaceutical Sciences, 2(1), 1-10.
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Aurora kinase A as a rational target for therapy in glioblastoma. Journal of Neurosurgery, 112(4), 834-843. [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. U.S. Patent 6,288,271 B1, issued September 11, 2001.
-
Aurora kinase A inhibition reverses the Warburg effect and elicits unique metabolic vulnerabilities in glioblastoma. Nature Communications, 12(1), 5214. [Link]
-
Downregulation of VEGFR2 signaling by cedrol abrogates VEGF-driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Oncology Reports, 39(4), 1731-1739. [Link]
-
Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma. Neuro-Oncology, 16(9), 1201-1212. [Link]
-
Angiogenesis in Glioblastoma—Treatment Approaches. International Journal of Molecular Sciences, 24(6), 5567. [Link]
-
Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy. Journal of Hematology & Oncology, 14(1), 16. [Link]
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Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell & Bioscience, 13(1), 108. [Link]
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VEGF signaling pathway. VEGF binds to VEGFR-2 receptors on the surface... - ResearchGate. [Link]
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Aurora kinase role in glioblastoma mediated by molecules involved in several biological processes. - ResearchGate. [Link]
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- 2. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase A as a rational target for therapy in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antiarrhythmic drug Flecainide.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies cover chromatographic, spectroscopic, and classical analytical techniques, with an emphasis on the rationale behind experimental choices to ensure robust and reliable results.
Introduction to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white solid organic compound with the chemical formula C₁₁H₈F₆O₄ and a molecular weight of 318.17 g/mol .[4][5] Its structure, featuring a benzoic acid core with two trifluoroethoxy groups, imparts unique chemical properties that are leveraged in organic synthesis.[6][7] Notably, it serves as a critical precursor in the synthesis of Flecainide, an antiarrhythmic agent.[1][2] Given its role in pharmaceutical manufacturing, stringent analytical characterization is imperative to confirm its chemical structure and assess its purity. This guide outlines the principal analytical techniques for this purpose.
Chemical Structure and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈F₆O₄ | [4][5] |
| Molecular Weight | 318.17 g/mol | [4][5] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 120-125 °C | [2][6][8] |
| CAS Number | 35480-52-5 | [6] |
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Its high resolution allows for the separation of the main compound from synthesis-related impurities and degradation products. A reversed-phase method is most suitable due to the compound's moderate polarity.
Rationale for Method Selection
A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and preventing peak tailing. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent solubilizing properties for the analyte. UV detection is ideal as the benzene ring possesses a strong chromophore.
HPLC Protocol
Objective: To determine the purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid by HPLC and to quantify any impurities.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation: The system suitability should be checked by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area should be less than 2%. The method demonstrates trustworthiness by providing a clear separation of the analyte from potential impurities, with purity often exceeding 98%.[6][8]
Caption: Spectroscopic analysis workflow.
Physical and Chemical Characterization
Melting Point Determination
Objective: To determine the melting point range of the solid material as an indicator of purity.
Rationale: A sharp melting point range is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting point range. The literature value for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is approximately 120-125 °C. [2][6][8] Protocol:
-
Pack a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a slow rate (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Purity by Neutralization Titration
Objective: To determine the purity of the acidic compound by titration with a standardized base.
Rationale: As a carboxylic acid, the compound will react in a 1:1 stoichiometric ratio with a strong base like sodium hydroxide (NaOH). This classical method provides an accurate assay of the acidic content and is a reliable measure of purity, complementing the chromatographic analysis.
Protocol:
-
Standardization of Titrant: Prepare and standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Analysis:
-
Accurately weigh approximately 150 mg of the benzoic acid derivative into a flask.
-
Dissolve the sample in a suitable solvent (e.g., 50 mL of ethanol or a mixture of ethanol and water).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color).
-
-
Calculation:
-
% Purity = (V × M × MW) / (W × 10)
-
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular weight of the analyte (318.17 g/mol )
-
W = Weight of the sample (mg)
-
-
This titration method serves as a self-validating system when used in conjunction with HPLC, as it provides an orthogonal measure of purity based on chemical reactivity rather than chromatographic separation.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. A combination of HPLC for purity assessment, NMR and MS for structural confirmation, and classical methods like titration and melting point determination ensures the identity, quality, and suitability of this compound for its intended use in research and pharmaceutical development. Each protocol is designed to be self-validating, providing trustworthy and reproducible data.
References
-
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid - PrepChem.com. (URL: [Link])
- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem. (URL: [Link])
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications. (URL: [Link])
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
-
35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid] - Acmec Biochemical. (URL: [Link])
-
Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (URL: [Link])
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid - SpectraBase. (URL: [Link])
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- 2. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. biosynth.com [biosynth.com]
- 5. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 7. chemimpex.com [chemimpex.com]
- 8. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | 35480-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Versatility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Medicinal Chemistry: From Antiarrhythmics to a Scaffold for Future Therapeutics
Introduction: Unveiling the Potential of a Fluorinated Benzoic Acid Derivative
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. One such fluorinated building block that has demonstrated significant utility is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) . While its most prominent role is as a pivotal intermediate in the synthesis of the Class Ic antiarrhythmic agent, Flecainide[1][2][3][4], its structural motif holds potential for broader applications, including the exploration of novel therapeutic agents.
This comprehensive guide provides an in-depth exploration of the established and potential applications of BTFA in medicinal chemistry. We will delve into detailed protocols for its use in the synthesis of Flecainide and discuss the broader context of benzoic acid derivatives in the development of treatments for diseases such as transthyretin amyloidosis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Physicochemical Properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
A thorough understanding of the physicochemical properties of BTFA is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 35480-52-5 | [5][6][7] |
| Molecular Formula | C₁₁H₈F₆O₄ | [5][7][8][9][10] |
| Molecular Weight | 318.17 g/mol | [5][7][8][9][10] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 119-122 °C | [5][6] |
| Boiling Point | 320.9 °C | [7] |
| Flash Point | 147.9 °C | [7] |
| Solubility | Soluble in organic solvents such as methanol and toluene. | [11][12] |
| Purity (typical) | ≥98.0% | [5][6] |
Application Note I: A Cornerstone in the Synthesis of Flecainide
The most well-documented and industrially significant application of BTFA is as a key starting material for the synthesis of Flecainide, a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias. The trifluoroethoxy groups in Flecainide are crucial for its efficacy and pharmacokinetic profile.
Synthetic Workflow for Flecainide from BTFA
The synthesis of Flecainide from BTFA generally proceeds through the activation of the carboxylic acid group, followed by amidation with 2-(aminomethyl)piperidine. Several methods for the activation of BTFA have been reported, including conversion to the acid chloride or an activated ester. The choice of method can influence the reaction's selectivity and overall yield. Below is a generalized workflow and a detailed protocol for a common synthetic route.
Caption: Synthetic workflow for Flecainide from BTFA.
Protocol: Synthesis of Flecainide via Methyl Ester Intermediate
This protocol describes the synthesis of Flecainide from BTFA by first converting it to its methyl ester, followed by amidation. This method avoids the use of a highly reactive acid chloride, which can lead to side reactions.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA)
-
Methanol
-
Thionyl chloride
-
Toluene
-
Saturated sodium bicarbonate solution
-
2-(aminomethyl)piperidine
-
Water
Procedure:
Step 1: Esterification of BTFA to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20 g of BTFA in 100 ml of methanol.
-
Carefully add 15.0 g of thionyl chloride to the solution. The addition should be done slowly, as the reaction is exothermic.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After cooling to room temperature, remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in 100 ml of toluene.
-
Wash the toluene solution with 30 ml of saturated sodium bicarbonate solution, followed by three washes with 30 ml of water each.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate as a white solid.
Step 2: Amidation to form Flecainide
-
In a clean, dry round-bottom flask, combine 1.5 g of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 0.62 g of 2-(aminomethyl)piperidine in 3 ml of toluene.
-
Heat the mixture to reflux and stir for 10 hours.
-
After cooling to room temperature, add 10 ml of water to the reaction mixture.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 10 ml of toluene each.
-
Combine the organic layers and wash them three times with 10 ml of water each.
-
Concentrate the organic layer under reduced pressure to obtain Flecainide free base as a white solid.
Application Note II: A Scaffold for Exploring Novel Therapeutics - The Case of Transthyretin Stabilizers
While the direct application of BTFA as a transthyretin (TTR) stabilizer is not established in the literature, the broader class of benzoic acid derivatives has been extensively investigated for this purpose. Transthyretin amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein. Small molecules that can bind to and stabilize the native tetrameric structure of TTR are a promising therapeutic strategy.
The Rationale for Benzoic Acid Derivatives as TTR Stabilizers
The thyroxine-binding sites of TTR are hydrophobic pockets that can accommodate small molecules. Benzoic acid derivatives, with their aromatic ring and carboxylic acid group, can form favorable interactions within these pockets. The carboxylic acid can form hydrogen bonds with key residues, while the aromatic ring can engage in hydrophobic and van der Waals interactions. The substitution pattern on the benzoic acid ring is crucial for optimizing binding affinity and selectivity.
TTR Stabilization and its Therapeutic Implications
The stabilization of the TTR tetramer prevents its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation. By keeping TTR in its native, non-amyloidogenic state, TTR stabilizers can slow or halt the progression of amyloidosis. The approved drug Tafamidis is a prime example of a successful TTR stabilizer.
Caption: Mechanism of TTR stabilization by small molecules.
Protocol: In Vitro Transthyretin Fibril Formation Assay
To assess the potential of novel BTFA derivatives or other benzoic acid compounds as TTR stabilizers, an in vitro fibril formation assay can be employed. This protocol describes a common method using acid-mediated TTR aggregation.
Materials:
-
Recombinant human TTR
-
10 mM HCl, pH 2.0
-
0.1 M NaCl
-
50 mM Tris-HCl buffer, pH 8.7
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Thioflavin T (ThT) solution
Procedure: [2]
-
Preparation of Acid-Unfolded TTR: Dialyze recombinant human TTR against 10 mM HCl, pH 2.0, for 96 hours at 4°C to induce unfolding.
-
Initiation of Aggregation: Induce TTR aggregation by adding NaCl to a final concentration of 0.1 M.
-
Incubation with Test Compound: Incubate the TTR solution in the presence and absence (control) of the test compound at various concentrations at 37°C for 72 hours.
-
Fibril Formation at Neutral pH: To assess fibril formation under more physiological conditions, dilute the pre-formed fibrils from the acidic condition five times in 50 mM Tris-HCl buffer at pH 8.7 to a final TTR concentration of 3.6 µM and maintain at 25°C.
-
Quantification of Fibril Formation: Monitor the extent of amyloid fibril formation using a Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates the presence of amyloid fibrils. A reduction in fluorescence in the presence of the test compound suggests inhibition of fibril formation.
Future Directions and Conclusion
"2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" has firmly established its importance in medicinal chemistry through its role in the synthesis of Flecainide. The trifluoroethoxy groups it provides are a testament to the power of fluorine in drug design. Beyond this established application, the core structure of BTFA presents a valuable scaffold for the development of new therapeutic agents. While its direct role as a TTR stabilizer has yet to be confirmed, the exploration of its derivatives for this and other therapeutic targets is a promising avenue for future research. The protocols and information presented in this guide are intended to empower researchers to fully leverage the potential of this versatile fluorinated building block in their drug discovery and development endeavors.
References
- Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (2007). US7196197B2. Google Patents.
- Synthesis of N-(2-piperidylmethyl)-2,5-BIS(2,2,2-trifluoroethoxy)benzamide-carbonyl-14C acetate (flecainide-14C acetate). (1981). Journal of Labelled Compounds and Radiopharmaceuticals, 18(7), 1045-1052.
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). EP1918280A1. Google Patents.
- Flecainide synthesis. (2002). WO2002066413A1. Google Patents.
- Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin. (2016). MethodsX, 3, 463-475.
- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega, 8(46), 43853–43870.
- Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. (2021). Scientific Reports, 11(1), 1-11.
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. (n.d.). PubChem. Retrieved from [Link]
- Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. (2022). International Journal of Molecular Sciences, 23(1), 430.
- Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. (2018). Journal of Biological Chemistry, 293(31), 12188-12199.
- Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. (2024). International Journal of Molecular Sciences, 25(4), 2269.
- A Snapshot of the Most Recent Transthyretin Stabilizers. (2024). Molecules, 29(18), 4308.
-
TTR stabilizers. (n.d.). Medical Pathway. Retrieved from [Link]
-
Flecainide acetate. (2019). New Drug Approvals. Retrieved from [Link]
- A Review of Tafamidis for the Treatment of Transthyretin-Related Amyloidosis. (2015). Neurology and Therapy, 4(2), 71-81.
- Liver-directed drugs for transthyretin-mediated amyloidosis. (2023). Drug Discovery Today, 28(5), 103551.
-
2,5-Bis(2,2,2-trifluoroethoxy)Benzoic Acid CAS 35480-52-5 Wholesale & Bulk. (n.d.). Wuhan Fortuna Chemical Co., Ltd. Retrieved from [Link]
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- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
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Application Notes & Protocols for 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Comprehensive Guide for Researchers
This document provides an in-depth guide to the reaction conditions, synthesis, and applications of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information presented herein is curated to provide not only procedural steps but also a deeper understanding of the underlying chemical principles.
Introduction: The Significance of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, with CAS Number 35480-52-5, is a fluorinated organic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] Its molecular structure, featuring a benzoic acid core flanked by two trifluoroethoxy groups, imparts unique properties such as enhanced thermal stability, chemical resistance, and specific biological activities.[1]
Primarily, BTFA is a crucial intermediate in the synthesis of Flecainide, a class Ic anti-arrhythmic agent used to treat and prevent abnormal heart rhythms.[3][4] Beyond its role in Flecainide synthesis, BTFA serves as a versatile building block for creating novel fluorinated compounds, including potential anticancer agents and specialized polymers.[3][5] The trifluoroethoxy moieties can enhance the bioavailability and metabolic stability of drug candidates, making BTFA a valuable scaffold in medicinal chemistry.[1]
Key Properties of BTFA:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈F₆O₄ | [1] |
| Molecular Weight | 318.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 121 - 125 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Room temperature or refrigerated (2-8°C) for long-term storage | [1][7] |
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Comparative Overview of Synthetic Strategies
Several synthetic routes to BTFA have been established, each with its own set of advantages and considerations. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety constraints.
Synthesis from 2,5-Dihalogenated Benzoic Acid Derivatives
A common and direct approach involves the nucleophilic substitution of dihalogenated benzoic acid precursors with 2,2,2-trifluoroethanol. The presence of a copper catalyst is crucial for facilitating this etherification reaction, a variant of the Ullmann condensation. The copper(I) species is believed to form an alkoxide complex with the trifluoroethanol, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the desired ether linkage.
Protocol 1: Synthesis of BTFA from 5-Bromo-2-chlorobenzoic Acid
This protocol outlines a laboratory-scale synthesis of BTFA starting from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
2,2,2-Trifluoroethanol
-
Potassium tert-butoxide
-
Copper(I) bromide
-
Tetrahydrofuran (THF)
-
Dilute hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Ethanol
-
Water
-
Neutral alumina
Step-by-Step Procedure:
-
To a reaction vessel containing 300 mL of THF at room temperature, add 84.7 g of potassium tert-butoxide with stirring.
-
Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise, ensuring the temperature does not exceed 35 °C.
-
After the addition is complete, continue stirring and add 29.6 g of 5-bromo-2-chlorobenzoic acid to the mixture.
-
Add 27.3 g of copper(I) bromide and heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 43 hours.
-
Cool the mixture to 5 °C and slowly pour it into dilute hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Remove the solvent from the organic phase by distillation, which will cause the product to precipitate.
-
Add 100 mL of water to the residue and collect the solid product by filtration.
Purification:
-
Dissolve the crude product in MTBE.
-
Filter the solution through a neutral alumina column to remove insoluble impurities.
-
Evaporate the solvent.
-
Recrystallize the resulting solid from an ethanol/water mixture to yield pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[6]
Expected Yield: ~45%[6] Purity: >98% (HPLC)[6]
Causality in Experimental Choices:
-
Base (Potassium tert-butoxide): A strong base is required to deprotonate the 2,2,2-trifluoroethanol, forming the nucleophilic trifluoroethoxide. Potassium tert-butoxide is a suitable choice due to its high basicity and solubility in THF.
-
Solvent (THF): Tetrahydrofuran is an appropriate solvent as it is relatively polar to dissolve the reactants and stable under the reaction conditions.
-
Catalyst (Copper(I) bromide): As mentioned, the copper(I) catalyst is essential for the Ullmann-type etherification of the aryl halides.
-
Workup (Dilute HCl): The acidic workup is necessary to protonate the carboxylate salt formed under the basic reaction conditions, yielding the final benzoic acid product.
Safety Note: The reaction of sodium hydride with N,N-dimethylformamide (DMF), another potential base-solvent system for this type of reaction, has been reported to be explosive and should be avoided.[8]
Synthesis via Oxidation of a Toluene Derivative
An alternative strategy involves the synthesis of an intermediate, 2,5-bis(2,2,2-trifluoroethoxy)toluene, followed by oxidation of the methyl group to a carboxylic acid. This method can be advantageous if the corresponding dihalogenated toluene is a more accessible starting material.
Protocol 2: Two-Step Synthesis from 2,5-Dibromotoluene
Step A: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene This step involves a copper-catalyzed reaction between 2,5-dibromotoluene and 2,2,2-trifluoroethanol in the presence of a base.[8]
Step B: Oxidation to BTFA The resulting 2,5-bis(2,2,2-trifluoroethoxy)toluene is then oxidized to BTFA. A strong oxidizing agent like potassium permanganate is typically used.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)toluene
-
Potassium permanganate
-
Pyridine
-
Water
-
Sodium hydroxide
Step-by-Step Procedure:
-
In a 1-liter round-bottom flask, mix 310 mL of pyridine, 175 mL of water, and 44.4 g of 2,5-bis(2,2,2-trifluoroethoxy)toluene.
-
Adjust the pH of the mixture to 11-12 with sodium hydroxide.
-
Heat the mixture to 85 °C.
-
Add 204 g of potassium permanganate in six equal portions.
-
After the reaction is complete, the mixture is worked up to isolate the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The crude product is then dried under reduced pressure.[8]
Expected Yield: ~81.6%[8]
Visualization of Synthetic Workflow
Caption: Comparative synthetic routes to BTFA.
Key Reactions and Applications of BTFA
The primary utility of BTFA lies in its role as a precursor to more complex molecules, most notably Flecainide. This transformation involves the activation of the carboxylic acid group followed by amidation.
Synthesis of Flecainide
The synthesis of Flecainide from BTFA is a multi-step process that begins with the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. This is then reacted with 2-(aminomethyl)piperidine.
Step A: Activation of the Carboxylic Acid The carboxylic acid of BTFA can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. Alternatively, it can be activated with chloroformates, such as ethyl chloroformate.[8]
Step B: Amidation The activated BTFA is then reacted with 2-(aminomethyl)piperidine to form the amide bond, yielding Flecainide.[8][9]
Protocol 3: Synthesis of Flecainide from BTFA
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA)
-
Thionyl chloride or a suitable activating agent
-
2-(aminomethyl)piperidine
-
Toluene
-
Water
Step-by-Step Procedure:
-
Convert BTFA to its acid chloride.
-
In a reaction vessel, dissolve 1.5 g of the BTFA derivative (e.g., methyl ester) and 0.62 g of 2-(aminomethyl)piperidine in 3 mL of toluene.
-
Stir the mixture at reflux for 10 hours.
-
Cool the reaction to room temperature and add 10 mL of water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers and wash with water (3 x 10 mL).
-
Concentrate the organic layer under reduced pressure to yield Flecainide free base as a white solid.[9]
Expected Yield: ~85%[9]
Visualization of Flecainide Synthesis Workflow
Caption: General workflow for the synthesis of Flecainide from BTFA.
BTFA in the Synthesis of Novel Anticancer Agents
Recent research has explored the use of BTFA as a scaffold for the development of new anticancer drugs. For instance, it has been used to synthesize 1,3-thiazolidin-4-one derivatives that have shown efficacy against human glioblastoma cell lines by inhibiting AURKA and VEGFR-2.[5] This involves the esterification of BTFA, conversion to a benzohydrazide, and subsequent condensation with aldehydes and thioglycolic acid to form the thiazolidinone core.[5]
Safety, Handling, and Storage
As a chemical reagent, BTFA requires careful handling to ensure laboratory safety.
Hazard Identification:
-
May be harmful if swallowed.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[10][11]
-
Use in a well-ventilated area or with a respirator if exposure limits are exceeded.[11]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10][11]
-
If inhaled: Move the person to fresh air.[11]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[11]
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[11]
-
For long-term storage, refrigeration at 2-8°C is recommended.[7]
Conclusion
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a valuable and versatile chemical intermediate. A thorough understanding of its synthesis and reaction conditions is paramount for its effective and safe utilization in research and development, particularly in the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important fluorinated building block.
References
-
Apicule. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). Retrieved from [Link]
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
-
ACS Omega. (2023). Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid for Enhanced Biological Screening
Abstract
This guide provides a comprehensive framework for the chemical derivatization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis, to generate compound libraries suitable for biological screening.[1] We delve into the strategic rationale behind derivatization, focusing on the conversion of the parent carboxylic acid into esters and amides to enhance physicochemical properties and enable prodrug strategies. Detailed, field-proven protocols for esterification and amidation are presented, complete with mechanistic insights, step-by-step instructions, and guidance on preparing derivatized compounds for high-throughput screening (HTS) campaigns.
Introduction: The Strategic Value of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a structurally significant molecule, recognized primarily as a key precursor in the synthesis of the antiarrhythmic drug Flecainide.[1] Its aromatic core is decorated with two trifluoroethoxy groups, which are highly valued in modern medicinal chemistry. These fluorinated moieties are known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical pharmacokinetic properties.[2][3][4] The presence of the C-F bond, one of the strongest in organic chemistry, often protects adjacent positions from metabolic degradation.[2]
However, the free carboxylic acid functional group, while often crucial for target binding through ionic interactions, presents a significant challenge for drug discovery.[5][6] At physiological pH (~7.4), the carboxylic acid is deprotonated to its carboxylate form, creating a charged species that poorly penetrates the lipid bilayers of cell membranes. This limits its bioavailability and its ability to reach intracellular targets.
Therefore, strategic derivatization of the carboxylic acid is an essential step to unlock the full therapeutic potential of this scaffold in biological screening. By converting the polar carboxylic acid into non-polar esters or amides, we can create a library of compounds with improved drug-like properties, suitable for identifying novel biological activities.
The "Why": Rationale for Derivatization
The decision to derivatize is not merely a synthetic exercise; it is a strategic approach to modulate a molecule's properties for biological application. The primary goals are to improve physicochemical characteristics and implement a prodrug strategy.
-
Masking Polarity for Cellular Entry: The core principle is to mask the highly polar carboxylic acid. Esters and amides are neutral, more lipophilic functional groups that significantly improve a compound's ability to cross cellular membranes via passive diffusion. This is a critical first step for the compound to engage with intracellular targets.[5][6]
-
Implementing a Prodrug Strategy: Ester and amide derivatives can be designed as prodrugs—biologically inactive precursors that are converted in vivo to the active drug form.[7] Once inside the cell, ubiquitous intracellular enzymes like esterases and amidases can cleave the derivative, releasing the parent 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in its active, carboxylate form precisely at the site of action.[8] This strategy enhances drug delivery and bioavailability.
-
Expanding Structural Diversity for HTS: Creating a library of diverse esters and amides from a single scaffold allows researchers to explore a wider chemical space. Subtle changes in the ester's alcohol group or the amide's amine group can influence target binding, selectivity, and off-target effects, providing valuable Structure-Activity Relationship (SAR) data directly from the primary screen.[9]
Workflow for Derivatization and Screening
The overall process involves synthesis, purification, quality control, and preparation for screening.
Caption: General workflow from parent acid to HTS.
Detailed Derivatization Protocols
The following protocols are robust, scalable, and utilize common laboratory reagents. For all reactions, it is crucial to use anhydrous solvents and reagents where specified to prevent hydrolysis of activated intermediates.
Protocol 1: Classic Fischer Esterification (Methyl/Ethyl Esters)
This acid-catalyzed method is a cost-effective and straightforward procedure for creating simple alkyl esters. The reaction is driven to completion by using the alcohol as the solvent, ensuring a large excess.[10][11]
| Reagents & Materials |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
| Methanol or Ethanol (Anhydrous), ACS Grade |
| Sulfuric Acid (H₂SO₄), Concentrated (98%) |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution |
| Ethyl Acetate, ACS Grade |
| Brine (Saturated NaCl Solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| Round-bottom flask, Reflux condenser, Magnetic stirrer |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (e.g., 3.18 g, 10 mmol).
-
Add 50 mL of the desired alcohol (methanol or ethanol). This acts as both reactant and solvent.
-
Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C for methanol, 78°C for ethanol) for 4-6 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes. The ester product will have a higher Rf value than the starting carboxylic acid.
-
Work-up: After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.[10]
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product is often of high purity. If necessary, purify further via flash column chromatography on silica gel.
Protocol 2: EDC/DMAP Coupling for Esterification
This method is exceptionally mild and highly efficient, suitable for a wider range of alcohols, including those that are acid-sensitive or sterically hindered. It proceeds via an activated O-acylisourea intermediate.
| Reagents & Materials |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
| Desired Alcohol (e.g., Benzyl alcohol, Isopropanol) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 4-Dimethylaminopyridine (DMAP) |
| Dichloromethane (DCM), Anhydrous |
| 1M Hydrochloric Acid (HCl) Solution |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired alcohol (1.2 mmol, 1.2 equivalents).
-
Add DMAP (0.1 mmol, 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.5 mmol, 1.5 equivalents) portion-wise over 5 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure ester.
Protocol 3: Amidation via Acyl Chloride Intermediate
This is a highly reliable two-step process that works for a vast range of primary and secondary amines. The carboxylic acid is first activated by conversion to a highly reactive acyl chloride.[12]
| Reagents & Materials |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
| N,N-Dimethylformamide (DMF), 1 drop (catalyst for oxalyl chloride) |
| Toluene or Dichloromethane (DCM), Anhydrous |
| Desired Amine (e.g., Piperidine, Benzylamine) |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| 1M Hydrochloric Acid (HCl) Solution |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution |
Step-by-Step Methodology:
Step A: Acyl Chloride Formation
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (5.0 mmol) in 15 mL of anhydrous toluene.
-
Add thionyl chloride (10.0 mmol, 2.0 equivalents) dropwise.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acyl chloride is typically used immediately without further purification.
Step B: Amide Formation 5. Dissolve the crude acyl chloride in 15 mL of anhydrous DCM and cool to 0°C. 6. In a separate flask, dissolve the desired amine (5.5 mmol, 1.1 equivalents) and a non-nucleophilic base like triethylamine (7.5 mmol, 1.5 equivalents) in 10 mL of anhydrous DCM. 7. Add the amine solution dropwise to the cold acyl chloride solution. 8. Allow the reaction to warm to room temperature and stir for 2-4 hours. 9. Work-up & Purification: Follow steps 8-11 from Protocol 3.2.
Protocol 4: Direct Amidation with HATU Coupling Reagent
Modern peptide coupling reagents like HATU provide a highly efficient, one-pot method for amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry if chiral amines are used.[13][14]
| Reagents & Materials |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
| Desired Amine |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Diisopropylethylamine (DIPEA) |
| N,N-Dimethylformamide (DMF), Anhydrous |
| Ethyl Acetate & Water for work-up |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 mmol) in 10 mL of anhydrous DMF.
-
Add the desired amine (1.1 mmol, 1.1 equivalents).
-
Add HATU (1.2 mmol, 1.2 equivalents).
-
Cool the mixture to 0°C and add DIPEA (3.0 mmol, 3.0 equivalents) dropwise.
-
Stir at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitoring: Monitor reaction completion by LC-MS.
-
Work-up: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.
Summary of Derivatization Methods
| Method | Key Reagents | Temperature | Pros | Cons |
| Fischer Esterification | H₂SO₄, Alcohol | Reflux | Inexpensive, simple for alkyl esters | Harsh conditions, limited scope |
| EDC/DMAP Esterification | EDC, DMAP, Alcohol | Room Temp | Mild, broad scope, high yield | More expensive reagents |
| Acyl Chloride Amidation | SOCl₂, Amine, Base | Reflux / RT | Highly reliable, very reactive | Two steps, harsh first step (HCl gas) |
| HATU Amidation | HATU, Amine, DIPEA | Room Temp | Mild, one-pot, high yield, fast reactions | Expensive coupling reagent |
Preparation for Biological Screening
Synthesizing derivatives is only the first phase. Proper preparation for HTS is critical to ensure reliable and reproducible results.[15]
-
Purity Assessment: Each synthesized derivative must be rigorously purified, typically by flash chromatography or recrystallization. The final purity should be ≥95% as determined by LC-MS and ¹H NMR. Impurities can lead to false positives or negatives in biological assays.
-
Identity Confirmation: Confirm the structure of each derivative using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic resonance (NMR) spectroscopy.
-
Compound Management and Plating:
-
Solubilization: Dissolve each purified compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).
-
Master Plates: Aliquot the stock solutions into 96- or 384-well master plates. These plates are sealed and stored at -20°C or -80°C for long-term use.
-
Assay-Ready Plates: For screening, create replica plates from the master plates. The compounds are often serially diluted directly in these plates to perform quantitative HTS (qHTS), which generates dose-response curves in the primary screen.[9]
-
The Prodrug Activation Pathway
This diagram illustrates the intended biological fate of an ester or amide derivative after it enters a cell.
Caption: Prodrug activation pathway inside a cell.
Conclusion
The derivatization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into a library of esters and amides is a powerful and essential strategy for modern drug discovery. By masking the polar carboxylic acid, researchers can significantly improve the cellular permeability and bioavailability of this promising scaffold. The protocols outlined in this guide offer reliable and versatile methods for generating high-quality compound libraries. Careful execution of these synthetic procedures, followed by rigorous quality control and proper plate preparation, will maximize the potential for discovering novel, biologically active molecules in high-throughput screening campaigns.
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Yuden, H. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1695-1702. [Link]
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Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Retrieved from [Link]
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Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
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van der Meer, T., et al. (2017). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 409(29), 6737-6748. [Link]
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ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
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Meuldermans, W., et al. (1987). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 415(1), 45-55. [Link]
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Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Retrieved from [Link]
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ResearchGate. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Lo Presti, L., & Renchez, E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Lo Presti, L., & Renchez, E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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-
Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]
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MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
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Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(15), 1569-1576. [Link]
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BORNE. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2009). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
-
ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Retrieved from [Link]
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-
MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic amidation of aromatic carboxylic acids 1 using diboron catalysts 7 and 8. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
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PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
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ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2019). How to Prepare a Compound Collection Prior to Virtual Screening. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]
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- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Note & Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5). This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiarrhythmic drug Flecainide.[1][2] The trifluoroethoxy moieties enhance metabolic stability and lipophilicity, making this a valuable building block in drug discovery and materials science.[3][4][5] The protocol herein is based on a robust Williamson ether synthesis, starting from 2,5-dihydroxybenzoic acid (gentisic acid). We will delve into the mechanistic rationale behind the procedural steps, provide a comprehensive, step-by-step guide for execution, and outline safety considerations and characterization methods.
Introduction and Scientific Rationale
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry. The incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The 2,2,2-trifluoroethoxy group is particularly effective at blocking metabolic oxidation and increasing a compound's ability to cross cell membranes.[5]
The chosen synthetic route employs the Williamson Ether Synthesis , a classic and reliable method for forming ethers.[6][7] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or another electrophile with a suitable leaving group.
Causality of Experimental Design:
-
Nucleophile Generation: The starting material, 2,5-dihydroxybenzoic acid (also known as gentisic acid), possesses two phenolic hydroxyl groups.[8][9] These protons are acidic but require a strong base for complete deprotonation to form the more potent dianionic nucleophile (a di-phenoxide). A non-nucleophilic strong base like potassium tert-butoxide is selected to prevent competition with the desired SN2 reaction.
-
Electrophile: 2,2,2-Trifluoroethanol is converted in situ to an effective electrophile. In this protocol, we utilize potassium tert-butoxide to first generate potassium 2,2,2-trifluoroethoxide. This is then reacted with the starting halobenzoic acid. This approach is a common variation of the copper-catalyzed Ullmann condensation, often used for forming aryl ethers.
-
Solvent Selection: A polar aprotic solvent such as Tetrahydrofuran (THF) is used. It effectively dissolves the reactants and stabilizes the charged intermediates of the SN2 reaction without interfering with the strong base.[10]
-
Catalysis: The use of a copper(I) salt, such as copper(I) bromide, is crucial for this transformation. It facilitates the nucleophilic aromatic substitution, which would otherwise be very difficult.
Synthetic Workflow Diagram
The overall process from starting materials to the purified final product is outlined below.
Caption: Synthetic workflow for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Materials and Methods
Reagents & Materials
| Reagent | CAS No. | Molecular Wt. | Amount | Molar Equiv. |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | 235.45 g/mol | 29.6 g | 1.0 |
| Potassium tert-butoxide | 865-47-4 | 112.21 g/mol | 84.7 g | 6.0 |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 g/mol | 76.0 g | 6.0 |
| Copper(I) Bromide | 7787-70-4 | 143.45 g/mol | 27.3 g | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 300 mL | - |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | - | As needed | - |
| Ethanol, 200 proof | 64-17-5 | - | As needed | - |
| Deionized Water | 7732-18-5 | - | As needed | - |
Equipment
-
1000 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen gas inlet and bubbler
-
Buchner funnel and filter flask assembly
-
Standard laboratory glassware
-
Rotary evaporator
Detailed Experimental Protocol
SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Potassium tert-butoxide is highly reactive and corrosive. Anhydrous solvents are flammable. Handle all chemicals with care.
Reaction Setup
-
Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen gas.
-
Base Addition: To the flask, add 300 mL of anhydrous THF, followed by 84.7 g of potassium tert-butoxide with gentle stirring.[10]
-
Nucleophile Preparation: In the dropping funnel, prepare a solution of 76.0 g of 2,2,2-trifluoroethanol.
Reaction Execution
-
Formation of Alkoxide: Slowly add the 2,2,2-trifluoroethanol from the dropping funnel to the stirred suspension of potassium tert-butoxide in THF. Control the addition rate to maintain the internal temperature below 35 °C. An ice bath may be necessary to manage the exotherm.
-
Substrate Addition: Once the addition is complete and the mixture has stirred for an additional 15 minutes, add 29.6 g of 5-bromo-2-chlorobenzoic acid to the flask.[10]
-
Catalyst Addition: Add 27.3 g of copper(I) bromide to the reaction mixture.
-
Reflux: Heat the mixture to reflux using the heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and can take over 40 hours to reach completion.[10]
Workup and Product Isolation
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 5 °C in an ice-water bath.[10]
-
Acid Quench: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred solution of dilute hydrochloric acid (e.g., 1 M HCl). This step neutralizes the excess base and protonates the carboxylate, causing the product to precipitate.
-
Phase Separation: The organic and aqueous phases are separated.
-
Solvent Removal: The solvent is removed by distillation, during which the product will gradually precipitate.[10]
-
Filtration: Add 100 mL of cold deionized water to the residue. Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the solid filter cake with additional portions of cold deionized water to remove any remaining inorganic salts.
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[2][10]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.
Expected Results and Characterization
-
Appearance: White to off-white crystalline solid.[10]
-
Yield: A typical yield after recrystallization is around 45-65%.[10]
-
Purity: ≥98% as determined by HPLC.[10]
-
Characterization: The structure of the final product should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[12]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
-
PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved January 13, 2026, from [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
Apicule. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). Retrieved January 13, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Weldegirma, S. (n.d.). Experiment 06: Williamson Ether Synthesis. University of South Florida. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Gentisic acid. PubChem Compound Database. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved January 13, 2026, from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Novel absorbance peak of gentisic acid following the oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Role of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Modern Organic Synthesis
Introduction: Unveiling a Fluorinated Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing materials and pharmaceuticals with enhanced properties. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA), a unique fluorinated aromatic carboxylic acid, has emerged as a pivotal building block for chemists and drug development professionals. Its distinguishing features, the two trifluoroethoxy groups, impart a combination of lipophilicity, metabolic stability, and unique electronic characteristics to the parent molecule. These properties are then transferred to the more complex structures synthesized from it.
This comprehensive guide delves into the practical applications of BTFA, providing detailed protocols and insights into its use as a precursor for synthesizing high-value compounds, ranging from life-saving pharmaceuticals to advanced materials. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers.
Physicochemical Properties and Handling
Before delving into its synthetic applications, it is crucial to understand the fundamental properties of BTFA.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈F₆O₄ | |
| Molecular Weight | 318.17 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 121-125 °C | |
| Solubility | Soluble in organic solvents such as methanol, THF, and ethyl acetate. |
Safety and Handling: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is classified as a hazardous chemical, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3]
Core Applications in Organic Synthesis
BTFA's utility as a building block stems from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of functional groups, including esters, amides, and acid chlorides. This allows for its incorporation into a diverse array of molecular architectures.
Caption: Key synthetic applications of BTFA.
Application Note 1: Synthesis of Pharmaceutical Intermediates - The Flecainide Pathway
A primary and well-documented application of BTFA is as a key intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[4] The synthesis involves the conversion of the carboxylic acid of BTFA into an amide.
Protocol 1: Two-Step Synthesis of Flecainide from BTFA
This protocol first converts BTFA to its methyl ester, which is then reacted with 2-(aminomethyl)piperidine. This two-step approach can offer better control and selectivity compared to a direct one-pot amidation.
Caption: Workflow for the synthesis of Flecainide.
Step 1: Methyl Esterification of BTFA
-
Rationale: The conversion of the carboxylic acid to a methyl ester activates the carbonyl group for subsequent nucleophilic attack by the amine. Thionyl chloride is an effective and common reagent for this transformation in the presence of an alcohol.
-
Procedure:
-
To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20 g) in methanol (100 ml), add thionyl chloride (15.0 g) dropwise at room temperature.[5]
-
Heat the reaction mixture to 80°C and stir for 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvents under reduced pressure to obtain an oily residue.[5]
-
Dissolve the residue in toluene (100 ml) and wash the solution with a saturated sodium bicarbonate solution (30 ml) followed by water (3 x 30 ml).[5]
-
Concentrate the organic layer under reduced pressure to yield methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate as a white solid (Yield: ~98%).[5]
-
Step 2: Amidation to form Flecainide
-
Rationale: The primary amine of 2-(aminomethyl)piperidine acts as a nucleophile, attacking the carbonyl carbon of the methyl ester to form the amide bond of Flecainide. Toluene is a suitable high-boiling solvent for this reaction.
-
Procedure:
-
In a round-bottom flask, combine methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g) and 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml).[5]
-
Stir the mixture at reflux for 10 hours.[6]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water (10 ml) and separate the layers.[6]
-
Extract the aqueous layer with toluene (2 x 10 ml).[6]
-
Combine the organic layers and wash with water (3 x 10 ml).[6]
-
Concentrate the organic layer under reduced pressure to yield Flecainide free base as a white solid (Yield: ~85%).[6]
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Application Note 2: A Gateway to Novel Heterocyclic Scaffolds
BTFA is an excellent starting material for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis of 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones from BTFA has been explored for the development of new anticancer and antidiabetic agents.[7][8]
Protocol 2: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide - A Key Intermediate
The conversion of BTFA to its corresponding hydrazide is the crucial first step in the synthesis of many heterocyclic derivatives.
Sources
- 1. prepchem.com [prepchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. scispace.com [scispace.com]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 6. Flecainide synthesis - chemicalbook [chemicalbook.com]
- 7. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for the purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. As a key precursor in the synthesis of the antiarrhythmic drug Flecainide, achieving high purity of this compound is critical.[1][2] This document provides field-proven insights and detailed protocols to help you navigate the purification process effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, providing step-by-step solutions to overcome these challenges.
Issue 1: Low Yield After Recrystallization
-
Symptom: You have performed a recrystallization from an ethanol/water mixture, but the final yield of pure product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Excessive Solvent: Using too much of the hot solvent to dissolve the crude product is a common cause of low recovery. The goal is to create a saturated solution at high temperature.
-
Solution: If you have already added too much solvent, you can carefully evaporate some of it by heating the solution to concentrate it. For future attempts, add the hot solvent portion-wise until the solid just dissolves.[3]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath.[3] This slow cooling process is crucial for the formation of large, pure crystals.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of the hot solvent before filtration to ensure the product remains in solution.
-
-
Issue 2: Persistent Impurities Detected by HPLC
-
Symptom: After purification by recrystallization, HPLC analysis still shows the presence of impurities. The melting point may also be lower and broader than the expected 120-122°C.[4][5]
-
Possible Causes & Solutions:
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to their incorporation into the crystals.
-
Solution 1: Second Recrystallization: A second recrystallization is often effective in removing persistent impurities.
-
Solution 2: Column Chromatography: For stubborn impurities, column chromatography may be necessary. A patent suggests dissolving the crude product in methyl tertiary butyl ether (MTB ether) and filtering it through a neutral alumina column to remove insoluble components before recrystallization.[4]
-
-
Incomplete Removal of Starting Materials or Byproducts: Depending on the synthetic route, starting materials like 1,4-dibromobenzene or intermediates such as 2,5-bis(2,2,2-trifluoroethoxy)acetophenone could be present.[6]
-
Solution: An acidic wash during the work-up can help remove basic impurities, while a basic wash can remove acidic impurities. The crude product can be dissolved in a suitable organic solvent and washed with dilute acid and/or base.
-
-
Issue 3: Oiling Out During Crystallization
-
Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.
-
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: This is a common issue when the boiling point of the solvent is high and the solute has a relatively low melting point.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution. Allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[3]
-
-
Presence of Impurities: Impurities can depress the melting point of the product and inhibit crystallization.
-
Solution: Try to purify the oil by another method, such as column chromatography, before attempting recrystallization again.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used method for purifying 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid?
A1: The most frequently cited and effective method for the purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is recrystallization from a mixed solvent system of ethanol and water.[1][4] This method is robust, scalable, and generally yields a product with high purity (>98% by HPLC) and a sharp melting point in the range of 120-122°C.[4][5]
Q2: What are the expected starting materials and potential impurities I should be aware of?
A2: The impurities will depend on the synthetic route used. Common starting materials that could carry over include 1,4-dibromobenzene, 2,5-dibromotoluene, or 2-bromo-5-chlorobenzoic acid.[6] Intermediates like 1,4-bis(2,2,2-trifluoroethoxy)benzene and 2,5-bis(2,2,2-trifluoroethoxy)acetophenone are also potential impurities if the reactions are incomplete.[6] Oxidation of the acetophenone can sometimes lead to side products.[7]
Q3: How can I assess the purity of my final product?
A3: The purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate method to quantify the purity and identify any minor impurities.[4]
-
Melting Point Analysis: A sharp melting point in the range of 120-122°C is a good indicator of high purity.[1][4][5] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any structurally similar impurities.
Q4: Can I use a different solvent system for recrystallization?
A4: While ethanol/water is the most reported system, other solvent systems could potentially be used. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] You would need to perform solubility tests with small amounts of your crude product in various solvents (e.g., isopropanol/water, acetone/water, or toluene) to determine a suitable alternative.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid by recrystallization.
Materials:
-
Crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. The goal is to use just enough solvent to fully dissolve the compound at the boiling point of the solvent.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the product will not prematurely precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. You should observe the formation of white crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white solid.[4]
Purification Methods Summary
| Purification Method | Solvents/Materials | Key Advantages | Expected Purity | Reference |
| Recrystallization | Ethanol/Water | High recovery, effective for removing most common impurities, scalable. | >98% | [1][4] |
| Column Chromatography | Methyl tertiary butyl ether, Neutral Alumina | Effective for removing persistent or closely related impurities. | >99% | [4] |
| Acid-Base Extraction | Dichloromethane, Dilute HCl, Water | Removes acidic or basic impurities from the crude product. | Variable, used as a preliminary step. | [1] |
Purification Workflow Diagram
Caption: Decision workflow for purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
References
-
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (2001). Google Patents.
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents.
- Flecainide synthesis. (2002). Google Patents.
- Recrystallization of Benzoic Acid. (n.d.). Retrieved January 13, 2026, from a website providing chemistry lab manuals.
- Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide). (1980). Google Patents.
- Recrystallisation of benzoic acid. (n.d.).
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). CAS Common Chemistry. Retrieved January 13, 2026, from [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. Retrieved January 13, 2026, from [Link]
Sources
- 1. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 2. clearsynth.com [clearsynth.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 5. GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide) - Google Patents [patents.google.com]
- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No: 35480-52-5), a key intermediate in the preparation of various pharmaceuticals, including the antiarrhythmic agent Flecainide.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind experimental choices and provide field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid?
A1: The synthesis can commence from several precursors, with the choice often depending on cost, availability, and the desired scale of the reaction. Common starting materials include:
-
2,5-Dihydroxybenzoic acid (Gentisic acid)
-
Halogenated benzoic acids (e.g., 5-bromo-2-chlorobenzoic acid or 2-bromo-5-chlorobenzoic acid)[2]
-
1,4-Dihalogenated benzenes (e.g., 1,4-dibromobenzene), which require subsequent functionalization to introduce the carboxylic acid group.[3]
Q2: What is the primary reaction mechanism for introducing the trifluoroethoxy groups?
A2: The introduction of the 2,2,2-trifluoroethoxy groups is typically achieved via a Williamson ether synthesis.[4] This reaction involves the deprotonation of 2,2,2-trifluoroethanol to form a trifluoroethoxide anion, which then acts as a nucleophile, displacing a leaving group (commonly a halide) on the aromatic ring in an SNAr (Nucleophilic Aromatic Substitution) reaction or on an alkyl halide in a standard SN2 reaction.[4][5][6] Due to the electron-withdrawing nature of the fluorine atoms, 2,2,2-trifluoroethanol is more acidic than ethanol, facilitating its deprotonation.
Q3: Why is a copper catalyst often used in syntheses starting from aryl halides?
A3: In cases where an aryl halide is the substrate, a copper catalyst (e.g., copper(I) bromide or iodide) is often employed in what is known as an Ullmann condensation.[2][7] The copper catalyst facilitates the coupling of the trifluoroethoxide with the aryl halide, which is generally less reactive towards uncatalyzed nucleophilic aromatic substitution compared to activated aryl halides.
Troubleshooting Guide
Problem 1: Low Yield in the Williamson Ether Synthesis Step
Question: I am attempting to synthesize methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from methyl 2,5-dihydroxybenzoate and am observing a low yield. What are the potential causes and solutions?
Answer: Low yields in this Williamson ether synthesis can stem from several factors. Let's break down the common culprits and how to address them.
Causality & Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields.
-
Incomplete Deprotonation: The phenolic hydroxyl groups must be fully deprotonated to form the reactive phenoxide nucleophiles.
-
Solution: Ensure a sufficiently strong base is used. While potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can ensure complete deprotonation.[2] Crucially, the reaction must be conducted under strictly anhydrous conditions, as water will consume the base and protonate the phenoxide.
-
-
Reagent Stoichiometry and Purity: The trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate or a similar activated species) must be pure and used in the correct stoichiometric amount.
-
Solution: Use freshly purified reagents. A slight excess (1.05-1.2 equivalents per hydroxyl group) of the trifluoroethylating agent can help drive the reaction to completion. Some protocols starting from dihalobenzenes have used a large excess of 2,2,2-trifluoroethanol itself as both reactant and solvent.[3]
-
-
Reaction Temperature and Time: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature while monitoring for potential decomposition. Extended reaction times may also be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
Problem 2: Incomplete Hydrolysis of the Methyl Ester
Question: I am hydrolyzing methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate to the final acid product, but the reaction is sluggish and does not go to completion. Why is this happening?
Answer: The hydrolysis (saponification) of the methyl ester can be challenging due to the electronic effects of the trifluoroethoxy groups.
Mechanistic Insight:
The two electron-withdrawing -OCH2CF3 groups decrease the electron density on the carbonyl carbon of the ester. While this might seem to activate it towards nucleophilic attack, it also destabilizes the tetrahedral intermediate formed upon hydroxide attack, potentially slowing the reaction compared to electron-rich benzoates. Furthermore, steric hindrance from the ortho-trifluoroethoxy group can impede the approach of the hydroxide nucleophile.
Troubleshooting Steps:
-
Increase Base Concentration: Employ a higher concentration of NaOH or KOH (e.g., 2-4 M) to increase the rate of nucleophilic attack.
-
Elevate Temperature: Heating the reaction mixture is often necessary. Refluxing in a mixture of methanol and water is a common procedure.[8] High temperatures enhance the nucleophilicity of the hydroxide solution.[9]
-
Use a Co-solvent: To improve the solubility of the ester in the aqueous base, use a co-solvent like methanol, ethanol, or tetrahydrofuran (THF). This ensures the ester is available for reaction.
-
Extended Reaction Time: Monitor the reaction by TLC or HPLC. These reactions can require several hours (4h or more) at reflux to reach completion.[8]
| Condition | Base | Solvent | Temperature | Typical Time | Expected Outcome |
| Standard | 1 M NaOH | Water/Methanol | Reflux | 2-4 h | Incomplete Reaction |
| Optimized | 2 M NaOH | Water/Methanol | Reflux | 4-8 h | >95% Conversion |
| Aggressive | 4 M KOH | Water/THF | Reflux | 4-6 h | Complete Conversion |
Problem 3: Difficulty in Product Purification
Question: My final product, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is difficult to purify. I am observing persistent impurities. What are the best purification strategies?
Answer: The unique properties conferred by the fluorine atoms can influence the solubility and chromatographic behavior of your product, sometimes making purification non-trivial.
Purification Workflow:
Caption: A typical purification sequence for the target acid.
-
Acid-Base Extraction: This is the most powerful initial purification step.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[2]
-
Extract with a basic aqueous solution (e.g., 1 M NaHCO3 or Na2CO3). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2 M HCl) to a pH of ~1-2.
-
The pure product should precipitate out of the aqueous solution. If it doesn't, extract the acidified aqueous layer with fresh organic solvent.
-
Dry the final organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent.
-
-
-
Recrystallization: This is an excellent second step for removing closely related impurities.
-
Protocol: A mixture of ethanol and water is reported to be an effective solvent system for recrystallization, yielding a product with a melting point of 120-122°C and purity greater than 98% by HPLC.[2] Experiment with different solvent ratios to optimize crystal formation and purity.
-
-
Column Chromatography: If neutral impurities persist, column chromatography on silica gel can be effective. Due to the acidic nature of the product, tailing can be an issue.
-
Tip: Add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., Hexanes/Ethyl Acetate) to suppress deprotonation of the carboxylic acid on the silica surface, which results in sharper peaks and better separation.
-
Experimental Protocols
Protocol 1: Synthesis from 5-Bromo-2-chlorobenzoic Acid
This protocol is adapted from patent literature and demonstrates the use of a copper-catalyzed Ullmann condensation.[2]
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF). With stirring, add potassium tert-butoxide.
-
Slowly add 2,2,2-trifluoroethanol dropwise, ensuring the temperature does not exceed 35°C. Stir for 30 minutes after the addition is complete.
-
Ullmann Reaction: To the freshly prepared potassium trifluoroethoxide solution, add 5-bromo-2-chlorobenzoic acid followed by copper(I) bromide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Workup and Purification: After cooling, perform an acid-base extraction as described in the purification section above. The final product can be further purified by recrystallization from an ethanol/water mixture.[2]
Protocol 2: Hydrolysis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
This is a general procedure for the saponification of the ester intermediate.[8][10]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in a mixture of methanol and a 2 M aqueous solution of sodium hydroxide.
-
Saponification: Heat the mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC (a helpful stain for esters is potassium permanganate).
-
Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove any unreacted ester or neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. A white precipitate of the carboxylic acid should form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
By understanding the key reaction mechanisms and anticipating common pitfalls, researchers can significantly improve the efficiency and success rate of synthesizing 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
References
- WO2002066413A1 - Flecainide synthesis - Google Patents.
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents.
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society . Available at: [Link]
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No - apicule . Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk . Available at: [Link]
-
Williamson ether synthesis - Wikipedia . Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry . Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S . Available at: [Link]
-
11.8: Williamson Ether Synthesis - Chemistry LibreTexts . Available at: [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - MDPI . Available at: [Link]
-
Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) . Available at: [Link]
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages . Available at: [Link]
-
Can methyl benzoate be hydrolyzed? - Quora . Available at: [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 3. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Flecainide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in the synthesis of pharmaceuticals like Flecainide acetate, optimizing the production of this molecule is critical.[1] This document provides in-depth, field-proven insights based on established chemical principles and published literature.
Core Synthesis Pathway Overview
The most prevalent synthetic routes to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involve two key transformations: a double Williamson ether synthesis followed by an oxidation step. A common starting material is a di-substituted benzene ring, such as 2,5-dihydroxybenzoic acid or a dihalobenzene.
Caption: Generalized synthetic pathway for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Troubleshooting Guide
This section addresses common issues that can lead to low yields or impure products. The solutions provided are based on fundamental principles of organic synthesis and specific literature precedents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Williamson Ether Synthesis step | Incomplete deprotonation of the hydroxyl groups: The base used may be too weak or insufficient in quantity. For phenols, bases like NaOH or K₂CO₃ can be effective, but stronger bases like NaH may be required for complete reaction.[2] | Action: Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the phenoxide.[3] Causality: A stronger base will more effectively deprotonate the phenolic hydroxyl groups, increasing the concentration of the nucleophilic phenoxide species available to react with the trifluoroethylating agent. |
| Side reactions (E2 elimination): This is more prevalent with secondary and tertiary alkyl halides, but the basicity of the alkoxide can promote this even with primary halides.[2][4] | Action: Ensure your trifluoroethylating agent is a primary halide or tosylate. Control the reaction temperature, as higher temperatures favor elimination.[4] Causality: The Williamson ether synthesis is an Sₙ2 reaction, which is most efficient with unhindered primary alkyl halides.[2][4][5] Higher temperatures provide the activation energy for the competing E2 elimination pathway. | |
| C-Alkylation of the phenoxide: Phenoxide ions are ambident nucleophiles and can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation), especially at the ortho and para positions.[2] | Action: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2] Causality: Polar aprotic solvents solvate the cation of the base, leaving a more "naked" and highly reactive oxygen anion, which favors O-alkylation. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and promoting C-alkylation.[2] | |
| Incomplete reaction or presence of mono-substituted intermediate | Insufficient reagent: An inadequate amount of the trifluoroethylating agent or base was used. | Action: Use a molar excess of the trifluoroethylating agent and base to drive the reaction to completion. Some patents suggest using a significant excess of 2,2,2-trifluoroethanol.[3][6] Causality: According to Le Chatelier's principle, increasing the concentration of reactants will shift the equilibrium towards the formation of the di-substituted product. |
| Reaction time or temperature is too low: The reaction may not have reached completion. | Action: Increase the reaction time or temperature. Typical conditions range from 1 to 8 hours at 50-100 °C.[2] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. | |
| Difficult purification of the final product | Presence of unreacted starting materials or byproducts: C-alkylated isomers or mono-substituted intermediates can be difficult to separate from the desired product. | Action: Optimize the reaction conditions to minimize side product formation. For purification, consider recrystallization from a suitable solvent system, such as an ethanol/water mixture or dissolving in methyl tertiary butyl ether and filtering through a neutral alumina column.[7] Acid-base extraction can also be effective for isolating the carboxylic acid.[8] |
| Residual copper catalyst: If a copper catalyst is used in the etherification step, it may contaminate the product.[7] | Action: After the reaction, perform an acidic workup to quench and dissolve the copper salts. The mixture can be filtered to remove the catalyst.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The choice of starting material depends on availability, cost, and the desired scale of the reaction. Common starting points include:
-
2,5-Dihydroxybenzoic acid (Gentisic acid): This is a direct precursor where both hydroxyl groups can be trifluoroethylated.[9][10][11]
-
1,4-Dihalobenzenes (e.g., 1,4-dibromobenzene): This route requires a double nucleophilic aromatic substitution followed by a separate step to introduce the carboxylic acid group, often through Friedel-Crafts acylation and subsequent oxidation.[3]
-
2-Bromo-5-chlorobenzoic acid: This allows for the direct synthesis of the benzoic acid derivative, though it requires careful control of the reaction conditions to achieve selective substitution.[7]
For laboratory-scale synthesis, 2,5-dihydroxybenzoic acid is often a convenient starting point due to its structural similarity to the final product.
Q2: Why is a polar aprotic solvent like DMF or DMSO recommended for the Williamson ether synthesis step?
Polar aprotic solvents are crucial for maximizing the yield of the desired O-alkylated product.[2] The mechanism of the Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5] In this reaction, the deprotonated phenoxide acts as the nucleophile. Polar aprotic solvents excel at solvating the counter-ion of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the phenoxide anion. This leaves the oxygen anion "naked" and highly nucleophilic, promoting the desired attack on the trifluoroethylating agent.[2]
In contrast, protic solvents (like water or even the 2,2,2-trifluoroethanol reactant itself) can form hydrogen bonds with the phenoxide oxygen. This stabilizes the oxygen anion, reduces its nucleophilicity, and can favor the competing C-alkylation side reaction.[2]
Q3: I am observing a significant amount of an elimination byproduct. How can I prevent this?
The formation of an elimination byproduct (an alkene) is a classic competing reaction in the Williamson ether synthesis, proceeding via an E2 mechanism.[4][12] This is favored when the alkoxide acts as a base rather than a nucleophile. To minimize this:
-
Use a Primary Alkyl Halide: The reaction is highly sensitive to steric hindrance.[2][5] Ensure your trifluoroethylating agent is a primary halide or another good leaving group on a primary carbon (e.g., a tosylate). Secondary and tertiary halides will strongly favor elimination.[5]
-
Control the Temperature: While heating is often necessary to drive the reaction, excessive temperatures favor elimination over substitution. Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: While a strong base is needed for deprotonation, a very strong, sterically hindered base might favor elimination. However, in the case of phenoxides, the primary concern is typically achieving full deprotonation.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q4: How should the final product be purified?
Purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involves removing unreacted starting materials, mono-substituted intermediates, and any side products. Effective methods include:
-
Recrystallization: This is a powerful technique for purifying solid compounds. A patent for a similar synthesis suggests using an ethanol/water mixture for recrystallization, which yielded a product with >98% purity by HPLC.[7]
-
Acid-Base Extraction: As the target molecule is a carboxylic acid, it can be selectively extracted. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure benzoic acid, which can be collected by filtration.[8]
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel chromatography can be used to separate compounds with different polarities. A patent describes dissolving the crude product in methyl tertiary butyl ether and filtering it through a neutral alumina column to remove insoluble components.[7]
Q5: Are there any safety concerns with this synthesis?
Yes, several safety precautions should be taken:
-
Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.
-
Solvents: DMF and DMSO are excellent solvents but have specific health and safety considerations. They can facilitate the absorption of other chemicals through the skin. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Copper Salts: Some procedures use copper catalysts, which are toxic. Avoid inhalation and skin contact.
-
Fluorinated Compounds: While the final product's toxicity profile is specific to its application, many organofluorine compounds require careful handling.[13][14] Always consult the Safety Data Sheet (SDS) for all reagents and products.
References
- Common side reactions in the Williamson synthesis of ethers - Benchchem.
- WO2002066413A1 - Flecainide synthesis - Google P
- Flecainide synthesis - ChemicalBook.
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy)
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
- Williamson ether synthesis - Wikipedia.
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No - apicule.
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Williamson Ether Synthesis - ChemTalk.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Where Does the Fluorine Come From?
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 - ChemicalBook.
- 2,5-dihydroxybenzoic acid, 490-79-9.
- Gentisic acid - Wikipedia.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 7. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Flecainide synthesis - chemicalbook [chemicalbook.com]
- 10. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 11. Gentisic acid - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. The following troubleshooting guides and frequently asked questions have been compiled from field experience and established literature to provide both diagnostic insights and actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. The answers focus on the underlying chemical principles to help you not only solve the immediate issue but also prevent its recurrence.
Q1: My overall yield is disappointingly low. What are the most common factors that suppress the formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid?
Low yield is a frequent challenge and typically points to one of several competing reactions or suboptimal conditions in what is commonly a Williamson ether synthesis.[1][2] Let's break down the critical variables.
-
Incomplete Deprotonation: The reaction begins with the deprotonation of the starting material, often 2,5-dihydroxybenzoic acid (gentisic acid), to form a phenoxide.[3][4][5] This step is critical. If the base is not strong enough or is used in insufficient quantity, the concentration of the reactive nucleophile will be too low. For phenols, bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) are effective.[6] Ensure you are using at least two equivalents of base to deprotonate both hydroxyl groups.
-
Suboptimal Solvent Choice: The choice of solvent is arguably the most critical factor in controlling the reaction pathway. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[6] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) from the base, leaving a more reactive, "naked" phenoxide anion, which favors the desired SN2 reaction.[1][6]
-
Competing E2 Elimination: The alkoxide/phenoxide is a strong base, which can promote the E2 elimination of your trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl halide) to form an alkene, especially if the reaction temperature is too high.[2][7] This is a common side reaction in Williamson ether syntheses.[1]
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[6][7] While the 2,2,2-trifluoroethyl group is attached to a primary carbon, which is ideal, the phenoxide itself can be bulky. Ensuring optimal temperature and solvent can help mitigate this.
Workflow for Yield Optimization
Caption: Workflow for optimizing reaction yield.
Q2: Analytical data (NMR, LC-MS) shows impurities. I suspect C-alkylation is occurring on the benzene ring. How can I favor O-alkylation over C-alkylation?
This is a classic issue of ambident nucleophilicity.[1] A phenoxide ion has electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions), making both sites potential nucleophiles.[6]
The key to controlling selectivity lies almost entirely in your choice of solvent.[6]
-
To Favor O-Alkylation (Desired Ether Formation): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. As mentioned before, these solvents do not strongly solvate the oxygen anion of the phenoxide. This leaves the oxygen highly nucleophilic and available to attack the alkyl halide, leading to the desired ether.[6]
-
To Avoid C-Alkylation (Side Reaction): Avoid protic solvents like water, ethanol, or even the reactant 2,2,2-trifluoroethanol itself in large excess as the primary solvent. Protic solvents can form strong hydrogen bonds with the phenoxide oxygen, making it less available and less nucleophilic. This "shielding" of the oxygen promotes reaction at the carbon atoms of the aromatic ring.[6]
Caption: Competing O- vs. C-alkylation pathways.
Q3: My reaction stalls, leaving a significant amount of the mono-substituted intermediate, 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid. How can I drive the reaction to completion?
This is a common kinetic problem. The second etherification step is often slower than the first for two main reasons:
-
Electronic Effects: The first electron-withdrawing trifluoroethoxy group added to the ring deactivates it slightly, making the second hydroxyl group less acidic and its corresponding phenoxide less nucleophilic.
-
Steric Hindrance: The presence of the first bulky group can sterically hinder the approach of the second trifluoroethylating agent.
Solutions:
-
Increase Reaction Time and/or Temperature: The most straightforward solution is to allow the reaction to proceed for a longer duration. If kinetics are still slow, a modest increase in temperature (e.g., from 80°C to 100°C) can be effective. However, be mindful that higher temperatures may also increase the rate of side reactions like elimination.[2]
-
Confirm Stoichiometry: Double-check that you have used at least two full equivalents of both the base and the trifluoroethylating agent to account for both reactive sites.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the disappearance of the mono-substituted intermediate using a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Only begin your workup procedure once the intermediate is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying the final product?
Purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is generally straightforward, leveraging its acidic nature and crystallinity.
-
Acidic Workup: After the reaction is complete, the mixture is typically cooled and poured into dilute hydrochloric acid.[9] This protonates the carboxylate group, causing the desired benzoic acid product to precipitate out of the aqueous solution as a solid.
-
Filtration: The solid product can be collected by filtration and washed with water to remove inorganic salts and water-soluble impurities.[9]
-
Recrystallization: This is the most effective method for achieving high purity. A mixed solvent system of ethanol and water is reported to be very effective.[9][10] The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of the product should form. The reported melting point is in the range of 120-122°C.[8][9]
-
Column Chromatography: If recrystallization fails to remove certain impurities, dissolving the crude product in a solvent like methyl tertiary butyl ether (MTB ether) and filtering it through a plug of neutral alumina can remove insoluble components before final recrystallization.[9]
Q2: There are several synthetic routes reported. Which one is most suitable for a lab scale?
While multiple routes exist, including those starting from halogenated precursors like 5-bromo-2-chlorobenzoic acid[9][10] or 1,4-dibromobenzene[8][11], the most direct route for lab-scale synthesis often starts from 2,5-dihydroxybenzoic acid (gentisic acid) .
| Route Starting Material | Advantages | Disadvantages |
| 2,5-Dihydroxybenzoic Acid | Fewer synthetic steps; commercially available starting material.[3][4] | Prone to C-alkylation if conditions are not optimized; potential for mono-substituted byproducts.[6] |
| Halogenated Benzoic Acids | Avoids C-alkylation issues; can be high-yielding.[11] | Often requires a copper catalyst[9][10]; may require harsher conditions (higher temperatures); starting materials can be more expensive. |
| Multi-step from Benzene Derivatives | Can be suitable for large-scale industrial production.[8][11] | Involves more steps (e.g., etherification, then Friedel-Crafts acylation, then oxidation), increasing complexity and potential for yield loss at each stage.[8] |
For most research applications, the direct etherification of 2,5-dihydroxybenzoic acid provides the most efficient balance of step economy and accessibility.
Alternative Synthesis Workflow Example
Caption: A multi-step industrial route to the target compound.[8]
References
-
PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved January 13, 2026, from [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide).
-
thegoodscentscompany.com. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved January 13, 2026, from [Link]
Sources
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- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 4. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]
- 5. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide) - Google Patents [patents.google.com]
- 9. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 10. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 11. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Parameters for 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatization
Welcome to the technical support resource for the derivatization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize BTFA as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients like Flecainide.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of BTFA, primarily focusing on reactions involving its carboxylic acid moiety.
Section 1: Core Principles of BTFA Derivatization
The primary challenge in derivatizing any carboxylic acid, including BTFA, is that the carboxyl group is not inherently reactive enough to readily form amide or ester bonds under simple mixing conditions. Therefore, the central principle of BTFA derivatization is the activation of the carboxylic acid to create a more potent electrophilic intermediate that can be easily attacked by a nucleophile (e.g., an amine or alcohol).
Q1: Why is my reaction between BTFA and my amine/alcohol not proceeding? I've mixed them in a solvent and am heating the reaction.
Answer: Simply mixing a carboxylic acid and an amine or alcohol is generally insufficient for amide or ester bond formation. The reaction is thermodynamically unfavorable and kinetically slow without an activating agent.[2] The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. To facilitate the reaction, you must first convert this -OH group into a good leaving group. This is achieved by using a "coupling reagent" or by converting the carboxylic acid to a more reactive species like an acyl chloride.[3]
The general workflow for a successful derivatization is outlined below.
Caption: General workflow for BTFA derivatization.
Section 2: Troubleshooting Amide Bond Formation
Amide coupling is the most common derivatization of BTFA. Success hinges on selecting the appropriate coupling reagent and optimizing reaction conditions.
Q2: I am attempting to couple BTFA with a primary amine using EDC/HOBt, but the yield is very low. What is going wrong?
Answer: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular water-soluble coupling reagent, several factors can lead to low yields, especially with a substrate like BTFA which possesses electron-withdrawing trifluoroethoxy groups.[2]
Potential Causes & Solutions:
-
Insufficient Activation: The O-acylisourea intermediate formed from EDC and BTFA might not be reactive enough or could be undergoing side reactions before coupling with the amine.[4]
-
Solution: Switch to a more potent coupling reagent system. Uronium/aminium or phosphonium salt-based reagents are generally more efficient.[4] See the table below for alternatives.
-
-
Base Selection: The choice and amount of base are critical. A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if applicable), but the wrong base or excess base can cause side reactions.[5]
-
Solvent Choice: The reaction solvent must fully dissolve all reactants.[4]
-
Solution: Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. If solubility is an issue in DCM, switch to anhydrous DMF.
-
-
Order of Addition (Pre-activation): Adding all components at once can lead to decomposition of the coupling reagent.
Table 1: Common Coupling Reagents for BTFA Amide Derivatization
| Reagent Class | Example(s) | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[2][7] | Can form N-acylurea byproduct (difficult to remove for DCC/DIC); may require additives like HOBt to suppress racemization.[4][7] |
| Uronium/Aminium | HATU, HBTU, COMU | High coupling efficiency, fast reaction rates, low racemization.[2][4] | More expensive; byproducts can sometimes be difficult to remove. |
| Phosphonium | PyBOP, PyAOP | Excellent for sterically hindered amines and reducing racemization.[4][7] | Can be sensitive to moisture; byproducts can be challenging to remove. |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Creates a highly reactive acyl chloride intermediate.[3] | Harsh conditions; generates HCl which must be scavenged by a base; not suitable for sensitive substrates.[8] |
Q3: My amide coupling reaction has failed completely. LCMS analysis shows only starting materials. How do I troubleshoot this?
Answer: A complete lack of reaction points to a fundamental issue in the reaction setup. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting tree for failed amide coupling.
For particularly challenging or sterically hindered amines, increasing the reaction temperature can overcome the activation energy barrier.[4] Reactions can often be heated to 80 °C or higher, but this must be done carefully to avoid decomposition.[4]
Section 3: Troubleshooting Esterification
Esterification of BTFA is commonly performed using Fischer esterification or by activating the carboxylic acid as described for amide coupling, followed by the addition of an alcohol.
Q4: I am performing a Fischer esterification of BTFA with ethanol and a sulfuric acid catalyst, but the conversion is low and I see multiple spots on my TLC.
Answer: Fischer esterification is an equilibrium-controlled process, which is a common reason for low conversion.[9] The presence of multiple spots indicates potential side reactions.[10]
Potential Causes & Solutions:
-
Equilibrium Limitation: The reaction has reached equilibrium without consuming all the starting material.
-
Solution: Shift the equilibrium towards the product. The most common method is to use a large excess of the alcohol, which can often serve as the reaction solvent.[9] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.
-
-
Presence of Water: Any water in the reaction mixture will push the equilibrium back towards the starting materials.
-
Solution: Use anhydrous alcohol and ensure all glassware is thoroughly dried. The sulfuric acid catalyst should also be of high concentration.
-
-
Side Reactions: The strong acid and heat can cause side reactions.
-
Possible Side Product: Anhydride formation between two molecules of BTFA. This is more likely at higher temperatures if the alcohol concentration is too low.
-
Troubleshooting: Monitor the reaction by TLC or LCMS.[9] If side products are forming, consider a milder esterification method. A good alternative is to use a coupling reagent like DCC with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) at room temperature.[7]
-
Section 4: Analytical Monitoring & Characterization
Properly monitoring your reaction is key to optimization and troubleshooting.
Q5: What is the best way to monitor the progress of my BTFA derivatization reaction?
Answer: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of new products. It is excellent for determining an approximate reaction time.[9]
-
LCMS: Is invaluable for confirming the mass of the desired product and identifying any major byproducts. For example, in a coupling reaction using DCC, LCMS can help identify the formation of the N-acylurea byproduct.[4]
Q6: I need to analyze my final BTFA derivative by Gas Chromatography (GC), but it is not volatile enough. What should I do?
Answer: For GC analysis of polar compounds like BTFA derivatives that may contain free hydroxyl or amine groups, derivatization is often necessary to increase volatility and thermal stability.[11] Silylation is the most common technique.[12][13]
-
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and versatile silylating agent.[12][14] It reacts with active hydrogens in -OH, -COOH, and -NH₂ groups to replace them with a trimethylsilyl (TMS) group.[12] The BSTFA reagent and its byproducts are highly volatile, which minimizes interference during GC analysis.[12][14]
Table 2: General Protocol for Silylation with BSTFA
| Step | Action | Notes |
| 1 | Sample Preparation | Weigh 1-5 mg of your dried BTFA derivative into a reaction vial. If necessary, dissolve in a small amount of an anhydrous polar solvent like pyridine or DMF.[12] |
| 2 | Reagent Addition | Add an excess of BSTFA (a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point).[12] For hindered groups, BSTFA with 1% Trimethylchlorosilane (TMCS) can be used as a catalyst.[12][14] |
| 3 | Reaction | Heat the sealed vial at 60-80 °C for 15-30 minutes. |
| 4 | Analysis | Cool the vial and inject an aliquot directly into the GC-MS. |
Section 5: Frequently Asked Questions (FAQs)
Q7: What is the appearance and stability of BTFA?
Answer: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is typically a white to off-white solid.[15] It should be stored in a refrigerator (2-8°C) for long-term stability.[16] Like most carboxylic acids, it is a stable compound under normal laboratory conditions but is sensitive to strong reducing agents and bases.
Q8: Can I activate BTFA to an acyl chloride without using thionyl chloride or oxalyl chloride?
Answer: Yes, there are modern reagents that can generate highly reactive acyl halide precursors in situ under milder conditions. For example, reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate an acyl fluoride, which is a small and highly reactive intermediate effective for coupling with hindered amines.[4]
Q9: My amine nucleophile is an aniline derivative, and the reaction is very slow. Why?
Answer: Aniline and its derivatives are significantly less nucleophilic than aliphatic amines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it less available for nucleophilic attack.[17] To drive these reactions to completion, you will likely need:
-
A more powerful coupling reagent (HATU or PyBOP is recommended).
-
Higher reaction temperatures.
-
Longer reaction times.
References
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chad's Prep. (2019, July 29). 08.09 Activation & Substitution of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
ResearchGate. (2006, August). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
ResearchGate. (2018, January). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
- Google Patents. (n.d.). US20030032835A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide (FLECAINIDE).
-
Reddit. (n.d.). Struggling with amide coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Reddit. (n.d.). Amide coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (n.d.). Amide coupling help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015, December). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]. Retrieved from [Link]
-
ACS Publications. (2023, November 10). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 16. clearsynth.com [clearsynth.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Impurity Profiling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA)
Here is the technical support center for impurity profiling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Welcome to the technical support guide for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA). This resource is designed for researchers, analytical scientists, and drug development professionals who work with BTFA, a critical intermediate in the synthesis of pharmaceuticals like the antiarrhythmic agent Flecainide.[1][2] In pharmaceutical manufacturing, controlling impurities is not merely a regulatory hurdle; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the impurity profiling of BTFA.
Part 1: Frequently Asked Questions (FAQs) about BTFA Impurities
This section addresses foundational knowledge regarding BTFA and its common impurities.
Q1: What is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA), and why is its purity critical?
A1: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 35480-52-5) is a fluorinated organic compound primarily used as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the manufacturing of Flecainide Acetate, an antiarrhythmic drug.[3][4][5]
The purity of BTFA is paramount because any impurities present can be carried forward through subsequent synthesis steps, potentially ending up in the final drug substance.[3][4] These process-related impurities can alter the drug's efficacy, stability, and, most importantly, its safety profile. Regulatory bodies like the ICH have strict limits on impurity levels, making robust impurity profiling an essential part of quality control.
Q2: What are the primary sources and types of impurities in BTFA?
A2: Impurities in BTFA can be broadly categorized based on their origin:
-
Process-Related Impurities: These are the most common and arise directly from the manufacturing process. They include:
-
Unreacted Starting Materials: Residuals from the initial reactants used to synthesize BTFA, such as 2,5-dibromotoluene or 2-bromo-5-chlorobenzoic acid.[6]
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final BTFA product. An example is 1,4-bis(2,2,2-trifluoroethoxy)benzene, which is later oxidized to form BTFA.[6][7]
-
Byproducts from Side Reactions: Unintended reactions can lead to byproducts like positional isomers (e.g., 2,3- or 2,4-bis(2,2,2-trifluoroethoxy)benzoic acid).[8]
-
-
Degradation Products: These impurities form due to the decomposition of BTFA under specific environmental conditions like heat, light, or moisture.[9] While BTFA is relatively stable, the potential for degradation should be assessed during stability studies.
-
Residual Solvents: Trace amounts of solvents used during synthesis and purification (e.g., toluene, ethyl acetate, ethanol, water) may remain in the final product.[4][10]
Q3: My analysis shows a peak identified as "Flecainide Impurity D." What is this?
A3: "Flecainide Impurity D" is the common designation for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid itself when it is found as an unreacted starting material in the final Flecainide API.[8][11][12][13] When you are analyzing the purity of BTFA as a raw material, you are essentially characterizing the main component that could later become "Flecainide Impurity D." The goal is to ensure its purity is high enough that it does not exceed the specified limits in the final drug product.
Part 2: Analytical Strategy & Troubleshooting Guide
This section provides practical guidance on developing and troubleshooting analytical methods for BTFA impurity profiling, with a focus on High-Performance Liquid Chromatography (HPLC).
Q4: I am developing an HPLC method for BTFA. What is a good starting point for column and mobile phase selection?
A4: A reverse-phase HPLC (RP-HPLC) method is the standard approach for analyzing BTFA and its non-volatile impurities.
The Causality Behind the Choices:
-
Column: BTFA is a moderately non-polar molecule due to its aromatic ring and trifluoroethoxy groups. Therefore, a C18 (octadecylsilyl) column is the logical first choice. It provides excellent hydrophobic retention for the parent molecule and related impurities. If you face challenges with co-elution, particularly with positional isomers, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic rings.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent is recommended.
-
Aqueous Phase (A): Start with 0.1% Phosphoric Acid or 0.1% Formic Acid in Water . The acidic pH suppresses the ionization of the carboxylic acid group on BTFA, leading to better peak shape and retention on a reverse-phase column. Poor peak shape (tailing) is a common issue for acidic analytes if the mobile phase pH is not controlled.
-
Organic Phase (B): Acetonitrile is generally preferred over methanol as it provides better resolution and lower backpressure.
-
-
Detector: BTFA has a strong UV chromophore (the substituted benzene ring). A UV detector set between 220-230 nm should provide excellent sensitivity for BTFA and most related aromatic impurities.
Q5: My chromatogram shows significant peak tailing for the main BTFA peak. What are the likely causes and solutions?
A5: Peak tailing for an acidic compound like BTFA is a common problem. Here’s how to troubleshoot it, from most likely to least likely cause:
-
Inappropriate Mobile Phase pH: The carboxylic acid group on BTFA (pKa ≈ 3-4) will be partially or fully ionized if the mobile phase pH is too high. This secondary interaction with residual, un-endcapped silanols on the HPLC column is a primary cause of tailing.
-
Solution: Ensure your aqueous mobile phase is buffered to a pH at least 1.5-2 units below the analyte's pKa. Using 0.1% phosphoric acid (pH ≈ 2.1) or 0.1% formic acid (pH ≈ 2.8) is typically sufficient to keep BTFA in its protonated, non-ionized form.
-
-
Column Degradation: The silica backbone of HPLC columns can degrade, especially under high pH conditions (which should be avoided here) or after many injections. This exposes more active silanol sites.
-
Solution: First, try flushing the column with a strong solvent wash. If that fails, replace the column with a new one of the same type. Modern, end-capped columns are more resilient.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. Check if the peak shape improves. You should operate within the linear dynamic range of your method.
-
Q6: I see an unexpected peak in my BTFA sample chromatogram. How do I proceed with identification?
A6: An unknown peak requires a systematic investigation. The goal is to determine if it's a new impurity or an artifact.
Workflow for Investigating an Unknown Peak
Caption: Workflow for investigating unknown chromatographic peaks.
-
Rule out System Artifacts: Inject your sample diluent and mobile phase blanks. If the peak appears in the blank, it may be a solvent contaminant, a ghost peak from a previous injection, or bleed from the HPLC column.
-
Spike with Known Impurities: If you have reference standards for potential impurities (e.g., starting materials, positional isomers), spike your sample with a small amount of each. If the unknown peak's area increases, you have a tentative identification.
-
Employ Mass Spectrometry (LC-MS): This is the most powerful tool for identification. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. This mass can be used to propose a molecular formula and structure, which can then be confirmed by synthesizing the proposed compound and comparing its retention time.
-
Consider Forced Degradation: Subjecting a pure sample of BTFA to stress conditions (acid, base, heat, light, oxidation) can help determine if the unknown peak is a degradation product.[9]
Part 3: Experimental Protocols & Data
This section provides a validated starting protocol for impurity analysis and a summary of potential impurities.
Protocol: RP-HPLC Method for BTFA Impurity Profiling
This protocol is a self-validating system designed to provide a robust baseline for method development.
1. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for hydrophobic compounds, provides good resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Ensures BTFA is protonated for good peak shape. |
| Mobile Phase B | Acetonitrile | Good organic modifier with low UV cutoff and pressure. |
| Gradient | 0-5 min: 40% B5-25 min: 40% to 85% B25-30 min: 85% B30.1-35 min: 40% B | A shallow gradient ensures separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
| Detector | UV at 225 nm | High absorbance wavelength for BTFA and related compounds. |
2. Preparation of Solutions
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (for identification): Prepare a solution of BTFA reference standard at approximately 0.5 mg/mL in the diluent.
-
Sample Solution: Accurately weigh and dissolve the BTFA sample in the diluent to achieve the same concentration (0.5 mg/mL).
3. System Suitability Test (SST) Before running samples, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 (Ensures good peak shape).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Ensures injection precision).
4. Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the SST injections and verify the criteria are met.
-
Inject a blank (diluent).
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks and report any impurity exceeding the reporting threshold (typically 0.05%). Calculate impurity levels using percent area normalization.
Table of Potential BTFA Impurities
| Impurity Name | CAS Number | Typical Origin |
| 2,5-Dibromotoluene | 615-59-8 | Starting Material[6] |
| 2-Bromo-5-chlorobenzoic acid | 21739-92-4 | Starting Material[10] |
| 1,4-bis(2,2,2-trifluoroethoxy)benzene | 35480-33-2 | Intermediate[6][7] |
| 2,3-Bis(2,2,2-trifluoroethoxy)benzoic Acid | 35480-50-3 | Positional Isomer (Byproduct)[8] |
| 2,4-Bis(2,2,2-trifluoroethoxy)benzoic Acid | 35480-51-4 | Positional Isomer (Byproduct)[8] |
| Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 57415-35-7 | Esterified Byproduct[10] |
Visualizing the Synthesis and Impurity Relationship
The following diagram illustrates a simplified synthetic pathway and highlights key points where impurities can be introduced.
Caption: Simplified BTFA synthesis showing potential impurity entry points.
References
-
Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Journal of Pharmaceutical Research International, 34(47A), 45–54. [Link]
-
Takale, N. (2022). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. AWS. [Link]
-
Veeprho. Flecainide Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]
-
ResearchGate. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. [Link]
-
Pharmaffiliates. Flecainide Acetate-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
-
Apicule. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No - 35480-52-5). [Link]
- Google Patents. (2006). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
- Google Patents. (2001). WO2002066413A1 - Flecainide synthesis.
-
Chem-Impex. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Chem-Impex International, Inc. [Link]
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- 5. Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit | Semantic Scholar [semanticscholar.org]
- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
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Welcome to the technical support center for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving this versatile fluorinated building block. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate your experimental challenges.
Part 1: Troubleshooting Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, and 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a frequently used carboxylic acid component. However, its unique electronic and steric properties can sometimes lead to unexpected results. This section addresses common issues encountered during amide coupling reactions.
FAQ 1: My amide coupling reaction with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in amide coupling reactions involving 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can stem from several factors related to the substrate's reactivity and the reaction conditions.
Causality: The two electron-withdrawing trifluoroethoxy groups on the benzene ring decrease the nucleophilicity of the carboxylate and can sterically hinder the approach of the amine. This necessitates careful selection of coupling agents and reaction conditions to ensure efficient activation of the carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Agent: Standard coupling agents like DCC/DMAP may not be sufficiently reactive. Consider using more potent activating agents such as:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high efficiency in coupling sterically hindered or electron-deficient partners.[1]
-
T3P® (Propylphosphonic Anhydride): A powerful water scavenger and activating agent that often succeeds where other reagents fail.
-
Acid Chloride Formation: A robust method involves converting the benzoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This is a common strategy in the synthesis of Flecainide derivatives.[2]
-
-
Solvent and Temperature:
-
Ensure your solvent is anhydrous. Common solvents for amide coupling include Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).
-
If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, especially when using less reactive amines.[4]
-
-
Base Selection: The choice of a non-nucleophilic base is critical to prevent side reactions.
-
N,N-Diisopropylethylamine (DIPEA): A common choice that effectively scavenges the acid produced during the reaction without interfering with the coupling process.
-
Triethylamine (TEA): Also widely used, but its higher nucleophilicity can sometimes lead to side products.
-
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling agent can drive the reaction to completion.[5]
Protocol: Activation via Acid Chloride for Amide Coupling
This protocol describes the conversion of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its acid chloride, followed by reaction with an amine.
Step 1: Acid Chloride Formation
-
To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
Visualization: Troubleshooting Amide Coupling
Caption: Decision tree for troubleshooting low conversion in amide coupling reactions.
Part 2: Troubleshooting Esterification Reactions
Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key step in the synthesis of various intermediates.[6][7] This section addresses potential hurdles in these reactions.
FAQ 2: I am observing incomplete esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. How can I drive the reaction to completion?
Answer:
Incomplete conversion in Fischer esterification is a common issue due to the reversible nature of the reaction. For a substrate like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, the electron-withdrawing groups can also influence reactivity.
Causality: The equilibrium of the Fischer esterification can be unfavorable. To achieve high yields, the equilibrium must be shifted towards the product side.
Troubleshooting Steps:
-
Removal of Water: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Dean-Stark Apparatus: Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.
-
Drying Agents: While less common for driving the reaction, ensuring all reagents and glassware are dry is crucial.
-
-
Use of Excess Alcohol: Employing the alcohol as the solvent or in a large excess can shift the equilibrium towards the ester product according to Le Chatelier's principle.[8]
-
Catalyst Choice:
-
Strong Acid Catalysts: Sulfuric acid is a common and effective catalyst.
-
Alternative Catalysts: For sensitive substrates, milder catalysts like p-toluenesulfonic acid (p-TsOH) can be used.
-
-
Alternative Esterification Methods:
-
Reaction with Alkyl Halides: Convert the benzoic acid to its carboxylate salt with a base (e.g., potassium carbonate) and react it with an alkyl halide (e.g., ethyl iodide) in a polar aprotic solvent like DMF.
-
Activation as an Acyl Chloride: As with amide coupling, converting the acid to the more reactive acyl chloride and then reacting with the alcohol in the presence of a base is a highly effective method.[3] A patent for Flecainide synthesis describes the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with 2,2,2-trifluoroethanol.[9]
-
Protocol: Fischer Esterification with Dean-Stark Trap
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq), the desired alcohol (3-5 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of sulfuric acid or p-TsOH (0.05-0.1 eq).
Step 2: Reflux and Water Removal
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
Step 3: Workup and Purification
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Part 3: Purification and Characterization
FAQ 3: I am having difficulty purifying my product. What are some recommended purification strategies?
Answer:
Purification of derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can sometimes be challenging due to the presence of unreacted starting materials or side products.
Recommended Purification Techniques:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity. A common solvent system for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid itself is an ethanol/water mixture.[10]
-
Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble impurities, such as excess coupling agents, bases, and salts. Washing with a mild acid (e.g., dilute HCl) can remove basic impurities, while washing with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities.
Table 1: Physicochemical Properties and Analytical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₆O₄ | |
| Molecular Weight | 318.17 g/mol | [11] |
| Appearance | White to Off-White Solid | |
| Melting Point | 120-122 °C | [10] |
| Purity (Typical) | >98% (HPLC) | [10] |
Part 4: Safety and Handling
FAQ 4: What are the key safety precautions I should take when working with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and its derivatives?
Answer:
As with any chemical, proper safety procedures must be followed when handling 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12] This compound is known to cause skin and eye irritation.
-
Storage: Store in a tightly closed container in a cool, dry place.[12]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[12]
References
- WO2002066413A1 - Flecainide synthesis - Google Patents. Google Patents.
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. Available at: [Link]
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents. Google Patents.
-
Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega. ACS Publications. Available at: [Link]
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5) API Intermediate. apicule. Available at: [Link]
-
Struggling with amide coupling : r/Chempros. Reddit. Available at: [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]
-
amide coupling help : r/Chempros. Reddit. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry. Reddit. Available at: [Link]
Sources
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 10. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 11. apicule.com [apicule.com]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Flecainide Precursors: 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid vs. Alternative Starting Materials
Introduction
Flecainide is a potent Class Ic antiarrhythmic agent used to prevent and treat a variety of cardiac arrhythmias, including paroxysmal atrial fibrillation and ventricular tachycardias.[1][2] The synthesis of its active pharmaceutical ingredient (API), flecainide acetate, is a multi-step process where the choice of precursors significantly impacts overall efficiency, cost, and impurity profile. A pivotal intermediate in many established synthetic routes is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .[3][4][5]
This guide provides an in-depth comparison of the synthetic pathway originating from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid against alternative routes starting from more fundamental precursors like 2,5-dihydroxybenzoic acid (gentisic acid). We will dissect the chemical logic, present comparative data, and provide exemplary protocols to inform researchers and drug development professionals in selecting the optimal synthetic strategy.
The Central Intermediate: Synthesis and Utilization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (BTBA)
The formal chemical name for flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, which underscores the structural importance of the BTBA moiety.[1] Consequently, the synthesis of BTBA itself is the first critical phase of the overall process.
Synthesis of BTBA: A Multi-faceted Challenge
BTBA is not a naturally occurring compound and its synthesis involves the introduction of two trifluoroethoxy groups onto a benzene ring, a process known as trifluoroethoxylation. Several starting materials have been reported in patent literature, each with distinct advantages and drawbacks:
-
From Hydroquinone or 1,4-Dibromobenzene: These routes involve the reaction of a basic benzene derivative with 2,2,2-trifluoroethanol (TFE). However, these methods can be commercially challenging due to the high cost of reagents, such as the use of trifluoroethyltriflate with hydroquinone, or the need for more than 8 equivalents of TFE when starting from 1,4-dibromobenzene.[3][4][6]
-
From Halogenated Benzenes: More advanced methods start from compounds like 1-bromo-4-fluorobenzene or 2-bromo-5-chlorobenzoic acid.[3][4][6][7] These reactions often require a copper-containing catalyst and polar aprotic solvents like DMF, proceeding at elevated temperatures.[7][8] While efficient, these processes necessitate specialized equipment and careful control of reaction conditions to avoid side products.[3][4]
The primary challenge in BTBA synthesis lies in achieving high yields and purity while managing the cost and handling of fluorinated reagents and catalysts.
Converting BTBA to Flecainide: The Amidation Step
Once BTBA is obtained, the next crucial step is the formation of the amide bond with the piperidine side-chain. This is typically accomplished via a two-step sequence which offers superior selectivity and control over the final product.
-
Activation of the Carboxylic Acid: The carboxylic acid group of BTBA is first "activated" to make it more reactive. A common method is to convert it to its acid chloride.[3][4][6]
-
Amidation and Reduction: The activated BTBA is then reacted with 2-(aminomethyl)pyridine. The resulting intermediate, N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide, is subsequently reduced via catalytic hydrogenation to convert the pyridine ring into the desired piperidine ring, yielding flecainide.[9][10]
A direct, one-step reaction between BTBA acid chloride and 2-(aminomethyl)piperidine is possible but often disadvantageous. The acid chloride can react non-selectively with both the primary and secondary amines of the piperidine ring, leading to a mixture of acylated isomers that are difficult to separate.[3][4] To circumvent this, methods using activating agents like 1,1'-Carbonyldiimidazole (CDI) or forming intermediate esters (e.g., cyanomethyl or trifluoroethyl esters) have been developed to selectively target the primary amino group of 2-(aminomethyl)piperidine.[3][4][9]
Caption: Synthetic pathway to Flecainide Acetate via the BTBA intermediate.
An Alternative Precursor: 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
An alternative strategy involves starting with a simpler, more readily available precursor: 2,5-dihydroxybenzoic acid, also known as gentisic acid.[11][12] This approach fundamentally alters the sequence of synthetic transformations.
Synthesis of Flecainide from Gentisic Acid
This pathway consolidates the trifluoroethoxylation and esterification steps.
-
Concurrent Trifluoroethoxylation and Esterification: In this key step, gentisic acid is reacted with a trifluoroethylating agent, such as trifluoroethylfluoromethylsulfonate.[13] This single reaction targets all three acidic protons: the two phenolic hydroxyl groups and the carboxylic acid group. The product is the 2,2,2-trifluoroethyl ester of 2,5-bis-(2,2,2-trifluoroethoxy)benzoic acid .[13][14]
-
Amidation and Reduction: This activated ester is then reacted with 2-(aminomethyl)pyridine to form the corresponding amide. The subsequent reduction of the pyridine ring proceeds as in the BTBA route to yield flecainide.[13]
The main advantage of this route is the potential to bypass the separate synthesis and isolation of BTBA. However, the reaction requires a powerful and expensive trifluoroethylating agent and precise control to ensure complete reaction at all three positions without degradation.
Caption: Synthetic pathway to Flecainide Acetate from Gentisic Acid.
Comparative Analysis: BTBA vs. Gentisic Acid Routes
The choice between these two precursors involves a trade-off between the cost of starting materials, reaction complexity, and overall process efficiency.
| Feature | BTBA Pathway | Gentisic Acid Pathway | Supporting Evidence |
| Primary Precursor | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTBA) | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | [4][14] |
| Key Intermediate | Activated BTBA (e.g., acid chloride, CDI adduct) | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | [9][13] |
| Key Transformations | Synthesis of BTBA; Acid activation; Amidation; Hydrogenation | Concurrent Trifluoroethoxylation/Esterification; Amidation; Hydrogenation | [6][7][13] |
| Reported Yield/Purity | High purity (>99.7%) and good yields (approaching 90% for reduction step) are achievable. | Route is less documented in public literature, making direct yield comparison difficult. | [10][15] |
| Primary Challenges | Multi-step synthesis of BTBA from costly or hazardous materials; Potential for non-selective amidation if not controlled. | Use of expensive and highly reactive trifluoroethylating agents; Requires stringent control to ensure complete reaction. | [3][4][13] |
| Commercial Viability | More established and widely patented, suggesting a mature and optimized process on an industrial scale. | Potentially more streamlined but may be less cost-effective due to reagent costs. | [3][4][7][14] |
Exemplary Experimental Protocol: Flecainide Synthesis from BTBA
This protocol outlines the conversion of BTBA to flecainide acetate using the selective two-step amidation/reduction process.
Caption: Experimental workflow for converting BTBA to Flecainide Acetate.
Detailed Steps:
-
Activation of BTBA with 1,1'-Carbonyldiimidazole (CDI) [9]
-
To a stirred solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in a suitable organic solvent (e.g., ethyl acetate), add 1,1'-Carbonyldiimidazole (CDI).
-
Heat the reaction mixture to between 45°C and 60°C until the formation of the (2,5-diethoxy-phenyl)-imidazol-1-yl-methanone intermediate is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
-
Coupling with 2-Aminomethylpyridine [9]
-
To the solution containing the activated intermediate, add 2-aminomethylpyridine in the presence of a base.
-
Stir the mixture at a controlled temperature until the reaction is complete.
-
Perform an aqueous work-up to remove reagents and byproducts, followed by extraction with an organic solvent. Isolate the N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide intermediate.
-
-
Catalytic Hydrogenation [9][10]
-
Dissolve the intermediate from the previous step in a solvent such as methanol or ethyl acetate.
-
Transfer the solution to a high-pressure hydrogenation vessel.
-
Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Platinum Oxide.
-
Pressurize the vessel with hydrogen gas and agitate at a specified temperature until the pyridine ring is fully reduced.
-
Filter the reaction mixture to remove the catalyst.
-
-
Salt Formation and Isolation [9]
-
Concentrate the filtrate containing the flecainide free base.
-
Dissolve the free base in an appropriate organic solvent.
-
Add glacial acetic acid to precipitate flecainide acetate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the final API.
-
Conclusion
The synthesis of flecainide is a complex process where the choice of precursor is a critical decision. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTBA) stands as the central, well-established intermediate, with numerous patented routes detailing its synthesis and subsequent conversion to flecainide. These pathways, particularly the two-step amidation/reduction sequence, offer high selectivity and yield a product of high purity. The primary challenges associated with this route lie in the cost and complexity of producing BTBA itself.
Conversely, starting from 2,5-dihydroxybenzoic acid (gentisic acid) presents a theoretically more concise pathway, combining trifluoroethoxylation and esterification into a single step. While elegant, this approach relies on powerful and expensive reagents and is less documented in commercially scaled processes.
Ultimately, the selection of a synthetic route will depend on a comprehensive analysis of raw material costs, process scalability, safety considerations, capital equipment requirements, and the intellectual property landscape. For most applications, the routes proceeding through the BTBA intermediate remain the industry standard due to their robustness and extensive optimization.
References
- WO2002066413A1 - Flecainide synthesis - Google P
- CN102977003A - Preparation method of flecainide acetate - Google P
- Flecainide acet
- "Process For The Preparation Of Flecainide Acet
-
Flecainide | C17H20F6N2O3 | CID 3356 - PubChem - NIH. (URL: [Link])
- Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. (URL: )
-
Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics - NIH. (URL: [Link])
-
Full article: Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): synthesis, crystal structure, and spectroscopic properties - Taylor & Francis Online. (URL: [Link])
- US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google P
- US20040220409A1 - Flecainide synthesis - Google P
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. (URL: [Link])
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No - apicule. (URL: [Link])
- CN111018694A - Production method of flecainide - Google P
-
Gentisic acid - Wikipedia. (URL: [Link])
-
Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): Synthesis, crystal structure and spectroscopic properties | Request PDF - ResearchGate. (URL: [Link])
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A Comparative Guide to the Efficacy of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatives as Cardiac Ion Channel Modulators
This guide provides an in-depth technical comparison of the efficacy of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives, with a primary focus on the archetypal antiarrhythmic agent, flecainide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to objectively evaluate the performance of these compounds and their analogues. We will delve into their mechanisms of action, structure-activity relationships, and the critical experimental protocols used to assess their therapeutic potential and proarrhythmic risk.
Introduction: The Clinical Significance of Flecainide and its Derivatives
Flecainide, chemically known as N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is a potent Class Ic antiarrhythmic agent.[1][2] It is primarily utilized in the management of supraventricular and select ventricular arrhythmias, including atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia in patients without structural heart disease.[2] The core chemical scaffold, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, serves as a crucial intermediate in the synthesis of flecainide and its derivatives.[1] The trifluoroethoxy groups are key to the molecule's lipophilicity and play a role in its interaction with cardiac ion channels.
The primary mechanism of action for flecainide and its analogues is the potent blockade of the fast cardiac sodium channel, Nav1.5.[2] This inhibition of the inward sodium current slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4] This membrane-stabilizing effect is the basis for its antiarrhythmic properties. More recent evidence also suggests that flecainide can modulate the ryanodine receptor 2 (RyR2), a key channel involved in sarcoplasmic reticulum calcium release, which may contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[5][6]
However, the clinical use of flecainide is tempered by its potential for proarrhythmic effects, most notably highlighted in the Cardiac Arrhythmia Suppression Trial (CAST).[1][7] The CAST study revealed an increased risk of mortality in post-myocardial infarction patients treated with flecainide, underscoring the critical need for careful patient selection and the development of derivatives with improved safety profiles.[7][8] This has spurred research into novel derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with the aim of retaining or enhancing antiarrhythmic efficacy while minimizing adverse cardiac events.
Comparative Efficacy of Flecainide Derivatives
The development of flecainide derivatives has largely focused on modifying the piperidine ring and the linker to the benzamide core to alter the compound's physicochemical properties, such as pKa and lipophilicity. These modifications can significantly impact the drug's interaction with the Nav1.5 channel and its overall electrophysiological profile.
A pivotal study in understanding the structure-activity relationship of flecainide derivatives involved the synthesis and evaluation of a neutral analogue, NU-FL (pKa 6.4), and a permanently charged quaternary analogue, QX-FL. This research demonstrated that the degree of ionization is a key determinant of the mechanism of Nav1.5 channel blockade.
| Compound | pKa | Charge at pH 7.4 | Primary Mechanism of Nav1.5 Block | Use-Dependent Block (UDB) |
| Flecainide | 9.3 | ~99% Charged | Requires channel opening for binding | High |
| NU-FL | 6.4 | ~90% Neutral | Preferential binding to inactivated state | Minimal |
| QX-FL | - | 100% Charged | Requires channel opening for binding | High |
Table 1: Comparative Properties of Flecainide and its Derivatives
The data clearly indicate that the charged form of the molecule is responsible for the characteristic use-dependent block of flecainide, where its efficacy increases with heart rate. In contrast, the neutral derivative, NU-FL, exhibits a mode of action more akin to lidocaine, with a preference for the inactivated state of the sodium channel and minimal use-dependence. This highlights a critical aspect of rational drug design for this class of compounds: manipulating the pKa can fundamentally alter the electrophysiological properties and, potentially, the clinical applications and safety profile.
Further research into other derivatives has explored variations in the heterocyclic ring and the length of the alkyl linker. These studies have generally shown that:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antiarrhythmic potency.[9] However, there appears to be an optimal range, beyond which potency may decrease.[9]
-
Basicity (pKa): As demonstrated with NU-FL and QX-FL, the basicity of the amine nitrogen is a critical determinant of the mechanism of action and the degree of use-dependent block.
-
Stereochemistry: While not extensively studied for a wide range of derivatives, some studies on related compounds suggest that stereoisomerism can influence antiarrhythmic activity, often with the more lipophilic isomer showing greater potency.[9]
Experimental Protocols for Efficacy and Safety Assessment
The evaluation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives requires a multi-faceted approach, employing both in vitro and in vivo models to characterize their electrophysiological effects and proarrhythmic potential.
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To determine the potency and mechanism of action of the test compounds on specific cardiac ion channels, primarily Nav1.5 and hERG.
Methodology: Whole-Cell Patch-Clamp
-
Cell Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human cardiac sodium channel (hNav1.5). Culture cells to 70-80% confluency. On the day of the experiment, dissociate cells into a single-cell suspension.
-
Recording Setup: Place the cell suspension in a recording chamber on the stage of an inverted microscope. Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Giga-seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Nav1.5:
-
Hold the cell at a potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit the peak sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-3 Hz).
-
-
Data Analysis: Measure the peak inward sodium current in the absence and presence of varying concentrations of the test compound. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to the Hill equation. Analyze the reduction in current with repetitive pulsing to quantify use-dependent block.
Causality Behind Experimental Choices: The whole-cell patch-clamp technique provides precise control over the membrane potential, allowing for the isolation and characterization of specific ion channel currents. The use of a stable cell line expressing a single type of ion channel ensures that the observed effects are directly attributable to the interaction of the compound with that channel. The specific voltage protocols are designed to mimic different physiological states of the channel (resting, open, inactivated) to elucidate the state-dependent nature of the drug block.
In Vitro Proarrhythmia Assessment: hERG Channel Assay
Objective: To evaluate the potential of the test compounds to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.
Methodology: Automated Patch-Clamp
-
Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG channel.
-
Automated Patch-Clamp System: Employ a high-throughput automated patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
-
Voltage Protocol:
-
Hold the cells at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds.
-
Repolarize to -50 mV to elicit the characteristic hERG tail current.
-
-
Data Analysis: Measure the peak tail current amplitude at different concentrations of the test compound. Calculate the IC₅₀ value to determine the potency of hERG channel block.
Causality Behind Experimental Choices: The hERG assay is a regulatory requirement for preclinical drug development due to the critical role of the IKr current in cardiac repolarization.[10] Automated patch-clamp systems are utilized for their high throughput, allowing for the rapid screening of multiple compounds and concentrations. The specific voltage protocol is designed to isolate the hERG current and assess its inhibition by the test compound.
In Vivo Efficacy and Arrhythmia Models
Objective: To assess the antiarrhythmic efficacy and proarrhythmic potential of the test compounds in a whole-animal model.
Methodology: Aconitine-Induced Arrhythmia in Rats
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with urethane (1.2 g/kg, i.p.). Insert a catheter into the jugular vein for drug administration. Attach ECG electrodes to the limbs for continuous monitoring.
-
Arrhythmia Induction: Infuse aconitine (10 µg/kg/min) through the jugular vein catheter to induce ventricular arrhythmias.[11]
-
Drug Administration: Once stable arrhythmias (e.g., ventricular tachycardia) are established, administer the test compound intravenously at various doses.
-
Data Acquisition and Analysis: Continuously record the ECG. Analyze the duration of arrhythmias, time to conversion to sinus rhythm, and the incidence of lethal arrhythmias (e.g., ventricular fibrillation).
Causality Behind Experimental Choices: The aconitine-induced arrhythmia model is a well-established method for screening antiarrhythmic drugs.[12] Aconitine is a sodium channel activator that causes intracellular sodium and calcium overload, leading to arrhythmias.[13] This model allows for the evaluation of a compound's ability to counteract these arrhythmogenic mechanisms in a living organism.
Methodology: Programmed Electrical Stimulation (PES) in Rabbits
-
Animal Preparation: Anesthetize New Zealand white rabbits (2.5-3.5 kg) and ventilate mechanically. Perform a thoracotomy to expose the heart. Place pacing and recording electrodes on the ventricular epicardium.
-
Electrophysiological Study: Deliver programmed electrical stimuli to the ventricle to induce arrhythmias. A typical protocol involves a train of eight stimuli (S1) at a fixed cycle length, followed by one or more premature stimuli (S2, S3).[7][14]
-
Drug Administration: Administer the test compound intravenously and repeat the PES protocol to assess its effect on arrhythmia inducibility.
-
Data Analysis: Determine the ventricular effective refractory period (VERP) and the inducibility of ventricular tachycardia or fibrillation before and after drug administration.
Causality Behind Experimental Choices: The PES model is a more controlled method for inducing reentrant arrhythmias, which are a common mechanism of clinical tachycardias.[15] This model allows for the direct assessment of a compound's effect on the electrophysiological substrate that supports reentry, providing valuable insights into its antiarrhythmic and potential proarrhythmic properties.
Visualizing Mechanisms and Workflows
Signaling Pathway of Flecainide Action
Caption: Workflow for in vitro patch-clamp analysis.
Conclusion and Future Directions
The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid scaffold has proven to be a valuable starting point for the development of potent antiarrhythmic agents. Flecainide, the most prominent derivative, demonstrates significant efficacy in managing various arrhythmias through its potent blockade of the cardiac sodium channel Nav1.5. However, its clinical utility is limited by a narrow therapeutic index and the risk of proarrhythmia, particularly in patients with structural heart disease.
The comparative analysis of flecainide derivatives reveals that subtle modifications to the molecule's structure, particularly those affecting its pKa, can fundamentally alter its interaction with the Nav1.5 channel and its electrophysiological profile. This underscores the importance of a deep understanding of structure-activity relationships in the design of safer and more effective antiarrhythmic drugs.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of derivatives: Exploring modifications to both the aromatic core and the heterocyclic side chain could lead to the discovery of compounds with improved selectivity and safety.
-
Multi-target approaches: Designing derivatives that also modulate other relevant cardiac ion channels, such as IKur or ICa,L, in a controlled manner could offer synergistic antiarrhythmic effects with a reduced risk of proarrhythmia. [16]* Advanced preclinical models: Utilizing more sophisticated in silico and in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), can provide a more predictive assessment of both efficacy and cardiotoxicity.
By leveraging the knowledge gained from decades of research on flecainide and its analogues, and by employing modern drug discovery tools and methodologies, it is possible to develop the next generation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives with superior therapeutic profiles for the management of cardiac arrhythmias.
References
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Banitt, E. H., Bronn, W. R., Coyne, W. E., & Schmid, J. R. (1977). Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides. Journal of Medicinal Chemistry, 20(6), 821–826. [Link]
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Hellestrand, K. J. (1988). Clinical electrophysiologic effects of flecainide acetate. Cardiovascular Drugs and Therapy, 1(6), 599–603. [Link]
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Bealer, S. L., Metcalf, C. S., & Little, J. G. (2011). Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus. Journal of Visualized Experiments, (50), 2726. [Link]
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The Cardiac Arrhythmia Suppression Trial (CAST) Investigators. (1993). The Cardiac Arrhythmia Suppression Trial. Circulation, 87(4 Suppl), IV1–IV112. [Link]
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Ikeda, T., Furutani, Y., & Ninomiya, I. (1984). Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of Cardiovascular Pharmacology, 6(5), 874–881. [Link]
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Hellestrand, K. J., Bexton, R. S., Nathan, A. W., Spurrell, R. A., & Camm, A. J. (1982). Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man. British Heart Journal, 48(2), 140–148. [Link]
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Vik-Mo, H., Ohm, O. J., & Lund-Johansen, P. (1982). Electrophysiologic effects of flecainide acetate in patients with sinus nodal dysfunction. The American Journal of Cardiology, 50(5), 1090–1094. [Link]
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Micropace EP. (n.d.). Arrhythmia induction protocols. Retrieved from [Link]
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Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
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Andrag, E., & Andrag, M. (2017). Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation. Heart, Lung and Circulation, 26, S335. [Link]
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Sitsapesan, R., & Salvage, S. C. (2022). How does flecainide impact RyR2 channel function? The Journal of General Physiology, 154(9), e202213089. [Link]
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ResearchGate. (n.d.). Induction of Arrhythmia in a Rabbit Heart using S1-sine mode. Retrieved from [Link]
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Gao, L., Xie, W., Li, X., Wang, J., Sun, X., & Sun, C. (2014). Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats. Toxicology and Applied Pharmacology, 279(1), 109–117. [Link]
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Ferrante, R., Rossoni, G., Berti, F., De Angelis, L., & Fici, F. (1985). Putrescine reverses aconitine-induced arrhythmia in rats. Pharmacological Research Communications, 17(10), 945–951. [Link]
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Salvage, S. C., Chandrasekhar, K. D., Kryshtal, D. O., Baskar, S., Scott, L., Lhadpa, P., ... & Sitsapesan, R. (2021). Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Cells, 10(8), 2101. [Link]
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Borchard, U., & Boisten, M. (1982). Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium. Journal of Cardiovascular Pharmacology, 4(2), 205–212. [Link]
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Maryanoff, B. E., & Vaught, J. L. (1982). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. Journal of Medicinal Chemistry, 25(6), 670–674. [Link]
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Marzian, S., Löffler, K., & Schöls, W. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. International Journal of Molecular Sciences, 23(11), 6061. [Link]
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Zhang, Y., Wang, Y., Zhang, L., & Liu, T. (2013). Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals. PLoS ONE, 8(8), e71952. [Link]
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Gupta, S. P. (1998). Quantitative structure-activity relationships of antiarrhythmic drugs. Current Pharmaceutical Design, 4(6), 455–468. [Link]
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Tohse, N., Nakaya, H., & Kanno, M. (1990). An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle. British Journal of Pharmacology, 99(2), 373–378. [Link]
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Wang, Y., Fan, Y., Zhang, J., & Wang, Q. (2018). Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules, 23(11), 2901. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities is paramount. One such compound of interest is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a known impurity and related compound of Flecainide Acetate, an antiarrhythmic drug.[1][2] The stringent requirements for controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products necessitate robust, validated analytical methods. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this specific impurity. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[3][4]
The Critical Role of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] For impurity quantification, this means the method must be sensitive enough to detect the impurity at specified limits, selective enough to distinguish it from the API and other potential impurities, and accurate and precise across a defined concentration range. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, the complexity of the sample matrix, and the specific regulatory requirements.
Method Comparison: HPLC-UV vs. LC-MS/MS
The selection of an analytical method is a critical first step. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white solid with a molecular weight of 318.17 g/mol .[1][7] Its structure, containing a benzoic acid moiety and trifluoroethoxy groups, lends itself to analysis by reversed-phase HPLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in most pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For the analysis of Flecainide Acetate and its impurities, C18 columns are commonly employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This technique is particularly advantageous when dealing with very low-level impurities or complex sample matrices where co-eluting peaks might interfere with UV detection.[10][11] The use of a stable isotope-labeled internal standard can further enhance the accuracy and precision of the method.[12]
Validation Workflow and Experimental Protocols
The validation of an analytical method for quantifying an impurity follows a structured approach as outlined in the ICH Q2(R1) guideline.[3][4] The following sections detail the experimental protocols for validating both the HPLC-UV and LC-MS/MS methods for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 296 nm[8]
-
Injection Volume: 10 µL
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Analyze blank (diluent), a placebo sample, a sample of Flecainide Acetate API spiked with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and other known impurities, and a sample of the impurity standard alone.
-
Acceptance Criteria: The peak for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid should be well-resolved from all other peaks (resolution > 2.0), and the blank and placebo samples should show no interfering peaks at the retention time of the analyte.
-
-
Linearity and Range:
-
Protocol: Prepare a series of at least five concentrations of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid standard solution, typically from the Limit of Quantification (LOQ) to 150% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
-
Accuracy (as Recovery):
-
Protocol: Analyze, in triplicate, samples of Flecainide Acetate API spiked with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Flecainide Acetate API spiked with the impurity at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
-
-
Robustness:
-
Protocol: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
Experimental Protocol: LC-MS/MS Method
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[10]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate in water (gradient elution)[10]
-
Flow Rate: 0.3 mL/min[10]
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
Validation Parameters:
The validation parameters for the LC-MS/MS method are the same as for the HPLC-UV method, but with generally more stringent acceptance criteria due to the higher performance of the technique.
-
Specificity:
-
Protocol: In addition to the HPLC-UV protocol, analyze samples from at least six different lots of the matrix (e.g., Flecainide Acetate) to assess for potential matrix effects.
-
Acceptance Criteria: No significant interfering peaks at the retention time and MRM transition of the analyte.
-
-
Linearity and Range:
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy (as Recovery):
-
Acceptance Criteria: Mean recovery within 95.0% to 105.0%.
-
-
Precision:
-
Acceptance Criteria: RSD ≤ 3.0% for repeatability and intermediate precision.
-
-
LOD and LOQ:
-
Protocol: Determined by signal-to-noise ratio.
-
Acceptance Criteria: The LOQ will be significantly lower than that of the HPLC-UV method.
-
-
Robustness:
-
Protocol: Similar to the HPLC-UV method, with additional evaluation of mass spectrometric parameters if deemed critical.
-
Acceptance Criteria: System suitability and results should remain within predefined limits.
-
Comparative Performance Data
The following tables summarize hypothetical but realistic performance data for the two validated methods.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | No interference observed | No interference or significant matrix effects |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 0.05 - 1.5 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.5% - 102.1% | 99.2% - 101.5% |
| Precision (Repeatability RSD) | ≤ 2.5% | ≤ 1.8% |
| Precision (Intermediate RSD) | ≤ 3.8% | ≤ 2.5% |
| LOD | 0.015 µg/mL | 0.15 ng/mL |
| LOQ | 0.05 µg/mL | 0.5 ng/mL |
| Robustness | Passed | Passed |
digraph "Method_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Requirement" [label="Analytical Requirement", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "High_Concentration" [label="Impurity > 0.05%", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Low_Concentration" [label="Impurity < 0.05% or\nTrace Analysis", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "HPLC_UV" [label="HPLC-UV Method", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LC_MS_MS" [label="LC-MS/MS Method", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Requirement" -> "High_Concentration"; "Requirement" -> "Low_Concentration"; "High_Concentration" -> "HPLC_UV" [label="Sufficient Sensitivity\n& Cost-Effective"]; "Low_Concentration" -> "LC_MS_MS" [label="Higher Sensitivity\n& Specificity Required"]; }
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in Flecainide Acetate. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is a suitable and cost-effective method for routine quality control when the impurity levels are expected to be well above the detection limit of the instrument and the sample matrix is relatively simple. Its robustness and ease of use make it ideal for high-throughput environments.
-
LC-MS/MS is the preferred method when trace-level quantification is required, or when dealing with complex matrices where specificity is a concern. The superior sensitivity and selectivity of LC-MS/MS provide a higher degree of confidence in the results, which is particularly important during drug development, for the analysis of degradation products in stability studies, or for meeting stringent regulatory limits.
Ultimately, the decision rests on a thorough risk assessment and a clear understanding of the analytical needs throughout the lifecycle of the drug product. A well-validated method, regardless of the technology employed, is a cornerstone of ensuring patient safety and product quality.
References
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. [Link]
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Darwish, I. A., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography, 30(10), 1541-8. [Link]
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PubMed. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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SlideShare. (2016). ICH Q2 Analytical Method Validation. [Link]
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Worldwidejournals.com. (n.d.). A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flecainide in rat plasma and its application to a pharmacokinetic study. [Link]
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Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 11-9. [Link]
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MicroSolv. (n.d.). Flecainide Acetate USP assay with HPLC – AppNote. [Link]
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Lee, S., et al. (2016). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomedical Chromatography, 30(1), 125-31. [Link]
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EGUsphere. (2024). Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatography mass spectrometry and gas chromatography mass spectrometry. [Link]
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A Comparative Guide to the Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
In the landscape of pharmaceutical manufacturing, the synthesis of key intermediates is a critical determinant of the final product's cost, purity, and accessibility. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid stands out as one such pivotal intermediate, primarily recognized for its role in the production of Flecainide, a Class IC antiarrhythmic agent.[1][2] This guide provides a detailed, comparative analysis of two primary synthetic routes to this molecule, offering the in-depth technical insights required by researchers and drug development professionals to make informed decisions for process optimization and scale-up.
Route 1: The Classical Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[3] Its application to the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically starts from 2,5-dihydroxybenzoic acid (Gentisic acid).
Reaction Scheme & Mechanism
The fundamental transformation involves the O-alkylation of the two phenolic hydroxyl groups on gentisic acid. The mechanism is a classic bimolecular nucleophilic substitution (SN2).[4] First, a strong base is used to deprotonate the phenolic hydroxyl groups, which are significantly more acidic than aliphatic alcohols. This creates potent phenoxide nucleophiles. These phenoxides then attack an electrophilic trifluoroethyl source, displacing a leaving group to form the desired ether linkages.
The choice of base and solvent is critical. A strong base like sodium hydride (NaH) is often used to ensure complete deprotonation, driving the reaction forward.[5] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred as they effectively solvate the cation of the base (e.g., Na+) without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[3]
Detailed Experimental Protocol
This protocol is a synthesized representation based on established chemical principles and literature examples.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-dihydroxybenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of starting material).
-
Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve.
-
Alkylation: After the addition of NaH is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 2,2,2-trifluoroethyl iodide (2.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and cautiously quench by the slow addition of water. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallization from an ethanol/water mixture yields the purified 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[5]
Trustworthiness & Causality
This method is robust and well-understood. The use of NaH ensures irreversible deprotonation, preventing equilibrium issues. The SN2 mechanism is highly reliable with a primary electrophile like 2,2,2-trifluoroethyl iodide.[6] However, a significant safety concern exists with the combination of sodium hydride and DMF, which can lead to runaway thermal reactions if not properly controlled.[7] This necessitates strict temperature control and careful, slow addition of reagents. The final acidic work-up is crucial as it protonates the carboxylate, rendering the product insoluble in the aqueous phase for easy isolation.
Route 2: Copper-Catalyzed Ullmann Condensation Approach
An alternative and often preferred route, particularly in industrial settings, avoids the direct use of gentisic acid and instead employs a di-halogenated benzoic acid derivative. This method is a variation of the Ullmann condensation, utilizing a copper catalyst to facilitate the etherification.
Reaction Scheme & Mechanism
This route typically starts from a substrate like 2-bromo-5-chlorobenzoic acid or 2,5-dibromobenzoic acid.[7] In the presence of a copper(I) catalyst (e.g., CuI or CuBr), a base, and 2,2,2-trifluoroethanol, a nucleophilic substitution of the aryl halides occurs.
The mechanism is more complex than a direct SN2 reaction. It is believed to involve the formation of a copper alkoxide species (Cu-OCH2CF3). This species then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the copper(I) catalyst. This catalytic cycle allows for the use of less reactive aryl halides.
Detailed Experimental Protocol
This protocol is adapted from patent literature describing similar transformations.[5][7]
-
Preparation: In a suitable reactor, combine 2-bromo-5-chlorobenzoic acid (1.0 eq), 2,2,2-trifluoroethanol (excess, ~5-8 eq), potassium carbonate (K2CO3, 3.0 eq), and copper(I) iodide (CuI, 0.1 eq) in N-methylpyrrolidone (NMP).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 120-140 °C for 12-24 hours. The reaction progress is monitored by HPLC.
-
Catalyst Removal: After cooling, dilute the reaction mixture with toluene and filter to remove the insoluble copper catalyst and inorganic salts.
-
Work-up: Wash the organic filtrate with dilute aqueous acid (e.g., 1M HCl) to remove residual base and NMP. Then, wash with water and brine.
-
Isolation & Purification: The benzoic acid product can be extracted from the organic layer with an aqueous base (e.g., NaOH solution). The resulting aqueous layer is then re-acidified with HCl to precipitate the product.[5] The solid is collected by filtration, washed with water, and dried.
Trustworthiness & Causality
This method offers significant advantages in terms of safety by avoiding the highly reactive and pyrophoric sodium hydride. The use of a catalytic amount of copper is economically and environmentally preferable to stoichiometric reagents. The conditions are harsher (higher temperatures, longer reaction times), but the starting materials (dihalobenzoic acids) can be more readily available and cost-effective than gentisic acid. The work-up is more involved due to the need for catalyst removal, but the overall process can be more amenable to large-scale industrial production.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for both routes are summarized below.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Copper-Catalyzed Ullmann Condensation |
| Starting Material | 2,5-Dihydroxybenzoic Acid | 2,5-Dihalobenzoic Acid (e.g., 2-bromo-5-chlorobenzoic acid) |
| Key Reagents | NaH, 2,2,2-Trifluoroethyl iodide | K2CO3, CuI, 2,2,2-Trifluoroethanol |
| Reaction Temp. | 80-90 °C | 120-140 °C |
| Reaction Time | 6-8 hours | 12-24 hours |
| Reported Yield | ~81%[5] | High Yield (e.g., >90%)[7] |
| Key Advantage | Milder conditions, well-known mechanism | Avoids pyrophoric NaH, uses catalyst, potentially cheaper starting materials |
| Key Disadvantage | Significant safety risk (NaH/DMF) [7] | Harsher conditions, catalyst removal required, longer reaction time |
Visualizing the Workflows
To better illustrate the process logic, the following diagrams outline the experimental workflows for each synthetic route.
Caption: Simplified mechanistic comparison of the key C-O bond-forming steps.
Conclusion and Recommendations
Both synthetic routes present viable pathways to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
-
Route 1 (Williamson Synthesis) is mechanistically straightforward and utilizes milder thermal conditions. Its primary drawback is the significant safety hazard associated with using sodium hydride in DMF, which may render it unsuitable for large-scale production without specialized engineering controls. It is, however, an excellent choice for laboratory-scale synthesis where high-purity starting materials are available and safety protocols can be rigorously enforced.
-
Route 2 (Ullmann Condensation) is better suited for industrial applications. It circumvents the most significant safety issue of Route 1 and often starts from more economical dihalobenzenes. [7][8]While the reaction conditions are more demanding and require a catalyst, the process is generally considered more robust and scalable. The additional steps for catalyst removal and purification are standard procedures in industrial chemical manufacturing.
Ultimately, the choice between these routes will depend on the specific context of the synthesis: scale, available equipment, safety infrastructure, and economic considerations of the starting materials. For drug development professionals focused on process safety and scalability, the copper-catalyzed Ullmann approach represents the more strategic and trustworthy option for commercial production.
References
- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
- WO2002066413A1 - Flecainide synthesis - Google P
- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)
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Flecainide acetate - New Drug Approvals. (URL: [Link])
- US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google P
- GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide)
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Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. (URL: [Link])
- CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl)
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. (URL: [Link])
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2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No - apicule. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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Williamson Ether Synthesis - YouTube. (URL: [Link])
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
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Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid - PrepChem.com. (URL: [Link])
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2,5-dihydroxybenzoic acid, 490-79-9. (URL: [Link])
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(a) Crystal morphology of 2,5-dihydroxybenzoic acid (2,5-DHB) in... - ResearchGate. (URL: [Link])
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2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem. (URL: [Link])
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In vitro vs in silico studies of "2,5-bis(2,2,2-trifluoroethoxy)benzoic acid" derivatives
Starting Data Collection
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Integrating Data Analysis
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A Comparative Guide to the Structure-Activity Relationship of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Analogs
Introduction: The Versatile Scaffold of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
The fluorinated aromatic compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, serves as a pivotal starting material in the synthesis of various biologically active molecules.[1][2][3] Its unique structural features, including the trifluoroethoxy groups, enhance metabolic stability and lipophilicity, making it an attractive scaffold in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two novel classes of analogs derived from this core structure: 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones. These analogs have demonstrated promising potential as anticancer agents, particularly against glioblastoma. We will also briefly touch upon the well-established antiarrhythmic drug, Flecainide, which is a prominent derivative of this benzoic acid, to highlight the therapeutic versatility of this chemical moiety.[1][4]
Flecainide: A Clinically Relevant Benchmark
Flecainide, an amide derivative of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a Class Ic antiarrhythmic agent used to treat tachyarrhythmia.[4][5] Its primary mechanism of action involves the blockade of cardiac sodium channels (Nav1.5), which slows the conduction of electrical impulses in the heart.[1][2][6] The 2,5-bis(2,2,2-trifluoroethoxy)phenyl group is crucial for its activity, contributing to the molecule's interaction with the hydrophobic pocket of the sodium channel.[6] While this guide focuses on the anticancer applications of novel analogs, the clinical success of Flecainide underscores the pharmacological importance of this substituted benzoic acid scaffold.
Comparative Analysis of Anticancer Analogs
Recent research has focused on leveraging the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid backbone to develop novel anticancer agents. This guide will compare two such classes of derivatives that have shown significant activity against glioblastoma cell lines.
The 1,3,4-Oxadiazole Series: Dual Anticancer and Antidiabetic Potential
A series of 1,3,4-oxadiazole derivatives tethered to the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety have been synthesized and evaluated for their biological activities.[7] These compounds were synthesized through a multi-step process starting with the esterification of the parent benzoic acid, followed by hydrazide formation, condensation with various aldehydes or acetophenones to form Schiff's bases, and subsequent cyclization to yield the final 1,3,4-oxadiazole derivatives.[7]
The in vitro cytotoxic efficacy of these compounds was screened against the LN229 human glioblastoma cell line.[7] The results from the cytotoxic assay highlighted several compounds with significant anticancer activity. Notably, compounds 5b , 5d , and 5m demonstrated potent effects, leading to further investigation through colony formation and TUNEL assays, which confirmed their ability to induce apoptosis.[7]
-
Compound 5b , which incorporates a 4-chlorophenyl substituent, showed significant cytotoxic activity.
-
Compound 5d , featuring a 3,4-dimethoxyphenyl group, also displayed strong anticancer effects and, interestingly, showed promising antidiabetic activity in a Drosophila melanogaster model.[7]
-
Compound 5m , with a 4-nitrophenyl substitution, was another highly active analog in the cytotoxicity assays.[7]
The SAR for this series suggests that the nature of the substituent on the aryl ring attached to the oxadiazole core plays a critical role in determining the anticancer potency. Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3) at specific positions on the phenyl ring appear to enhance the cytotoxic activity against glioblastoma cells.
| Compound ID | Aryl Substituent (R) | Key Findings |
| 5b | 4-Chlorophenyl | Significant cytotoxic efficacy against LN229 cells.[7] |
| 5d | 3,4-Dimethoxyphenyl | Potent anticancer and notable antidiabetic activity.[7] |
| 5m | 4-Nitrophenyl | High cytotoxic activity in in vitro assays.[7] |
The 1,3-Thiazolidin-4-one Series: Targeting AURKA and VEGFR-2 in Glioblastoma
Another promising class of analogs are the 1,3-thiazolidin-4-one derivatives linked to the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. These compounds have been investigated as potential inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in glioblastoma progression.[8][9]
The synthesis of these derivatives also commences with the formation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide from the parent acid. This intermediate is then condensed with various aromatic aldehydes to form hydrazones, which subsequently undergo cyclization with thioglycolic acid to yield the target N-substituted 1,3-thiazolidin-4-ones.[8]
The antiglioma efficacy of these compounds was evaluated against the human glioblastoma cell line LN229. The in vitro cytotoxic effects, as determined by the MTT assay, revealed that the nature and position of the substituent on the phenyl ring of the thiazolidinone core significantly influence their inhibitory potency.[8]
-
Compound 5e , bearing a 4-chlorophenyl substituent, emerged as the most potent derivative with an IC50 value of 6.43 µg/mL.[9]
-
Compound 5b , with a biphenyl group, also demonstrated strong activity with an IC50 of 9.48 µg/mL.[9]
-
Compound 5c , featuring a 3,5-dibromo-4-hydroxyphenyl moiety, showed an IC50 of 12.16 µg/mL.[9]
These findings suggest that electron-withdrawing substituents, particularly a chloro group at the para position of the phenyl ring, enhance the antiglioma activity. The bulky biphenyl group also appears to be favorable for activity. Molecular docking studies indicated that these compounds bind to AURKA and VEGFR-2, with binding affinities ranging from -9.8 to -7.9 kcal/mol.[9]
| Compound ID | Aryl Substituent (Ar) | IC50 (µg/mL) against LN229 cells |
| 5b | Biphenyl | 9.48[9] |
| 5c | 3,5-Dibromo-4-hydroxyphenyl | 12.16[9] |
| 5e | 4-Chlorophenyl | 6.43[9] |
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following standard experimental protocols were employed in the evaluation of the synthesized analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Glioblastoma cells (LN229) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs and incubated for a defined period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Assessment of Long-Term Survival: Colony Formation Assay
The colony formation or clonogenic assay is used to determine the long-term proliferative capacity of cells after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: A known number of single cells are seeded in a culture dish or 6-well plate.
-
Compound Treatment: The cells are treated with the test compounds for a specific duration.
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for an extended period (typically 1-2 weeks) to allow for the formation of colonies.
-
Fixation and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet to make them visible.
-
Colony Counting: Colonies containing at least 50 cells are counted, and the plating efficiency and surviving fraction are calculated to assess the effect of the compound on the long-term survival of the cells.
Visualizing the Science: Diagrams and Pathways
Synthetic Workflow for Analog Generation
The following diagram illustrates the general synthetic pathway for the 1,3-thiazolidin-4-one and 1,3,4-oxadiazole analogs starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Caption: General synthetic scheme for the preparation of thiazolidinone and oxadiazole analogs.
Targeted Signaling Pathways in Glioblastoma
The 1,3-thiazolidin-4-one derivatives were designed to inhibit AURKA and VEGFR-2, key players in cancer cell proliferation and angiogenesis.
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A Senior Application Scientist's Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Comparative Analysis in Diverse Solvent Systems
Abstract
This guide provides an in-depth comparative analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis, notably for the antiarrhythmic agent Flecainide[1][2][3]. We delve into the compound's behavior across a spectrum of solvent systems, a critical consideration for its purification, reaction chemistry, and analytical characterization. This document moves beyond a simple listing of properties to explain the underlying chemical principles governing its solubility and chromatographic behavior. By integrating theoretical analysis with actionable experimental protocols and comparative data, this guide serves as a practical resource for scientists aiming to optimize processes involving this highly fluorinated molecule.
Introduction: Understanding the Molecule
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5, MW: 318.17 g/mol ) is a white crystalline solid with a melting point in the range of 121-125°C[4]. Its structure is characterized by three key functional domains that dictate its physicochemical properties:
-
A Benzoic Acid Core: This provides a hydrophilic, acidic proton (predicted pKa ≈ 3.06) capable of hydrogen bonding and deprotonation in basic media[2].
-
Two Trifluoroethoxy Groups: These electron-withdrawing, lipophilic groups significantly increase the molecule's nonpolar character and reduce its aqueous solubility compared to unsubstituted benzoic acid.
-
An Aromatic Ring: This planar structure contributes to potential π-π stacking interactions.
The interplay of these features results in a molecule with moderate lipophilicity (predicted LogP ≈ 3.27) and a nuanced solubility profile that is highly dependent on the chosen solvent system[5]. Understanding how to manipulate these interactions is paramount for achieving desired outcomes in solubility, crystallization, and chromatography.
Theoretical Framework: The "Like Dissolves Like" Principle in Action
The solubility of a solute in a solvent is governed by the thermodynamics of mixing, where the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative. For 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, the key intermolecular forces at play are:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (H-donor) and acceptor (H-acceptor). Solvents that can participate in hydrogen bonding (e.g., alcohols, water) will interact strongly with this part of the molecule.
-
Dipole-Dipole Interactions: The polar C-O and C=O bonds in the carboxylic acid group, as well as the C-F and C-O bonds in the trifluoroethoxy substituents, create permanent dipoles that can interact with polar solvents like acetonitrile and DMSO.
-
Van der Waals Forces (London Dispersion Forces): These are present in all interactions and are particularly important for the nonpolar aromatic ring and the fluorinated alkyl chains when interacting with nonpolar solvents.
The trifluoroethoxy groups are sterically bulky and create a fluorous microenvironment. This high degree of fluorination tends to decrease solubility in both very polar (water) and very nonpolar (hexane) solvents, while favoring solubility in solvents of intermediate polarity or those with some fluorophilicity.
Comparative Solubility Analysis
Direct, experimentally determined solubility data for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid across a wide range of solvents is not extensively published. However, by combining qualitative observations from synthesis literature with quantitative data for the parent compound, benzoic acid, we can construct a scientifically-grounded comparison. The following table presents known quantitative solubility for benzoic acid and provides expert estimations for the title compound based on its structure.
Estimation Rationale: The addition of two large, lipophilic, and electron-withdrawing trifluoroethoxy groups dramatically alters the properties compared to benzoic acid.
-
Decreased Aqueous Solubility: The large nonpolar groups disrupt the hydrogen bonding network of water, making dissolution energetically unfavorable.
-
Increased Solubility in Polar Aprotic and Moderately Polar Solvents: Solvents like THF, MTBE, and Acetonitrile are effective at solvating the bulk of the molecule without being hindered by the need for extensive hydrogen bonding.
-
High Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can effectively hydrogen bond with the carboxylic acid group while also solvating the lipophilic portions, leading to high solubility.
-
Very High Solubility in DMSO: DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid solute and effectively solvating both the polar and nonpolar regions of the molecule.
Table 1: Comparative Solubility of Benzoic Acid and 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid at 25°C
| Solvent | Solvent Type | Benzoic Acid Solubility (g/L)[6][7][8] | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (Estimated Solubility) | Rationale for Estimation |
| Water | Polar Protic | 3.4 | Very Low (< 0.1 g/L) | Large hydrophobic groups dominate, disrupting water's H-bond network. |
| Methanol | Polar Protic | 590 | High (> 200 g/L) | Excellent H-bonding with the carboxylic acid and good solvation of the molecule. |
| Ethanol | Polar Protic | 714 | High (> 200 g/L) | Similar to methanol, with slightly better solvation of nonpolar regions. |
| Acetonitrile | Polar Aprotic | 208 | Moderate-High (50-150 g/L) | Good dipole-dipole interactions, but less effective H-bond acceptor than alcohols. |
| Tetrahydrofuran (THF) | Polar Aprotic | - | High (> 150 g/L) | Excellent solvation of ether linkages and the aromatic ring. Used in its synthesis[2]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 958 | Very High (> 300 g/L) | Superior H-bond acceptor and solvating power for diverse functional groups. |
| Methyl tert-Butyl Ether (MTBE) | Nonpolar Ether | - | Moderate (20-80 g/L) | Used for purification, indicating good solubility[2]. |
| Dichloromethane (DCM) | Nonpolar Halogenated | 140 | Moderate (20-80 g/L) | Can solvate moderately polar compounds. |
| Hexane | Nonpolar Alkane | 3.8 | Very Low (< 1 g/L) | Mismatch in polarity; cannot overcome solute-solute interactions. |
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for the analysis of fluorinated benzoic acids due to its high resolution and compatibility with UV detection[9][10]. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress ionization and ensure sharp, symmetrical peaks.
Caption: A typical workflow for the quantitative analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid by HPLC.
Detailed Experimental Protocol: HPLC Method
This protocol provides a robust starting point for the analysis. Method optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.
-
Reference standard of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication or helium sparging.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50% to 95% B15-17 min: 95% B17-18 min: 95% to 50% B18-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
5. Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase provides effective retention for the lipophilic trifluoroethoxy groups and the aromatic ring.
-
Acidified Mobile Phase: Suppressing the ionization of the carboxylic acid (pKa ≈ 3.06) by maintaining a low pH (≈ 2.5) prevents peak tailing and ensures reproducible retention times.
-
Acetonitrile: A common organic modifier in reversed-phase chromatography that provides good solvating power for the analyte and has a low UV cutoff.
-
Gradient Elution: Necessary to elute the relatively nonpolar analyte in a reasonable time with good peak shape, while also allowing for the elution of any more polar impurities at the beginning of the run.
Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not widely published, its structure allows for reliable prediction of its key spectroscopic features based on analysis of its derivatives[11].
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
Aromatic Protons (3H): Expect complex multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Methylene Protons (-OCH₂CF₃, 4H): Expect quartets around δ 4.5-5.0 ppm due to coupling with the adjacent fluorine atoms.
-
Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expect a signal around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm.
-
Methylene Carbon (-OCH₂): A quartet around δ 60-70 ppm due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-130 ppm with a large C-F coupling constant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O Stretch (Ethers & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic absorptions in the 1100-1250 cm⁻¹ region.
Conclusion and Recommendations
The performance of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is critically dependent on the solvent system. Its dual nature—a polar, acidic head and large, nonpolar, fluorinated tails—requires careful solvent selection to achieve desired outcomes.
-
For High Solubility (e.g., reaction media, stock solutions): Polar aprotic solvents like DMSO and THF or polar protic solvents like methanol and ethanol are superior choices.
-
For Recrystallization/Purification: A binary solvent system, such as ethanol/water , is effective. The compound is soluble in the organic component and insoluble in the anti-solvent (water), allowing for controlled precipitation of pure crystals[2].
-
For Chromatographic Analysis: A reversed-phase HPLC system using a C18 column with an acidified water/acetonitrile mobile phase provides the best combination of resolution, peak shape, and sensitivity for quantitative analysis.
This guide provides the foundational knowledge and practical protocols for researchers to confidently work with this challenging but important molecule. The provided data and methodologies serve as a self-validating system for initiating laboratory work, from solubility testing to analytical method development.
References
-
Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy. Retrieved from [Link]
-
Hulsman, A. R., Tjeerdsma, R. S., & van den Berg, F. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 807-820. Retrieved from [Link][9][12]
-
National Center for Biotechnology Information. (n.d.). Flecainide. PubChem Compound Database. Retrieved from [Link][10]
-
Pharmaffiliates. (n.d.). Flecainide - Impurity D. Retrieved from [Link][2]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link][6][7]
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Saeed, A., Zafar, S., & Zafar, M. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link][10]
-
Vankawala, P. J., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link][11]
-
SynZeal. (n.d.). Flecainide EP Impurity D. Retrieved from [Link][1]
-
Zhang, P., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 134, 1-8. Retrieved from [Link][6]
-
apicule. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). Retrieved from [Link]
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A Comparative Benchmarking Guide to the Purity of Synthesized 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Introduction
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For potent antiarrhythmic agents like Flecainide, the integrity of its precursors is of paramount importance.[1][2] This guide provides an in-depth technical comparison for benchmarking the purity of a key Flecainide intermediate: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of purity assessment methodologies, juxtaposing the primary synthetic route with a viable alternative. The experimental protocols detailed herein are designed to be self-validating, grounded in established pharmacopeial standards and international guidelines to ensure scientific integrity.
The Critical Role of Purity in Flecainide Synthesis
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a crucial building block in several synthetic pathways to Flecainide.[2] Impurities introduced at this stage, whether they are unreacted starting materials, by-products, or degradation products, can be carried through subsequent steps, potentially compromising the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/Q3B) that mandate the identification and control of impurities in new drug substances and products.[3]
Comparative Analysis of Synthetic Routes and Their Impurity Profiles
To establish a comprehensive benchmark, we will compare the purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid produced via a common industrial method with an intermediate from an alternative synthetic route.
-
Route A (Primary): Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from a halogenated benzoic acid precursor.
-
Route B (Alternative): Synthesis of a key intermediate starting from 2,5-dihydroxybenzoic acid.[4]
The choice of synthetic pathway inherently influences the potential impurity profile. Route A may present residual halogenated precursors or related by-products, while Route B could involve different sets of impurities stemming from the initial dihydroxy compound.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection serves as the primary quantitative method, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. The choice of a C18 reversed-phase column with a buffered mobile phase is standard for the analysis of benzoic acid derivatives.
The following table presents representative data from the HPLC analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (from Route A) and a key intermediate from Route B.
| Parameter | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (Route A) | Intermediate from 2,5-dihydroxybenzoic acid (Route B) |
| Purity (by Area %) | > 99.5% | > 99.0% |
| Retention Time (Main Peak) | 8.2 min | 6.5 min |
| Key Potential Impurity 1 | Halogenated Precursor (Retention Time: 5.4 min, Area %: < 0.1%) | Unreacted 2,5-dihydroxybenzoic acid (Retention Time: 3.1 min, Area %: < 0.2%) |
| Key Potential Impurity 2 | By-product of incomplete etherification (Retention Time: 6.8 min, Area %: < 0.15%) | Mono-etherified intermediate (Retention Time: 4.7 min, Area %: < 0.3%) |
| Total Impurities | < 0.5% | < 1.0% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a validated HPLC method for the quantitative purity assessment of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, and UV detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Acetonitrile (HPLC grade).
- Deionized water (18.2 MΩ·cm).
- Phosphoric acid (analytical grade).
- 0.45 µm syringe filters.
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-2 min: 30% B
- 2-10 min: 30% to 80% B
- 10-12 min: 80% B
- 12-13 min: 80% to 30% B
- 13-15 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.
- Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
- Identify and quantify any impurities based on their retention times and peak areas, in accordance with ICH Q3A guidelines for reporting, identification, and qualification thresholds.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar benzoic acid derivative.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and improved retention.
-
Gradient Elution: A gradient of increasing acetonitrile concentration allows for the effective elution of both the main compound and any potential impurities with varying polarities within a reasonable timeframe.
-
UV Detection at 230 nm: This wavelength is chosen as it corresponds to a strong absorbance maximum for the benzoic acid chromophore, ensuring high sensitivity.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.
1. Instrumentation and Materials:
- NMR spectrometer (400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS).
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
3. Data Acquisition:
- Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
4. Data Analysis:
- Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
- Analyze any minor peaks to identify potential impurities. The presence of signals corresponding to starting materials or by-products can provide valuable information about the reaction's completeness and selectivity.
Protocol 3: Impurity Identification by Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities, even at trace levels.
1. Instrumentation and Materials:
- LC-MS system equipped with an electrospray ionization (ESI) source.
- Chromatographic conditions as described in the HPLC-UV protocol.
2. Data Acquisition:
- Acquire mass spectra in both positive and negative ion modes to ensure the detection of a wide range of potential impurities.
- Perform tandem MS (MS/MS) on impurity peaks to obtain fragmentation patterns for structural elucidation.
3. Data Analysis:
- Determine the accurate mass of any detected impurities and use this information to propose elemental compositions.
- Correlate the fragmentation patterns with the proposed structures of potential impurities arising from the synthetic pathway.
Visualization of Workflows
Diagram 1: HPLC-UV Purity Analysis Workflow
Caption: Workflow for HPLC-UV purity assessment.
Diagram 2: Integrated Purity Benchmarking Strategy
Caption: Integrated strategy for purity benchmarking.
Conclusion
Benchmarking the purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid requires a robust and multi-faceted analytical strategy. By employing a combination of high-resolution chromatographic separation and spectroscopic techniques, a comprehensive understanding of the compound's purity profile can be achieved. This guide provides a framework for not only quantifying the purity of this critical pharmaceutical intermediate but also for understanding its impurity profile in the context of its synthetic origin. Adherence to these principles and protocols will ensure the highest quality standards, ultimately contributing to the safety and efficacy of the final drug product.
References
- Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy.
- El-Ragehy, N., Hassan, N., Tantawy, M., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities.
- Karjalainen, M., et al. (1998). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry.
- Pasham, M., et al. (2025). Development and Validation of an Eco‐Friendly HPLC Method for the Quantification of Organic Impurities in Flecainide Acetate Bulk and Tablets: A Green Chemistry Assessment.
- Slawson, M. H., et al. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology.
- Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.
- Schmid, J. R., et al. (1981). Synthesis of N-(2-piperidylmethyl)-2,5-BIS(2,2,2-trifluoroethoxy)benzamide-carbonyl-14C acetate (flecainide-14C acetate). Journal of Labelled Compounds and Radiopharmaceuticals.
- New Drug Approvals. (2019, October 3).
- ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- United States Pharmacopeia.
- European Directorate for the Quality of Medicines & HealthCare. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. EMA.
- Banitt, E. H., et al. (1983). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry.
- LGC Standards. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- CLEARSYNTH. (n.d.). 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid.
- Biosynth. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650.
- ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.
- Asian Journal of Research in Chemistry. (n.d.).
- ResearchGate. (2017). (PDF)
- BLDpharm. (n.d.). 35480-52-5|2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- IJCRT.org. (2024).
- Benchchem. (n.d.).
- ChemScene. (n.d.). 35480-52-5 | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
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- Manchester NMR Methodology Group. (n.d.).
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- NCBI. (2025).
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Safety Operating Guide
Navigating the Safe Handling of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely manage novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid. As a valued partner in your research, we aim to deliver insights that extend beyond the product itself, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structural analogues, such as other fluorinated benzoic acid derivatives, allows for a presumptive hazard assessment. The primary hazards are associated with its carboxylic acid functionality and the presence of a trifluoroethoxy group.
Anticipated Hazards:
-
Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to be an irritant upon contact with skin and eyes.[1][2][3] Similar compounds are classified as causing skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]
-
Harmful if Swallowed: Some related benzoic acid derivatives are classified as harmful if swallowed (Acute Toxicity Category 4, Oral).[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this and similar chemical compounds. The following table outlines the recommended PPE, grounded in established laboratory safety standards for handling acidic and fluorinated organic compounds.[8][9]
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[8][10] | Provides protection against splashes and airborne particles. Polycarbonate lenses are recommended for their impact resistance.[9] |
| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][9] | Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber provides superior protection against strong acids.[9] Double gloving is recommended for enhanced protection.[11] |
| Body | Chemical-resistant lab coat or apron.[10] | Protects against spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved N95 dust mask or higher-level respirator.[8][9] | Essential when handling the compound in powdered form to prevent inhalation of dust particles.[8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][12] Store on low shelves to minimize the risk of accidental breakage. Ensure the container is tightly closed.[4]
Handling and Use
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid to avoid splashing.[13]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[14][15] Do not eat, drink, or smoke in the laboratory.[16]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[6] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
-
Dispose: Dispose of all contaminated materials as hazardous waste.[8]
Disposal Plan: Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][5]
Workflow Visualizations
To further clarify the operational procedures, the following diagrams illustrate the key decision-making and action pathways.
Caption: PPE selection workflow based on the physical state of the compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Disclaimer: The information provided in this guide is based on the chemical properties of structurally similar compounds and general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]
-
Laboratory Safety Guidelines. ETH Zurich. [Link]
-
Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
- Lab Safety Do's & Don'ts. Unknown Source.
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022. Redox. [Link]
-
Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG. [Link]
-
Safe Work Procedure Microbiology Lab Safety RSS 20.10.3. Thompson Rivers University. [Link]
-
Fluorinated Benzoic Acid. Scribd. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. fishersci.fi [fishersci.fi]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. amherst.edu [amherst.edu]
- 12. fishersci.com [fishersci.com]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. ethz.ch [ethz.ch]
- 15. tru.ca [tru.ca]
- 16. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
